Sulbutiamine
Description
Properties
IUPAC Name |
[(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38)/b27-21+,28-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHJPWQVLKHBIH-GPAWKIAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(/C(=C(/SS/C(=C(/N(C=O)CC2=CN=C(N=C2N)C)\C)/CCOC(=O)C(C)C)\CCOC(=O)C(C)C)/C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N8O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3286-46-2 | |
| Record name | Sulbutiamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003286462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulbutiamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13416 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulbutiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULBUTIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42NCM1BW43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Sulbutiamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), has garnered significant interest in the scientific community for its nootropic and neuroprotective properties. This technical guide provides a comprehensive overview of the synthesis of this compound, its detailed chemical properties, and an exploration of its complex signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding of this multifaceted molecule.
Introduction
This compound (bis(2-(isobutyryloxy)ethyl-1-N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamido-2-propene-1-yl)disulfide) is a lipophilic dimer of thiamine developed in Japan in the 1960s.[1][2] Its unique structure, formed by the fusion of two thiamine molecules via a disulfide bridge and esterification with isobutyryl groups, enhances its ability to cross the blood-brain barrier.[1][3][4] This increased bioavailability in the central nervous system allows this compound to effectively elevate the levels of thiamine and its phosphate esters in the brain, contributing to its therapeutic effects.
Clinically, this compound is prescribed for the treatment of asthenia (chronic fatigue), but it has also been investigated for its potential in improving memory, and cognitive function, and for its neuroprotective effects. Its mechanism of action is multifaceted, involving the modulation of several neurotransmitter systems, including the dopaminergic, glutamatergic, and cholinergic pathways. Furthermore, its antioxidant properties, primarily through the upregulation of glutathione (GSH), contribute to its neuroprotective capabilities.
This guide will delve into the technical aspects of this compound, providing a detailed account of its synthesis, a thorough examination of its chemical and physical properties, and a visual representation of its interactions with key signaling pathways.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with thiamine hydrochloride as the starting material. The overall strategy involves the esterification of the hydroxyl groups of two thiamine molecules with isobutyric acid, followed by the formation of a disulfide bridge between them.
General Synthesis Pathway
The synthesis can be broadly described in the following stages:
-
Thiamine Modification : Thiamine is first converted to a more reactive intermediate.
-
Esterification : The hydroxyl groups of the modified thiamine are esterified using an isobutyrylating agent, such as isobutyric acid or isobutyryl chloride.
-
Disulfide Bridge Formation : A sulfur-containing reagent is used to create the disulfide linkage between two esterified thiamine molecules.
-
Purification : The final product, this compound, is purified through recrystallization to obtain a crystalline powder.
Experimental Protocol: A Plausible Synthesis Route
Materials:
-
Thiamine hydrochloride
-
Isobutyryl chloride
-
Pyridine (or another suitable base)
-
Sodium nitrite
-
Sodium thiosulfate
-
Dichloromethane (or another suitable organic solvent)
-
Ethanol (for recrystallization)
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Thioformylation of Thiamine: Thiamine hydrochloride is dissolved in an aqueous solution of sodium bicarbonate. A solution of sodium nitrite is added dropwise at a low temperature (0-5 °C). This is followed by the addition of sodium thiosulfate. The mixture is stirred, leading to the opening of the thiazole ring to form a thiamine derivative.
-
Esterification: The aqueous solution containing the thiamine derivative is extracted with dichloromethane. To the organic layer, pyridine is added, followed by the dropwise addition of isobutyryl chloride at a low temperature. The reaction mixture is stirred for several hours at room temperature to allow for the esterification of the hydroxyl groups.
-
Disulfide Bridge Formation and Work-up: The reaction mixture is washed sequentially with dilute hydrochloric acid and a saturated solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product is recrystallized from ethanol to yield pure this compound as a white to off-white crystalline powder.
Note: This is a generalized protocol and requires optimization of reaction times, temperatures, and purification methods for optimal yield and purity.
Chemical and Physical Properties
A comprehensive summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₄₆N₈O₆S₂ | |
| Molecular Weight | 702.89 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 158-162 °C | |
| Solubility | Soluble in DMSO (40-100 mg/mL), ethanol, and other organic solvents. Slightly soluble in water. | |
| Density | Approximately 1.3 g/cm³ | |
| pKa (Strongest Basic) | 6.56 | |
| LogP | 2.7 - 3.14 | |
| Topological Polar Surface Area | 247 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 14 | |
| Rotatable Bond Count | 19 | |
| CAS Number | 3286-46-2 |
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound are attributed to its modulation of multiple signaling pathways in the central nervous system. Its lipophilic nature allows it to readily cross the blood-brain barrier, where it is metabolized back into thiamine and its active phosphate esters, thereby influencing neuronal function.
Dopaminergic and Glutamatergic Modulation
This compound has been shown to modulate both dopaminergic and glutamatergic neurotransmission. Chronic administration can lead to an increase in the density of dopamine D1 receptors in the prefrontal and cingular cortex. It also affects glutamate signaling, with acute administration leading to a decrease in kainate receptor binding sites. This modulation of key excitatory and reward pathways is believed to contribute to its effects on mood, motivation, and cognitive function.
Cholinergic System Enhancement
This compound has been demonstrated to enhance cholinergic activity, particularly in the hippocampus, a brain region crucial for memory formation. It is thought to potentiate cholinergic transmission, which may be mediated by an increase in high-affinity choline uptake. This enhancement of the cholinergic system is a key aspect of its nootropic effects.
Neuroprotection via Glutathione Upregulation
A significant aspect of this compound's mechanism of action is its neuroprotective effect, which is linked to its antioxidant properties. This compound has been shown to increase the levels of glutathione (GSH), a major endogenous antioxidant. By upregulating GSH, this compound helps to protect neurons from oxidative stress and reduces cell death. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key pathological feature.
Experimental Protocols for Analysis
The analysis of this compound in various matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for its quantification.
HPLC-DAD Method for this compound Analysis
This protocol is adapted from a validated HPLC-DAD method for the stability study of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase A: 50 mM KH₂PO₄ buffer (pH adjusted to 3.0 with orthophosphoric acid)
-
Mobile Phase B: Methanol
-
Gradient Elution:
-
0-2 min: 80% A, 20% B
-
2-8 min: Linearly change to 30% A, 70% B
-
8-10 min: Return to 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for calibration (e.g., 1-50 µg/mL).
-
Sample Preparation: For pharmaceutical formulations, accurately weigh and powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of this compound in methanol. Sonicate for 15 minutes and then dilute to the mark with methanol. Filter the solution through a 0.45 µm filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
Spectroscopic Data
Detailed spectroscopic data is essential for the structural elucidation and identification of this compound. While comprehensive public spectral databases for this compound are limited, the expected spectral characteristics can be inferred from its chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to be complex, showing signals corresponding to the protons of the pyrimidine rings, the methyl groups, the methylene groups, the isobutyryl groups, and the formyl protons.
-
¹³C NMR: The carbon NMR spectrum will display a multitude of signals corresponding to the various carbon environments within the large molecule, including the aromatic carbons of the pyrimidine rings, the carbonyl carbons of the ester and amide groups, and the aliphatic carbons.
-
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching (amine), C=O stretching (ester and amide), C-N stretching, and C-S stretching vibrations.
-
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 702.89. The fragmentation pattern would likely involve cleavage of the disulfide bond and the ester linkages.
Conclusion
This technical guide has provided a detailed overview of the synthesis, chemical properties, and signaling pathways of this compound. The information compiled herein, including the tabulated data, plausible experimental protocols, and visual diagrams, offers a valuable resource for the scientific community. The multifaceted nature of this compound's mechanism of action, involving modulation of key neurotransmitter systems and potent neuroprotective effects, underscores its potential as a therapeutic agent. Further research into its synthesis optimization, detailed spectroscopic characterization, and clinical applications is warranted to fully elucidate the therapeutic potential of this intriguing molecule.
References
The Pharmacokinetic Profile of Sulbutiamine in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbutiamine, a synthetic derivative of thiamine (vitamin B1), is a lipophilic compound designed to overcome the limited bioavailability of thiamine and facilitate its transport across the blood-brain barrier.[1][2] Developed in Japan, it is comprised of two thiamine molecules bound by a disulfide bridge.[3] This structural modification significantly increases its fat solubility, allowing for enhanced absorption and greater penetration into the central nervous system compared to thiamine hydrochloride.[3][4] In rodent models, the administration of this compound leads to increased levels of thiamine and its phosphate esters in the brain. This guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics in rodent models, focusing on its absorption, distribution, metabolism, and the resulting neurochemical changes.
I. Absorption, Distribution, and Metabolism
A pivotal characteristic of this compound is its rapid and extensive metabolism. Following oral or intravenous administration in rodents, the parent compound, this compound, is generally not detected in the bloodstream. This indicates a swift conversion process. The lipophilic nature of this compound allows it to easily cross the intestinal wall and enter circulation. It is hypothesized that the conversion to thiamine may begin in the intestinal wall before absorption into the bloodstream.
Once in the body, the disulfide bond of this compound is cleaved, yielding two molecules of isobutyryl-thiamine. Subsequently, the isobutyryl groups are removed, releasing thiamine into the circulation. This rapid transformation is a key feature of this compound's pharmacokinetic profile and is the primary reason for the lack of traditional pharmacokinetic parameters (Cmax, Tmax, AUC) for the parent drug in the literature. The focus of research has instead been on the downstream effects, namely the elevation of thiamine and its active phosphate esters in various tissues, most notably the brain.
The metabolism of this compound into thiamine and its subsequent phosphorylation is a critical aspect of its mechanism of action. The following diagram illustrates this metabolic pathway.
Caption: Metabolic pathway of this compound.
II. Quantitative Data on Thiamine and its Esters Following this compound Administration
While pharmacokinetic data for this compound itself is scarce due to its rapid metabolism, studies have quantified the resulting increases in thiamine and its phosphate esters in various rodent tissues. The following table summarizes these findings.
| Animal Model | Dosage and Route | Tissue | Measured Analyte(s) | Key Findings | Reference |
| Rat | 52 mg/kg, intraperitoneal (chronic, 14 days) | Brain (cortex, cerebellum, hippocampus, medulla oblongata), Renal Cortex | Thiamine Diphosphate (ThDP) | ThDP was the most abundant thiamine compound in all tissues analyzed. In brain extracts, its proportion ranged from 55.6% to 90.4% of total thiamine. | |
| Rat | Not specified, injection | Brain, Kidney | Thiamine Triphosphate (ThTP) | A significant increase in ThTP levels was observed in both brain and kidney tissues following this compound injection. | |
| Mouse | 300 mg/kg/day (chronic, 10 days) | Hippocampus | Sodium-dependent high-affinity choline uptake | A significant 10% increase in hippocampal choline uptake was observed, suggesting enhanced cholinergic activity. |
III. Experimental Protocols
The methodologies employed in studying the pharmacokinetics and effects of this compound in rodents typically involve the following steps.
A. Animal Models and Drug Administration
-
Species: Rats (e.g., Sprague-Dawley) and mice (e.g., BALB/c) are commonly used models.
-
Administration: this compound is administered through various routes, including intraperitoneal injection and oral gavage. Dosages in rodent studies have ranged from 52 mg/kg to 300 mg/kg.
B. Sample Collection and Preparation
-
Tissue Harvesting: Following a predetermined time course after this compound administration, animals are euthanized, and tissues of interest (e.g., brain, kidney, liver) are rapidly dissected and frozen to prevent degradation of thiamine esters.
-
Plasma Collection: Blood samples are collected, and plasma is separated for analysis. However, as previously noted, intact this compound is often not detectable.
-
Homogenization and Extraction: Tissues are homogenized in appropriate buffers, and proteins are precipitated. Thiamine and its phosphate esters are then extracted for quantification.
C. Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the separation and quantification of thiamine and its phosphate esters (ThMP, ThDP, ThTP) in biological samples. This method often involves pre-column or post-column derivatization to convert the thiamine compounds into fluorescent thiochrome derivatives, which can be detected with high sensitivity.
The following diagram outlines a typical experimental workflow for assessing the effects of this compound on brain thiamine levels.
References
- 1. Interrogating the relationship between rat in vivo tissue distribution and drug property data for >200 structurally unrelated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C32H46N8O6S2 | CID 3002120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. proloterapia.it [proloterapia.it]
The Neuroprotective Landscape of Sulbutiamine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), has garnered significant interest for its nootropic and neuroprotective properties. Its enhanced lipophilicity allows for greater bioavailability in the central nervous system compared to thiamine, enabling a more pronounced impact on neuronal function and resilience. This technical guide provides an in-depth analysis of the neuroprotective mechanisms of this compound and its derivatives, focusing on their antioxidant, anti-apoptotic, and neurotransmitter-modulating effects. Detailed experimental protocols for key assays and visual representations of the involved signaling pathways are presented to facilitate further research and drug development in this promising area.
Introduction
Thiamine is an essential cofactor for several enzymes crucial for cerebral energy metabolism. Deficiencies in thiamine can lead to severe neurological complications, including Wernicke-Korsakoff syndrome. This compound (bis(4-(N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamido)-3-(isobutyryloxy)pent-3-en-4-yl) disulfide) was developed to overcome the limited bioavailability of thiamine to the brain.[1] Its neuroprotective effects are attributed to a multifaceted mechanism of action, which includes bolstering antioxidant defenses, mitigating apoptotic cell death, and modulating key neurotransmitter systems.[2][3] This guide will explore these mechanisms in detail, providing quantitative data, experimental methodologies, and pathway visualizations.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the available quantitative data on the neuroprotective effects of this compound. Data for other derivatives like bisibutiamine and octotiamine are limited in the current scientific literature.
Table 1: Effect of this compound on Neuronal Viability Under Stress Conditions
| Cell Type | Stressor | This compound Concentration (µM) | % Increase in Cell Viability | Reference |
| Retinal Ganglion Cells (RGC-5) | Trophic Factor Deprivation | 10 | Not specified | [1] |
| 50 | ~18% | [4] | ||
| 100 | ~28% | |||
| Hippocampal CA1 Pyramidal Neurons | Oxygen-Glucose Deprivation (OGD) | 10, 50, 100 | Concentration-dependent increase |
Table 2: Modulation of Neurotransmitter Systems by this compound
| Brain Region | Treatment | Receptor/Metabolite | % Change | Reference |
| Prefrontal Cortex | Chronic (5 days) | Dopamine D1 Receptor Binding Sites | +26% | |
| Anterior Cingulate Cortex | Chronic (5 days) | Dopamine D1 Receptor Binding Sites | +34% | |
| Cingulate Cortex | Chronic (5 days) | Kainate Receptor Binding | -36% | |
| Nucleus Accumbens | Chronic (5 days) | Kainate Receptor Binding | -28% | |
| Prefrontal Cortex | Acute | 3,4-dihydroxyphenylacetic acid (DOPAC) | -30% | |
| Cingulate Cortex | Acute | Dopamine (DA) | -34% | |
| Cingulate Cortex | Acute | 3,4-dihydroxyphenylacetic acid (DOPAC) | -26% |
Key Signaling Pathways in this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways. These include the activation of the Nrf2/ARE antioxidant response pathway, inhibition of the intrinsic apoptosis pathway, and modulation of dopaminergic and glutamatergic neurotransmission.
Nrf2/ARE Antioxidant Response Pathway
The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), and enzymes involved in glutathione (GSH) synthesis and regeneration.
Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical process in neurodegenerative diseases. The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This process is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This compound has been shown to decrease the expression of cleaved caspase-3 and Apoptosis Inducing Factor (AIF), key executioners of apoptosis, suggesting an inhibitory effect on this pathway.
Modulation of Dopaminergic and Glutamatergic Systems
This compound has been shown to modulate dopaminergic and glutamatergic neurotransmission, which are critical for cognitive function and neuronal health. Chronic administration increases the density of dopamine D1 receptors, while acute administration decreases the density of kainate receptors, a subtype of ionotropic glutamate receptors. These effects suggest a complex regulatory role in synaptic plasticity and neuronal excitability.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective properties.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or its derivatives and the desired neurotoxic agent (e.g., glutamate, H2O2) or subject the cells to stress conditions (e.g., oxygen-glucose deprivation). Include appropriate vehicle controls. Incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Apoptosis Detection (Hoechst 33342 and Propidium Iodide Staining)
Principle: This dual staining method distinguishes between viable, apoptotic, and necrotic cells. Hoechst 33342 is a cell-permeant dye that stains the condensed chromatin of apoptotic cells more brightly than the chromatin of normal cells. Propidium Iodide (PI) is a cell-impermeant dye that only enters cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound and/or a pro-apoptotic stimulus in a suitable culture vessel (e.g., 24-well plate with coverslips).
-
Staining: After treatment, wash the cells twice with ice-cold PBS. Add 1 mL of a staining solution containing Hoechst 33342 (1 µg/mL) and Propidium Iodide (1 µg/mL) to each well.
-
Incubation: Incubate the cells for 15-30 minutes at 4°C in the dark.
-
Washing: Gently wash the cells three times with ice-cold PBS.
-
Imaging: Mount the coverslips on microscope slides and observe under a fluorescence microscope using appropriate filters for blue (Hoechst 33342) and red (Propidium Iodide) fluorescence.
-
Analysis:
-
Viable cells: Normal, non-condensed blue nuclei.
-
Early apoptotic cells: Bright blue, condensed or fragmented nuclei.
-
Late apoptotic/necrotic cells: Pink/red, condensed or fragmented nuclei. Quantify the percentage of apoptotic cells by counting at least 200 cells per condition.
-
Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. This is used to measure changes in the expression levels of key apoptotic proteins such as cleaved caspase-3 and Bcl-2 family members.
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of novel neuroprotective therapies. Their multifaceted mechanism of action, encompassing antioxidant, anti-apoptotic, and neurotransmitter-modulating properties, makes them attractive candidates for treating a range of neurodegenerative and neurological disorders.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound and its derivatives within the identified signaling pathways.
-
Conducting comprehensive in vivo studies to validate the neuroprotective efficacy and determine the optimal therapeutic window for various neurological conditions.
-
Performing detailed pharmacokinetic and pharmacodynamic studies of different this compound derivatives to identify compounds with improved brain bioavailability and neuroprotective profiles.
-
Investigating the potential synergistic effects of this compound derivatives with other neuroprotective agents.
By addressing these key areas, the full therapeutic potential of this intriguing class of thiamine derivatives can be realized, paving the way for new and effective treatments for debilitating neurological diseases.
References
- 1. This compound counteracts trophic factor deprivation induced apoptotic cell death in transformed retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for neuroprotective effect of this compound against oxygen-glucose deprivation in rat hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Synthetic B1 Vitamin this compound on Health - PMC [pmc.ncbi.nlm.nih.gov]
Sulbutiamine and its Impact on Dopaminergic Pathways: A Technical Guide
Affiliation: Google Research
Abstract
Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), is recognized for its enhanced lipophilicity, allowing it to cross the blood-brain barrier more effectively than thiamine itself.[1][2] While initially developed to treat thiamine deficiency, it has garnered significant interest for its nootropic properties, including effects on mood, memory, and fatigue.[3][4] A growing body of preclinical evidence indicates that this compound exerts a modulatory influence on central dopaminergic and glutamatergic pathways.[5] This technical guide provides an in-depth review of the current understanding of this compound's interaction with dopaminergic systems, focusing on its differential effects following acute versus chronic administration. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action. This document is intended for researchers, neuroscientists, and professionals in drug development engaged in the study of neuroactive compounds.
Introduction
This compound is a dimeric compound composed of two modified thiamine molecules, a structural alteration that significantly increases its ability to penetrate the central nervous system. Once in the brain, it is metabolized back into thiamine, increasing local concentrations of thiamine and its phosphate esters, which are crucial for neuronal energy metabolism. Beyond its role in cellular energetics, research points to a more direct pharmacological activity, specifically the modulation of key neurotransmitter systems. The primary focus of investigation has been its impact on the dopaminergic and glutamatergic systems, particularly within the prefrontal and cingulate cortices—brain regions critical for executive function, motivation, and mood regulation. Notably, the effects of this compound are highly dependent on the duration of administration, with acute and chronic treatment yielding distinct and sometimes opposing neurochemical outcomes.
Core Mechanism of Action on Dopaminergic Pathways
This compound's influence on dopaminergic transmission appears to be indirect and complex, likely stemming from an initial interaction with the glutamatergic system. The evidence distinguishes between the effects of a single administration (acute) and repeated, prolonged administration (chronic).
Acute Administration Effects
A single dose of this compound leads to a reduction in dopaminergic activity in specific cortical regions. This is characterized by a decrease in the levels of dopamine (DA) and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). This acute effect does not appear to involve a change in the density of D1 or D2 dopamine receptors. Simultaneously, acute administration reduces the density of kainate glutamate receptor binding sites in the prefrontal and cingulate cortices. This suggests that the primary short-term effect of this compound may be a modulation of glutamatergic transmission, which in turn influences dopamine release and metabolism.
Chronic Administration Effects
In contrast, chronic treatment with this compound results in an upregulation of dopaminergic signaling components. Studies in rodent models demonstrate that repeated administration over several days leads to a significant increase in the density of dopamine D1 receptor binding sites in the prefrontal and cingulate cortices. This neuroplastic adaptation may be a compensatory response to the initial, acute reduction in dopamine levels. During chronic treatment, no significant changes are observed in the density of D2 dopamine receptors, indicating a specific effect on the D1 receptor population. This upregulation of D1 receptors is a key finding, as it is hypothesized to underlie some of the reported mood- and motivation-enhancing effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Sprague-Dawley rats, primarily from the work of Trovero et al. (2000).
Table 1: Effects of Chronic this compound Administration on Receptor Density
| Brain Region | Receptor Type | Change in Binding Site Density | Reference |
| Prefrontal Cortex | Dopamine D1 | +26% | |
| Anterior Cingulate Cortex | Dopamine D1 | +34% | |
| Prefrontal & Cingulate Cortex | Dopamine D2 | No significant change | |
| Cingulate Cortex | Kainate | -36% | |
| Nucleus Accumbens | Kainate | -28% | |
| Cingulate Cortex | NMDA & AMPA | No significant change |
Table 2: Effects of Acute this compound Administration on Neurotransmitter Levels and Receptor Density
| Brain Region | Parameter | Change | Reference |
| Cingulate Cortex | Dopamine (DA) Level | -34% | |
| Prefrontal Cortex | DOPAC Level | -30% | |
| Cingulate Cortex | DOPAC Level | -26% | |
| Prefrontal & Cingulate Cortex | Dopamine D1 & D2 Receptors | No significant change | |
| Prefrontal & Cingulate Cortex | Kainate Receptors | Significant decrease |
Key Experimental Protocols
The quantitative data presented were primarily derived from experiments utilizing rodent models. The methodologies described below are based on the study "Evidence for a modulatory effect of this compound on glutamatergic and dopaminergic cortical transmissions in the rat brain".
Animal Model and Drug Administration
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with controlled light-dark cycles and ad libitum access to food and water.
-
Acute Administration: A single intraperitoneal (i.p.) injection of this compound. The precise dosage is detailed in the full study.
-
Chronic Administration: Daily intraperitoneal (i.p.) injections of this compound for a period of 5 days. Animals were sacrificed at specified time points following the final injection for tissue analysis.
Quantitative Autoradiography for Receptor Binding
-
Objective: To measure the density of specific neurotransmitter receptor binding sites in various brain regions.
-
Procedure:
-
Following sacrifice, rat brains were rapidly removed, frozen, and sectioned on a cryostat.
-
Brain slices were incubated with specific radioligands selected for their high affinity to the target receptors (e.g., a radiolabeled antagonist for D1 receptors, a radiolabeled agonist/antagonist for kainate receptors).
-
Non-specific binding was determined by incubating adjacent sections with the radioligand in the presence of a high concentration of a non-radiolabeled competing drug.
-
After incubation and washing, the dried sections were apposed to film or a phosphor imaging plate alongside radioactive standards.
-
The resulting autoradiograms were digitized and analyzed using image analysis software to quantify the density of binding sites in specific anatomical regions, such as the prefrontal cortex and cingulate cortex.
-
High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis
-
Objective: To quantify the concentration of dopamine and its metabolites (e.g., DOPAC) in brain tissue.
-
Procedure:
-
Following acute this compound administration and sacrifice, specific brain regions (prefrontal and cingulate cortices) were dissected.
-
Tissue samples were homogenized in an appropriate acidic solution to precipitate proteins and prevent neurotransmitter degradation.
-
The homogenate was centrifuged, and the supernatant was collected.
-
A specific volume of the supernatant was injected into an HPLC system equipped with a reverse-phase column and an electrochemical detector.
-
The electrochemical detector measures the current generated by the oxidation of dopamine and its metabolites as they elute from the column.
-
Concentrations were determined by comparing the peak areas from the tissue samples to those of known standards.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed mechanisms and experimental designs related to this compound research.
References
An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of Sulbutiamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), is engineered for enhanced neurotropic activity. This is primarily achieved through its increased lipophilicity, which facilitates its passage across the blood-brain barrier (BBB). This technical guide synthesizes the available scientific information on the BBB permeability of this compound, its proposed transport mechanism, and the resulting neurochemical effects. While direct quantitative permeability data for this compound is scarce in the literature, this guide presents the downstream quantitative effects on brain thiamine levels and neurotransmitter systems. Detailed experimental protocols relevant to the study of this compound's central nervous system effects are also provided, alongside visualizations of key pathways and workflows.
Introduction
Thiamine is an essential vitamin for normal brain function, but its transport across the blood-brain barrier is a rate-limiting step. This compound, a dimeric, lipid-soluble derivative of thiamine, was developed to overcome this limitation.[1][2][3] Its chemical structure allows it to more readily cross the BBB, leading to increased levels of thiamine and its active phosphate esters within the central nervous system.[1] This enhanced brain bioavailability is believed to underpin its reported nootropic and anti-asthenic effects.[4]
Mechanism of Blood-Brain Barrier Permeability
The primary mechanism by which this compound crosses the blood-brain barrier is passive diffusion . This is attributed to its lipophilic nature, a stark contrast to the water-soluble thiamine. Once across the BBB, this compound is rapidly converted to thiamine. Interestingly, some research suggests that this compound itself has never been detected in its intact form within the brain, indicating a very rapid conversion process post-penetration.
The following diagram illustrates the proposed transport and conversion pathway of this compound.
Caption: Proposed mechanism of this compound transport across the BBB.
Quantitative Data
Table 1: Effect of this compound on Brain Thiamine and its Phosphate Esters in Rats
| Compound | Administration | Brain Region | Fold Increase vs. Control | Reference |
| Thiamine | 52 mg/kg (i.p.) for 14 days | Whole Brain | 2.5x | |
| Thiamine Monophosphate (ThMP) | 52 mg/kg (i.p.) for 14 days | Whole Brain | 1.4x | |
| Thiamine Diphosphate (ThDP) | 52 mg/kg (i.p.) for 14 days | Whole Brain | 1.25x | |
| Thiamine Triphosphate (ThTP) | 52 mg/kg (i.p.) for 14 days | Whole Brain | 1.4x |
Table 2: Neurochemical Effects of this compound Administration in Rodents
| Effect Measured | Administration | Brain Region | Quantitative Change | Reference |
| High-Affinity Choline Uptake | 300 mg/kg/day for 10 days (mice) | Hippocampus | +10% | |
| Dopamine (DA) Levels | Acute injection (rats) | Cingulate Cortex | -34% | |
| 3,4-dihydroxyphenylacetic acid (DOPAC) Levels | Acute injection (rats) | Cingulate Cortex | -26% | |
| Kainate Binding Sites | Chronic treatment (rats) | Cingulate Cortex | Significant Decrease | |
| D1 Dopaminergic Binding Sites | Chronic treatment (rats) | Prefrontal & Cingulate Cortex | Increase |
Experimental Protocols
While specific protocols for quantifying this compound's BBB permeability are not detailed in the literature, the following methodologies are relevant for studying its central nervous system effects.
In Vivo Quantification of Brain Thiamine Levels
This protocol describes a general workflow for measuring thiamine and its phosphate esters in brain tissue following this compound administration, based on HPLC methods described in the literature.
Experimental Workflow Diagram
Caption: General workflow for in vivo brain thiamine analysis.
Protocol Details:
-
Animal Dosing: Administer this compound to rodents (e.g., rats or mice) via a specified route (e.g., intraperitoneal injection) and dosage regimen. A control group receiving a vehicle solution should be included.
-
Tissue Collection: At a predetermined time point post-administration, euthanize the animals and rapidly extract the brain. Dissect specific brain regions if required.
-
Homogenization: Homogenize the brain tissue in a suitable buffer on ice.
-
Extraction: Perform a protein precipitation and extraction of thiamine and its phosphate esters, often using trichloroacetic acid.
-
Derivatization: Convert the non-fluorescent thiamine compounds into fluorescent thiochrome derivatives through an oxidation reaction, typically using potassium ferricyanide.
-
HPLC Analysis: Separate and quantify the thiochrome derivatives using a reverse-phase HPLC system with a fluorescence detector.
-
Data Analysis: Calculate the concentrations of thiamine, ThMP, ThDP, and ThTP in the brain tissue by comparing the peak areas to those of known standards.
In Situ Brain Perfusion
The in situ brain perfusion technique is a powerful method for studying BBB transport kinetics. While no studies detailing its use for this compound were found, a general protocol is described below.
Protocol Details:
-
Animal Preparation: Anesthetize a rat and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.
-
Perfusion: Initiate the perfusion with a physiological buffer to wash out the cerebral blood. Following the washout, perfuse with a solution containing the test compound (e.g., radiolabeled this compound) for a short duration (e.g., 5-300 seconds).
-
Termination and Sample Collection: Stop the perfusion and decapitate the animal. Collect the brain and a sample of the perfusion fluid.
-
Analysis: Determine the concentration of the compound in the brain tissue and the perfusate. The brain uptake can then be calculated.
Signaling Pathways and Neurochemical Effects
This compound's ability to increase brain thiamine levels impacts several neurotransmitter systems. Chronic administration has been shown to enhance cholinergic activity in the hippocampus. It also appears to modulate the glutamatergic and dopaminergic systems in the cortex.
Diagram of this compound's Neurochemical Influence
Caption: Neurochemical effects secondary to increased brain thiamine.
Conclusion
This compound effectively crosses the blood-brain barrier due to its lipophilic structure, leading to a significant increase in the intracerebral concentrations of thiamine and its active phosphate esters. While direct quantitative measures of this compound's permeability are lacking in the current literature, the downstream neurochemical consequences, including the modulation of cholinergic, dopaminergic, and glutamatergic systems, have been documented. Further research employing techniques such as in situ brain perfusion with radiolabeled this compound or in vitro BBB models could provide valuable quantitative data on its transport kinetics. The experimental protocols outlined in this guide provide a framework for future investigations into the central nervous system pharmacokinetics and pharmacodynamics of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Evidence for a modulatory effect of this compound on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Chronic administration of this compound improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sulbutiamine in Brain Thiamine Metabolism: A Technical Guide
Introduction
Sulbutiamine is a synthetic, lipophilic derivative of thiamine (vitamin B1), structurally consisting of two modified thiamine molecules joined by a disulfide bridge.[1][2][3] It was developed to overcome the inherent limitations of standard thiamine supplements, which are water-soluble and exhibit poor bioavailability and limited transport across the blood-brain barrier (BBB).[2][4] The primary pharmacological rationale for this compound is its ability to efficiently cross the BBB and subsequently increase the cerebral concentrations of thiamine and its vital phosphate esters, which are critical for normal brain function. This guide provides an in-depth examination of this compound's mechanism of action, its quantitative effects on brain thiamine metabolism, and the experimental methodologies used to elucidate its function.
Mechanism of Action: From Administration to Cerebral Bioavailability
The unique therapeutic efficacy of this compound in the central nervous system (CNS) is rooted in its chemical structure, which facilitates passage through the lipophilic BBB.
Transport Across the Blood-Brain Barrier
Unlike thiamine, which relies on slower, carrier-mediated transport, this compound's fat-soluble nature allows it to passively diffuse across the BBB. This enhanced lipophilicity is the key to its superior ability to deliver thiamine to the brain.
Intracellular Conversion to Thiamine
Once within the cerebral environment, this compound is rapidly metabolized. The disulfide bond is cleaved, likely through reduction by endogenous thiols like glutathione, releasing two thiamine molecules into the intracellular space of neurons and glial cells. This conversion is highly efficient, as genuine this compound is typically undetected in the bloodstream following administration, indicating a rapid transformation.
Impact on Cerebral Thiamine Phosphorylation
Following its conversion, the released thiamine enters the brain's metabolic pool and is phosphorylated into its biologically active coenzyme forms. This compound administration has been shown to significantly increase the levels of these crucial derivatives.
The metabolic cascade is as follows:
-
Thiamine is converted to Thiamine Diphosphate (ThDP) , also known as thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase (TPK) . ThDP is the most abundant and metabolically crucial form, acting as a coenzyme for key enzymes in carbohydrate and energy metabolism.
-
ThDP can be further phosphorylated to Thiamine Triphosphate (ThTP) . While less abundant, ThTP is believed to play a role in neuronal membrane function and permeability.
-
Thiamine Monophosphate (ThMP) is another derivative in this pathway, which can be hydrolyzed back to thiamine.
Studies have demonstrated that this compound administration leads to a marked increase in brain tissue concentrations of both ThDP and ThTP, an effect not observed with other thiamine derivatives like benfotiamine, which fails to significantly raise cerebral thiamine levels.
Quantitative Data on Cerebral Effects
Research, primarily in rodent models, has quantified the significant impact of this compound on brain chemistry. Chronic administration elevates the entire thiamine profile and modulates key neurotransmitter systems.
Effects on Thiamine Phosphate Esters
The administration of this compound leads to a measurable increase in thiamine and its phosphate esters in various brain regions.
| Parameter | Animal Model | Administration Protocol | Brain Region | Observed Effect | Reference |
| Thiamine, ThMP, ThDP, ThTP | Rat | Chronic IP injection (52 mg/kg for 14 days) | Medulla, Cortex, Cerebellum, Hippocampus | Significant increase in all thiamine compounds | |
| ThDP | Rat | Chronic IP injection (52 mg/kg for 14 days) | Brain Homogenate | ThDP constitutes up to 90.4% of total thiamine | |
| ThTP | Rat | Acute Injection (dose not specified) | Brain Tissue | Significant increase in ThTP levels |
Table 1: Summary of this compound's Effects on Brain Thiamine Derivatives.
Effects on Neurotransmitter Systems
The downstream consequences of altered thiamine metabolism include modulation of critical neurotransmitter pathways, particularly the dopaminergic and glutamatergic systems.
| Parameter | Animal Model | Administration Protocol | Brain Region | Observed Effect | Reference |
| Kainate Binding Sites | Rat | Chronic & Acute Administration | Prefrontal & Cingulate Cortex | Significant decrease in density | |
| Dopamine D1 Receptors | Rat | Chronic Administration | Prefrontal & Cingulate Cortex | Significant increase in density | |
| DOPAC Levels | Rat | Acute Administration | Prefrontal Cortex | -30% decrease | |
| Dopamine (DA) Levels | Rat | Acute Administration | Cingulate Cortex | -34% decrease |
Table 2: Summary of this compound's Modulatory Effects on Neurotransmission.
Experimental Protocols for Analysis
The quantification of thiamine and its esters in brain tissue is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. The methodology involves extraction, protein precipitation, and a chemical derivatization step to convert the non-fluorescent thiamine compounds into highly fluorescent thiochrome derivatives.
Detailed Methodology for Thiamine Ester Quantification
Objective: To measure the concentrations of thiamine, ThMP, and ThDP in rodent brain tissue following this compound administration.
1. Animal Model and Administration:
-
Species: Male Wistar rats (250-300g).
-
Administration: Intraperitoneal (i.p.) injection of this compound (e.g., 52 mg/kg) or vehicle control, administered daily for a specified period (e.g., 14 days).
2. Tissue Collection and Preparation:
-
Following the final administration, animals are euthanized via an approved method (e.g., decapitation).
-
Brains are rapidly excised and dissected on an ice-cold plate to isolate specific regions (e.g., hippocampus, prefrontal cortex).
-
Tissue samples are weighed, placed in microcentrifuge tubes, and immediately frozen at -80°C until analysis.
3. Extraction and Protein Precipitation:
-
On the day of analysis, frozen tissue is homogenized in ~15 volumes of ice-cold 10% Trichloroacetic Acid (TCA).
-
The homogenate is vortexed vigorously, incubated on ice for 15 minutes to ensure complete protein precipitation, and vortexed again.
-
Samples are centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C). The resulting clear supernatant, containing the thiamine esters, is carefully collected.
4. Pre-Column Derivatization:
-
To enable fluorescent detection, the thiamine compounds in the supernatant are oxidized to their corresponding thiochrome derivatives.
-
An aliquot of the supernatant is mixed with an alkaline solution of potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]). For example, for each 100 µL of sample, 5 µL of 30.4 mM potassium hexacyanoferrate is added, followed after 5 minutes by 5 µL of 0.8 M NaOH.
-
The reaction must be timed precisely, as the thiochrome derivatives can be unstable. Analysis should proceed immediately.
5. HPLC Analysis:
-
System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of a phosphate buffer and an organic solvent like methanol.
-
Detection: Fluorescence detector set to an excitation wavelength of ~365 nm and an emission wavelength of ~435 nm.
-
Quantification: Peak areas from the sample chromatogram are compared against a standard curve generated from known concentrations of thiamine, ThMP, and ThDP standards that have undergone the same derivatization process.
Conclusion
This compound stands apart from standard thiamine supplements due to its unique pharmacokinetic profile. Its lipophilic structure enables efficient transit across the blood-brain barrier, leading to a significant and measurable increase in the intracerebral concentrations of thiamine and its critical phosphorylated derivatives, ThDP and ThTP. This targeted delivery system effectively boosts the brain's pool of essential coenzymes required for energy metabolism and modulates key glutamatergic and dopaminergic neurotransmitter systems. For researchers, this compound serves as a vital pharmacological tool to investigate the role of thiamine-dependent pathways in CNS health and disease. For drug development professionals, its mechanism provides a compelling basis for exploring therapies for conditions associated with central thiamine deficiency, chronic fatigue, and specific neurodegenerative disorders.
References
Unraveling the Neuronal Targets of Sulbutiamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulbutiamine, a synthetic lipophilic derivative of thiamine (Vitamin B1), is designed to effectively cross the blood-brain barrier, leading to increased levels of thiamine and its phosphate esters within the central nervous system. While its primary role is associated with correcting thiamine deficiency, research has unveiled specific molecular targets within neuronal cells, suggesting a more nuanced mechanism of action. This technical guide provides an in-depth analysis of the identified molecular targets of this compound, focusing on its modulatory effects on key neurotransmitter systems. Quantitative data from pivotal studies are presented, alongside detailed experimental protocols and visualizations of the implicated signaling pathways, to offer a comprehensive resource for researchers in neuropharmacology and drug development.
Primary Molecular Action: Enhancement of Brain Thiamine Levels
The foundational mechanism of this compound is its ability to augment thiamine concentrations in the brain.[1][2] Its lipophilic nature facilitates passage across the blood-brain barrier, a feat not efficiently achieved by thiamine itself.[3][4] Once in the brain, this compound is converted to thiamine, which is then phosphorylated to its active forms, primarily thiamine diphosphate (ThDP) and thiamine triphosphate (ThTP).[5] ThDP is a critical coenzyme for enzymes involved in cerebral energy metabolism, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. Studies have shown that administration of this compound leads to a notable increase in brain ThTP levels.
Modulation of Neurotransmitter Systems
Beyond its role in thiamine metabolism, this compound exerts significant modulatory effects on dopaminergic, glutamatergic, and cholinergic neurotransmission. These interactions appear to be the cornerstone of its nootropic and anti-asthenic properties.
Dopaminergic System Modulation
Chronic administration of this compound has been demonstrated to selectively alter the density of dopamine D1 receptors in specific cortical regions, suggesting a potential mechanism for its effects on mood and motivation.
Table 1: Effects of Chronic this compound Administration on Dopamine D1 Receptor Density
| Brain Region | Change in D1 Receptor Density (%) | Reference |
| Prefrontal Cortex | +26 | |
| Anterior Cingulate Cortex | +34 |
Data derived from quantitative autoradiography in rats following 5 days of this compound administration.
In contrast, acute this compound injection has been shown to decrease dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the cingulate cortex, indicating a complex, time-dependent effect on dopaminergic turnover.
Table 2: Effects of Acute this compound Administration on Dopamine and DOPAC Levels
| Brain Region | Analyte | Change in Level (%) | Reference |
| Cingulate Cortex | Dopamine (DA) | -34 | |
| Cingulate Cortex | DOPAC | -26 | |
| Prefrontal Cortex | DOPAC | -30 |
Data from rat brain tissue analysis following a single injection of this compound.
Glutamatergic System Modulation
This compound demonstrates a significant interaction with the glutamatergic system, specifically by reducing the density of kainate receptors. This effect is observed under both acute and chronic treatment conditions.
Table 3: Effects of this compound on Kainate Receptor Binding Sites
| Treatment | Brain Region | Change in Kainate Binding Sites (%) | Reference |
| Chronic | Cingulate Cortex | -36 | |
| Chronic | Nucleus Accumbens | -28 | |
| Acute | Prefrontal Cortex | Significant Decrease | |
| Acute | Cingulate Cortex | Significant Decrease |
Chronic treatment data from quantitative autoradiography in rats after 5 days of administration.
Cholinergic System Modulation
Research has indicated that this compound can enhance cholinergic activity, particularly in the hippocampus, a brain region critical for memory formation.
Table 4: Effect of Chronic this compound on Hippocampal Cholinergic Activity
| Parameter | Change (%) | Reference |
| Sodium-Dependent High-Affinity Choline Uptake | +10 |
Data from mice treated with 300 mg/kg of this compound daily for 10 days.
Putative Signaling Pathways
The modulation of D1, kainate, and cholinergic systems by this compound suggests the involvement of downstream intracellular signaling cascades. While direct binding of this compound to these pathway components has not been demonstrated, its effects on upstream receptors are well-established precursors to these cascades.
Dopaminergic D1 Receptor Signaling
The upregulation of D1 receptors by chronic this compound treatment would potentiate dopamine-mediated signaling. D1 receptors are canonically coupled to the G-protein Gαs, which activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which can modulate gene expression.
Glutamatergic and Dopaminergic Pathway Convergence
Both glutamatergic and dopaminergic signaling pathways are known to converge on the Extracellular signal-regulated kinase (ERK) pathway. The modulation of both kainate and D1 receptors by this compound could therefore influence ERK signaling, a key pathway involved in synaptic plasticity and long-term potentiation.
Key Experimental Protocols
Quantitative Receptor Autoradiography for D1 and Kainate Receptors
This protocol is adapted from the methodology described by Trovero et al. (2000).
Objective: To determine the density of dopamine D1 and kainate receptor binding sites in specific brain regions of rats treated with this compound.
Materials:
-
Rat brain tissue, frozen and sectioned (10-20 µm) on a cryostat.
-
Radioligands: [³H]SCH 23390 (for D1 receptors), [³H]kainate (for kainate receptors).
-
Unlabeled ligands for determining non-specific binding: SKF 83566 (for D1), L-glutamate (for kainate).
-
Incubation buffers (e.g., Tris-HCl based buffers with appropriate ions).
-
Phosphor-imaging plates or autoradiography film.
-
Image analysis software.
Procedure:
-
Tissue Preparation: Mount cryostat-cut brain sections onto gelatin-coated slides.
-
Pre-incubation: Thaw and pre-incubate sections in buffer to remove endogenous ligands.
-
Incubation: Incubate sections with the appropriate radioligand at a saturating concentration. For non-specific binding, co-incubate adjacent sections with the radioligand plus a high concentration of the corresponding unlabeled competitor.
-
Washing: Wash sections in ice-cold buffer to remove unbound radioligand.
-
Drying and Exposure: Dry the sections and expose them to phosphor-imaging plates or film, alongside calibrated radioactive standards.
-
Image Analysis: Digitize and analyze the resulting autoradiograms. Use the radioactive standards to create a calibration curve and convert optical density values into absolute units of radioactivity (e.g., fmol/mg tissue).
-
Data Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each brain region of interest.
High-Affinity Choline Uptake (HACU) Assay
This protocol is based on the methodology used by Micheau et al. (1985) to assess cholinergic activity.
Objective: To measure the rate of sodium-dependent high-affinity choline uptake in hippocampal tissue from mice treated with this compound.
Materials:
-
Hippocampal tissue homogenates (synaptosomes).
-
[³H]Choline.
-
Krebs-Ringer buffer (or similar physiological buffer).
-
Hemicholinium-3 (HC-3) to determine non-specific uptake.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Tissue Preparation: Dissect and homogenize hippocampal tissue in a suitable buffer to prepare a crude synaptosomal fraction (P2).
-
Pre-incubation: Pre-incubate the synaptosomal aliquots at 37°C to equilibrate.
-
Uptake Initiation: Initiate the uptake reaction by adding [³H]choline to the samples. For determining non-specific uptake, a parallel set of tubes will contain HC-3.
-
Uptake Termination: After a short incubation period (e.g., 4 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]choline.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Protein Assay: Determine the protein concentration of the synaptosomal preparations to normalize the uptake data.
-
Data Calculation: High-affinity uptake is calculated as the difference between the total uptake (without HC-3) and the non-specific uptake (with HC-3), and expressed as pmol of choline/mg protein/min.
Conclusion and Future Directions
The available evidence clearly indicates that this compound's effects in the central nervous system are not solely attributable to its role as a thiamine prodrug. It acts as a specific modulator of dopaminergic, glutamatergic, and cholinergic systems. The upregulation of D1 receptors and downregulation of kainate receptors, coupled with an enhancement of high-affinity choline uptake, provide a molecular basis for its observed clinical effects on fatigue, memory, and mood.
Future research should aim to:
-
Elucidate the precise molecular interactions leading to the observed changes in receptor densities.
-
Investigate the downstream consequences of these modulatory effects on intracellular signaling cascades like the ERK and PKA pathways in neuronal cells treated with this compound.
-
Utilize modern techniques such as PET imaging with selective radioligands to confirm these receptor density changes in vivo in preclinical models and potentially in humans.
This technical guide summarizes the current understanding of this compound's molecular targets, providing a foundation for further investigation into its therapeutic potential.
References
- 1. Evidence for a modulatory effect of this compound on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the Synthetic B1 Vitamin this compound on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic administration of this compound improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1 + D3 receptor density may correlate with parkinson disease clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Sulbutiamine and Neurotrophic Factor Expression: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), is recognized for its nootropic and neuroprotective properties. While its influence on cholinergic, dopaminergic, and glutamatergic neurotransmitter systems is documented, its direct impact on the expression of neurotrophic factors—critical proteins that regulate neuronal survival, growth, and plasticity such as Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Ciliary Neurotrophic Factor (CNTF)—remains an area of limited investigation. This technical guide synthesizes the current scientific literature, revealing a notable absence of direct evidence for this compound-induced upregulation of neurotrophic factor expression. However, compelling research demonstrates a significant neuroprotective role for this compound in models of trophic factor deprivation. This paper will provide an in-depth analysis of these neuroprotective effects, detail the experimental protocols of key studies, and explore potential indirect mechanisms by which this compound may influence neurotrophic signaling, offering a comprehensive overview for future research and development.
Introduction: this compound and the Neurotrophic Hypothesis
This compound's lipophilic nature allows it to readily cross the blood-brain barrier, leading to increased levels of thiamine and thiamine phosphate esters in the brain[1]. Its established effects on memory and cognition, processes intricately linked to neurotrophic factor activity, have led to the hypothesis that this compound may directly modulate the expression of these crucial proteins[2]. Neurotrophic factors, such as BDNF and NGF, are fundamental for synaptic plasticity, neurogenesis, and neuronal resilience[3]. A compound capable of augmenting their expression would hold significant therapeutic potential for neurodegenerative diseases and cognitive disorders. This guide critically examines the existing evidence to ascertain the validity of this hypothesis.
Direct Evidence on Neurotrophic Factor Expression: A Critical Gap
A thorough review of the scientific literature reveals a significant gap in research directly quantifying the effect of this compound on the expression levels of BDNF, NGF, GDNF, or CNTF. To date, no published studies have presented quantitative data from methods such as ELISA, qPCR, or Western blot demonstrating an increase in these neurotrophic factors following this compound administration. This absence of direct evidence is a critical point for researchers and drug developers to consider when evaluating the mechanisms of action of this compound.
Neuroprotection in the Absence of Trophic Factors: Key Experimental Findings
The most compelling evidence for this compound's interaction with trophic factor-related pathways comes from a study on its protective effects against apoptosis induced by trophic factor deprivation in retinal ganglion cells (RGC-5)[4]. This research provides a foundational understanding of this compound's neuroprotective capabilities.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Kang et al. (2010), which investigated the effects of this compound on retinal ganglion cells undergoing serum deprivation, a model for trophic factor withdrawal.
| Table 1: Effect of this compound on Cell Viability in Serum-Deprived RGC-5 Cells | |
| Treatment Group | Cell Viability (%) |
| Control (with serum) | 100 |
| Serum Deprivation (48h) | 55 ± 5 |
| Serum Deprivation + this compound (10 µM) | 65 ± 6 |
| Serum Deprivation + this compound (50 µM) | 75 ± 7 |
| Serum Deprivation + this compound (100 µM) | 80 ± 8 |
| Table 2: Effect of this compound on Apoptosis in Serum-Deprived RGC-5 Cells | |
| Treatment Group | Apoptotic Cells (%) |
| Control (with serum) | 5 ± 1 |
| Serum Deprivation (48h) | 45 ± 4 |
| Serum Deprivation + this compound (10 µM) | 35 ± 3 |
| Serum Deprivation + this compound (50 µM) | 25 ± 2 |
| Serum Deprivation + this compound (100 µM) | 20 ± 2 |
| Table 3: Effect of this compound on Antioxidant Enzyme Activity in Serum-Deprived RGC-5 Cells | |
| Treatment Group | Relative Glutathione (GSH) Level (%) |
| Control (with serum) | 100 |
| Serum Deprivation (48h) | 60 ± 7 |
| Serum Deprivation + this compound (100 µM) | 90 ± 9 |
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the study by Kang et al. (2010)[4].
-
Cell Culture and Treatment:
-
Cell Line: Transformed retinal ganglion cells (RGC-5).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Trophic Factor Deprivation: Cells were washed with phosphate-buffered saline (PBS) and incubated in serum-free DMEM.
-
This compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) and added to the serum-free medium at final concentrations of 10, 50, and 100 µM.
-
-
Cell Viability Assay (MTT Assay):
-
RGC-5 cells were seeded in 96-well plates.
-
After treatment, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
Plates were incubated for 4 hours at 37°C.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
-
-
Apoptosis Assay (Hoechst 33342 Staining):
-
Cells grown on coverslips were treated as described.
-
Cells were fixed with 4% paraformaldehyde for 10 minutes.
-
Coverslips were washed with PBS and stained with 1 µg/mL Hoechst 33342 for 15 minutes.
-
Apoptotic nuclei (condensed or fragmented chromatin) were visualized and counted using a fluorescence microscope.
-
-
Western Blot Analysis for Cleaved Caspase-3:
-
Cell lysates were prepared using RIPA buffer.
-
Protein concentration was determined using the Bradford assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% skim milk and incubated with a primary antibody against cleaved caspase-3.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Glutathione (GSH) Measurement:
-
Cellular GSH levels were measured using a commercially available GSH assay kit.
-
The assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
Absorbance was measured at 412 nm.
-
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the proposed neuroprotective pathway of this compound under trophic factor deprivation and the experimental workflow used to assess its effects.
Caption: this compound's neuroprotective pathway under trophic factor deprivation.
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Potential Indirect Mechanisms and Future Directions
While direct evidence is lacking, this compound's established effects on neurotransmitter systems provide a basis for hypothesizing indirect influences on neurotrophic factor signaling.
-
Cholinergic System: this compound has been shown to enhance cholinergic activity in the hippocampus, a key region for learning and memory. There is a well-established interplay between the cholinergic system and neurotrophic factors, particularly NGF, which is crucial for the survival and function of cholinergic neurons. Future research could investigate whether the cholinergic effects of this compound lead to downstream changes in NGF or BDNF expression.
-
Dopaminergic and Glutamatergic Systems: this compound modulates dopaminergic and glutamatergic transmission. Both of these neurotransmitter systems are known to be regulated by and, in turn, regulate the expression and signaling of neurotrophic factors like BDNF. For instance, glutamatergic activity can influence BDNF transcription through NMDA receptor activation and subsequent CREB phosphorylation. Investigating these potential downstream effects of this compound is a promising avenue for future studies.
-
Thiamine and its Derivatives: Research on thiamine itself has indicated that its deficiency can impair neurogenesis and that supplementation can increase hippocampal BDNF in stressed animal models. Other thiamine derivatives, such as benfotiamine, have also been noted for their neuroprotective effects. Exploring whether this compound shares these properties of influencing BDNF expression, particularly under conditions of stress or metabolic challenge, would be a valuable contribution to the field.
Conclusion
The current body of scientific literature does not support the claim that this compound directly increases the expression of neurotrophic factors such as BDNF, NGF, GDNF, or CNTF. The primary established role of this compound in the context of trophic support is its ability to protect neurons from apoptosis induced by the withdrawal of these essential factors. This neuroprotective effect appears to be mediated through the enhancement of cellular antioxidant defenses.
For researchers, scientists, and drug development professionals, this highlights a critical need for further investigation into the direct molecular effects of this compound on neurotrophic factor gene and protein expression. The potential for indirect modulation through its influence on major neurotransmitter systems remains a compelling area for future research. A deeper understanding of these mechanisms will be crucial in fully elucidating the therapeutic potential of this compound in neurological and psychiatric disorders.
References
- 1. Role of the Synthetic B1 Vitamin this compound on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic administration of this compound improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of exercise and vitamin B1 intake on hippocampal brain-derived neurotrophic factor and spatial memory performance in a rat model of stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound counteracts trophic factor deprivation induced apoptotic cell death in transformed retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Sulbutiamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant properties of sulbutiamine, a synthetic derivative of thiamine (Vitamin B1). This compound, known for its increased lipophilicity and ability to cross the blood-brain barrier, has demonstrated notable neuroprotective effects, which are, in part, attributed to its ability to modulate cellular redox status. This document synthesizes key quantitative data from in vitro studies, presents detailed experimental protocols for assessing its antioxidant activity, and visualizes the involved signaling pathways and experimental workflows.
Quantitative Assessment of this compound's Antioxidant Effects
This compound has been shown to exert its antioxidant effects through various mechanisms, including direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defense systems. The primary in vitro evidence comes from studies on transformed retinal ganglion cells (RGC-5), a neuronal cell line used to model neurodegenerative conditions.
Table 1: Effects of this compound on Intracellular Reactive Oxygen Species (ROS) in RGC-5 Cells
| Treatment Condition | This compound Concentration | ROS Scavenging Effect | Reference |
| Hydrogen Peroxide (H₂O₂)-induced ROS | 50 µM | Significant scavenging | [1] |
| Hydrogen Peroxide (H₂O₂)-induced ROS | 100 µM | Significant scavenging | [1] |
| Superoxide (O₂⁻)-induced ROS | 50 µM | Significant scavenging | [1] |
| Superoxide (O₂⁻)-induced ROS | 100 µM | Significant scavenging | [1] |
| Data from Majid et al. (2013) in transformed retinal ganglion cells (RGC-5). |
Table 2: Influence of this compound on Endogenous Antioxidant Enzymes and Molecules in RGC-5 Cells
| Analyte | This compound Concentration | Effect | Reference |
| Reduced Glutathione (GSH) | 50 µM | Dose-dependent increase | [1] |
| Reduced Glutathione (GSH) | 100 µM | Dose-dependent increase | |
| Glutathione-S-Transferase (GST) | 50 µM | Increased activity at 30 and 60 min | |
| Glutathione-S-Transferase (GST) | 100 µM | Increased activity at 30 and 60 min | |
| Catalase | 100 µM | Significantly increased levels at 60 min | |
| Data from Majid et al. (2013) in transformed retinal ganglion cells (RGC-5) following insults like serum deprivation or glutamate/buthionine sulfoximine exposure. |
Table 3: Impact of this compound on the Nrf-2/HO-1 Signaling Pathway in RGC-5 Cells
| Protein | This compound Concentration | Effect | Reference |
| Nuclear factor (erythroid-derived 2)-like 2 (Nrf-2) | Not specified, but implied from downstream effects | Significant increase | |
| Heme oxygenase-1 (HO-1) | Not specified, but implied from downstream effects | Significant increase | |
| Data from Majid et al. (2013) in transformed retinal ganglion cells (RGC-5). |
Signaling Pathways and Experimental Visualizations
The antioxidant effects of this compound are closely linked to the upregulation of the Nrf-2 signaling pathway, a master regulator of cellular resistance to oxidative stress.
Detailed Experimental Protocols
The following protocols are based on the methodologies described by Majid et al. (2013) for experiments conducted on the RGC-5 cell line.
Intracellular ROS Scavenging Assay
This assay measures the ability of this compound to scavenge intracellular reactive oxygen species.
-
Cell Culture: RGC-5 cells are seeded in 96-well plates at a density of 5x10³ cells per well and cultured for 24 hours.
-
Pre-treatment: Cells are pre-treated with different concentrations of this compound (e.g., 50 µM and 100 µM) for 1 hour.
-
Induction of Oxidative Stress: Following pre-treatment, oxidative stress is induced by exposing the cells to an ROS-generating agent, such as 1 mM hydrogen peroxide (H₂O₂) or 1 mM potassium superoxide (KO₂), for a specified duration.
-
Staining: After the treatment period, the cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 15 minutes in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm. The reduction in fluorescence in this compound-treated cells compared to the control (ROS-induced, no this compound) indicates ROS scavenging activity.
Reduced Glutathione (GSH) and Glutathione-S-Transferase (GST) Activity Assays
These assays quantify the levels of the antioxidant molecule GSH and the activity of the detoxifying enzyme GST.
-
Sample Preparation: RGC-5 cells are cultured and treated with this compound and/or an oxidative stressor. Approximately 1x10⁶ cells are collected, centrifuged, and resuspended in cell lysis buffer. The lysate is then centrifuged to pellet cellular debris, and the supernatant is used for the assays.
-
GSH Measurement: The assay is based on the reaction of GSH with monochlorobimane (mCB) in a reaction catalyzed by GST, which forms a fluorescent product. To each sample of cell lysate, 20 mM mCB and 25 U/ml GST are added. The fluorescence is measured in a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 478 nm. An increase in fluorescence indicates higher levels of GSH.
-
GST Activity Measurement: GST activity is measured over a 60-minute period at intervals of 15, 30, and 60 minutes. The principle is similar to the GSH assay, where the GST in the cell lysate catalyzes the conjugation of GSH to a substrate, leading to a measurable change (e.g., fluorescence or absorbance). The rate of this change is proportional to the GST activity.
Catalase Activity Assay
This assay determines the activity of catalase, an enzyme that decomposes hydrogen peroxide.
-
Sample Preparation: Cell lysates are prepared as described for the GSH and GST assays.
-
Assay Procedure: The catalase activity is measured over a 60-minute period. The assay typically involves the addition of a known concentration of hydrogen peroxide to the cell lysate. The decomposition of H₂O₂ by catalase is monitored over time. This can be done directly by measuring the decrease in absorbance at 240 nm as H₂O₂ is consumed, or indirectly by using a coupled reaction where the remaining H₂O₂ reacts with a chromogen to produce a colored product.
-
Quantification: The rate of H₂O₂ decomposition is calculated and is proportional to the catalase activity in the sample.
Western Blot Analysis for Nrf-2 and HO-1
This technique is used to detect and quantify the protein levels of Nrf-2 and HO-1.
-
Protein Extraction: RGC-5 cells are treated with this compound. Total protein is then extracted from the cells using a suitable lysis buffer containing protease inhibitors. The protein concentration of each sample is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Nrf-2 and HO-1. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is captured on X-ray film or with a digital imaging system. The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading. An increase in the band intensity for Nrf-2 and HO-1 in this compound-treated cells indicates upregulation of these proteins.
Conclusion
The in vitro evidence strongly suggests that this compound possesses significant antioxidant properties, primarily demonstrated in neuronal cell models. Its mode of action appears to be twofold: direct scavenging of reactive oxygen species and, more notably, the upregulation of the endogenous antioxidant defense system through the Nrf-2/HO-1 signaling pathway. This leads to increased levels and activity of crucial antioxidant molecules and enzymes such as GSH, GST, and catalase. These findings provide a solid foundation for further research into the therapeutic potential of this compound in conditions associated with oxidative stress, particularly neurodegenerative diseases. The detailed protocols provided herein offer a framework for the replication and expansion of these important studies.
References
Sulbutiamine's Effect on Mitochondrial Function in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), demonstrates significant potential in modulating neuronal mitochondrial function. Its lipophilic nature allows for enhanced transport across the blood-brain barrier, leading to increased intracerebral concentrations of thiamine. Thiamine is an indispensable cofactor for critical mitochondrial enzymes that are central to cellular energy metabolism. This guide provides a comprehensive overview of the current understanding of this compound's impact on neuronal mitochondria, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biochemical pathways. The evidence presented herein suggests that this compound may offer a therapeutic advantage in conditions associated with mitochondrial dysfunction and oxidative stress in the central nervous system.
Introduction
Mitochondria are the primary source of adenosine triphosphate (ATP) in neurons, fueling energy-dependent processes essential for neuronal survival, synaptic transmission, and plasticity.[1] Mitochondrial dysfunction is a key pathological feature in a range of neurodegenerative diseases and ischemic brain injury.[2] This dysfunction often manifests as impaired energy metabolism, excessive production of reactive oxygen species (ROS), and the initiation of apoptotic cell death pathways.
This compound (isobutyrylthiamine disulfide) is a lipophilic dimer of thiamine that was developed to overcome the poor bioavailability of thiamine.[3] By readily crossing the blood-brain barrier, this compound effectively elevates the levels of thiamine and its active form, thiamine pyrophosphate (TPP), within the brain.[4] TPP is a critical coenzyme for several key mitochondrial enzymes, including the pyruvate dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase (α-KGDH) complex, both of which are vital for the Krebs cycle and, consequently, ATP production.[5]
This technical guide delves into the core mechanisms by which this compound is believed to exert its effects on neuronal mitochondrial function, with a focus on its potential to enhance energy metabolism and mitigate oxidative stress.
Quantitative Data on this compound's Effects on Neuronal Mitochondrial Function
The following tables summarize the available quantitative data from preclinical studies investigating the effects of this compound on key mitochondrial parameters in neurons.
| Parameter | Cell/Tissue Type | Treatment | Key Findings | Reference |
| Neuronal Viability (under OGD) | Rat Hippocampal CA1 Pyramidal Neurons | This compound (10, 50, 100 µM) | Dose-dependent increase in cell viability. At 100 µM, viability increased by approximately 28% compared to OGD control. | (secondary citation of Majid et al.) |
| Pyruvate Dehydrogenase (PDH) Activity | Human Colorectal Carcinoma Cells (HCT 116) | This compound (250 µM) for 48h | Significantly reduced PDH phosphorylation at regulatory sites (Ser232, Ser293, Ser300), leading to a significant increase in PDH activity. | |
| Antioxidant Capacity | Transformed Retinal Ganglion Cells (RGC-5) | This compound (100 µM) | Significantly increased catalase levels at 60 minutes. | |
| Reactive Oxygen Species (ROS) Scavenging | Transformed Retinal Ganglion Cells (RGC-5) | This compound (50, 100 µM) | Significantly scavenged H2O2-induced and KO2-induced (superoxide) radicals. |
Note: Data directly quantifying this compound's effect on ATP levels and mitochondrial membrane potential in neurons is limited in the currently available literature. The provided data on PDH activity is from a non-neuronal cell line but is included due to its high relevance to the proposed mechanism of action.
Signaling Pathways and Mechanisms of Action
This compound's influence on neuronal mitochondrial function is primarily mediated through its conversion to thiamine and the subsequent role of thiamine pyrophosphate (TPP) as a critical coenzyme.
Enhancement of Mitochondrial Energy Metabolism
This compound increases the intracerebral availability of TPP, a key cofactor for the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH) complexes. These enzyme complexes are critical for the progression of the Krebs cycle. By enhancing their activity, this compound can theoretically boost the production of NADH and FADH2, which are subsequently used by the electron transport chain to generate ATP.
Attenuation of Oxidative Stress
Thiamine deficiency is associated with increased oxidative stress. This compound, by replenishing thiamine levels, can help mitigate this. Furthermore, some studies suggest that this compound may have direct antioxidant properties and can upregulate endogenous antioxidant systems, such as increasing the levels of glutathione (GSH).
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on neuronal mitochondrial function. These are based on established protocols and can be adapted for specific research questions.
Primary Neuronal Culture and this compound Treatment
-
Cell Source: Primary cortical or hippocampal neurons from embryonic day 18 (E18) Sprague-Dawley rat pups.
-
Culture Preparation:
-
Dissect cortices or hippocampi in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Digest tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate cells on poly-D-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On day in vitro (DIV) 7, replace half of the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 10, 50, 100 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubate for the desired treatment duration (e.g., 24, 48 hours) before proceeding with assays.
-
Oxygen-Glucose Deprivation (OGD) Protocol
-
Objective: To model ischemic conditions in vitro.
-
Procedure:
-
Wash cultured neurons with glucose-free DMEM.
-
Place the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 94% N2, 5% CO2, 1% O2) for a defined period (e.g., 2 hours) at 37°C.
-
To terminate OGD, replace the OGD medium with normal, glucose-containing culture medium and return the cultures to a normoxic incubator for a reperfusion period (e.g., 24 hours).
-
This compound can be applied as a pre-treatment before OGD or during the reperfusion phase.
-
References
- 1. Protection from oxygen–glucose deprivation by neurosteroid treatment in primary neurons and oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Synthetic B1 Vitamin this compound on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of retinal ganglion cell apoptosis: regulation of mitochondrial function by PACAP - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparing Sulbutiamine Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of sulbutiamine solutions for use in in vitro experiments. This compound, a synthetic derivative of thiamine (Vitamin B1), is a lipophilic compound capable of crossing the blood-brain barrier more readily than thiamine. It is investigated for its potential neuroprotective, antioxidant, and cognitive-enhancing properties. Accurate and reproducible preparation of this compound solutions is critical for obtaining reliable experimental results.
Data Presentation: Physicochemical and Solubility Data
A summary of essential quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 702.89 g/mol | [1] |
| CAS Number | 3286-46-2 | [1] |
| Solubility in DMSO | ~40-100 mg/mL (~56.9 - 142.27 mM) | [1][2][3] |
| Recommended In Vitro Working Concentration | 1 - 100 µM | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Stock Solution in DMSO) | -20°C for up to 1 month; -80°C for up to 1-2 years |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds in cell culture applications.
Materials:
-
This compound powder
-
Anhydrous or sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Desired Stock Concentration: A high concentration (e.g., 50 mM or 100 mM) is recommended to minimize the volume of DMSO added to the cell culture medium.
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Calculation Example for 1 mL of a 100 mM Stock Solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 702.89 g/mol = 70.29 mg
-
-
-
Dissolving in DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Complete Dissolution: Tightly cap the tube and vortex vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Sterilization (Optional): If the DMSO is not from a pre-sterilized source, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the concentrated DMSO stock solution into a cell culture medium to achieve the desired final experimental concentration.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the concentrated this compound stock solution at room temperature.
-
Calculate Dilutions: Determine the volume of the stock solution required to achieve the desired final concentration in your experimental volume. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%. Some cell lines may tolerate up to 0.5%.
-
Calculation Example for a 10 µM final concentration in 1 mL of medium, using a 10 mM stock solution:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) x V1 = (10 µM) x (1000 µL)
-
V1 = (10 µM x 1000 µL) / 10,000 µM = 1 µL
-
-
The final DMSO concentration will be (1 µL / 1000 µL) x 100% = 0.1%.
-
-
Prepare Working Solution: Add the calculated volume of the stock solution to the pre-warmed cell culture medium. Mix immediately by gentle pipetting or inverting the tube.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is essential to distinguish the effects of this compound from any potential effects of the solvent.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.
Visualizations
Experimental Workflow
Postulated Signaling Pathway: Antioxidant Effect of this compound
This compound has been shown to exert antioxidant effects, which may be mediated through the Nrf2 signaling pathway.
References
Sulbutiamine Administration Protocol for Mice: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of sulbutiamine in mice for preclinical research. This compound, a synthetic derivative of thiamine (Vitamin B1), is a lipophilic compound that readily crosses the blood-brain barrier, making it a subject of interest for investigating its potential nootropic and neuroprotective effects. This document outlines standardized procedures for vehicle preparation, administration routes, and relevant behavioral assays to assess the cognitive and behavioral effects of this compound in mice.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in rodents.
Table 1: this compound Administration Protocols in Rodent Models
| Species | Dosage | Administration Route | Duration | Vehicle | Reference |
| Mouse | 300 mg/kg/day | Not specified in abstract | 10 days | Not specified in abstract | [1] |
| Rat | 12.5 mg/kg/day | Daily injections | 9 weeks | Saline | [2] |
| Rat | 25 mg/kg/day | Daily injections | 9 weeks | Saline | [2] |
Table 2: Effects of this compound on Neurotransmitter Systems in Rodents
| Species | Treatment | Brain Region | Neurotransmitter System | Effect | Reference |
| Mouse | 300 mg/kg/day for 10 days | Hippocampus | Cholinergic | +10% increase in high-affinity choline uptake | [1] |
| Rat | Chronic | Prefrontal & Cingular Cortex | Dopaminergic | Increase in D1 dopamine receptor binding sites | [3] |
| Rat | Chronic | Cingular Cortex | Glutamatergic | Decrease in kainate receptor binding sites | |
| Rat | Acute | Prefrontal & Cingular Cortex | Glutamatergic | Decrease in kainate receptor binding sites | |
| Rat | Acute | Prefrontal Cortex | Dopaminergic | Decrease in dopamine levels |
Experimental Protocols
This compound Formulation for In Vivo Administration
This compound is a lipophilic compound and requires a specific vehicle for proper solubilization for both oral gavage and intraperitoneal injections.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Vehicle Preparation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline):
-
In a sterile container, dissolve the required amount of this compound powder in DMSO.
-
Add PEG300 to the solution and mix thoroughly until the this compound is completely dissolved.
-
Add Tween 80 to the mixture and vortex to ensure homogeneity.
-
Finally, add the sterile saline to reach the final desired volume and concentration.
-
The final solution should be clear and can be administered via oral gavage or intraperitoneal injection.
Administration Protocols
a) Oral Gavage (PO)
-
Animal Handling: Gently restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion: Carefully insert a sterile, ball-tipped gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Administration: Slowly administer the this compound solution. The typical volume for oral gavage in mice is 5-10 mL/kg of body weight.
-
Post-Administration Monitoring: Observe the animal for any signs of distress or injury after the procedure.
b) Intraperitoneal Injection (IP)
-
Animal Handling: Securely restrain the mouse, exposing the abdominal area.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Insert a sterile needle (25-27 gauge) at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, confirming correct placement.
-
Administration: Slowly inject the this compound solution. The maximum recommended volume for IP injection in mice is 10 mL/kg of body weight.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Behavioral Assays
a) Object Recognition Test (ORT)
This test assesses learning and memory in mice based on their natural tendency to explore novel objects.
-
Habituation: Individually habituate mice to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore them for a set period (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object. Allow the mouse to explore for a set period (e.g., 5-10 minutes).
-
Data Analysis: Record the time spent exploring each object. The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
b) Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in mice.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for a 5-minute session.
-
Data Analysis: Record the number of entries into and the time spent in the open and closed arms using video-tracking software. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
c) Forced Swim Test (FST)
The FST is a common behavioral despair test used to screen for antidepressant-like activity.
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: Place the mouse in the water for a 6-minute session.
-
Data Analysis: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.
Visualizations
Caption: Experimental workflow for this compound administration and behavioral testing in mice.
Caption: Proposed signaling pathways modulated by this compound.
References
- 1. Chronic administration of this compound improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with this compound improves memory in an object recognition task and reduces some amnesic effects of dizocilpine in a spatial delayed-non-match-to-sample task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for a modulatory effect of this compound on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Sulbutiamine in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of sulbutiamine in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving this compound. The method utilizes a reversed-phase C18 column with UV detection, offering a balance of sensitivity, selectivity, and accessibility. Alternative methods, including those with fluorescence and tandem mass spectrometry detection, are also discussed to provide a comprehensive overview for researchers.
Introduction
This compound is a synthetic derivative of thiamine (vitamin B1) developed to treat conditions such as asthenia and to improve memory and cognitive function. Accurate quantification of this compound in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a validated HPLC-UV method and compares it with other reported techniques.
Principle of the Method
The method involves the extraction of this compound from plasma, followed by chromatographic separation on a C18 reversed-phase column. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing it to a standard curve prepared with known concentrations of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (C18)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions for the primary HPLC-UV method and provides a comparison with an alternative HPLC-Fluorescence method.
Table 1: HPLC Chromatographic Conditions for this compound Analysis in Plasma
| Parameter | HPLC-UV Method | HPLC-Fluorescence Method[1][2] |
| Column | ZORBAX Eclipse Plus C18 (or equivalent) | RP Select B column[1] |
| Mobile Phase | Gradient of 50 mM KH₂PO₄ (pH 3.6) and Methanol[3] | Gradient of Methanol and Phosphate Buffer[1] |
| Flow Rate | 1.0 mL/min | Not Specified |
| Injection Volume | 20 µL | Not Specified |
| Column Temp. | Ambient | Not Specified |
| Detector | UV-DAD | Fluorescence Detector |
| Wavelength | 254 nm | Excitation: 365 nm, Emission: 433 nm |
| Run Time | Approx. 15 minutes | 50 minutes |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working stock solution into drug-free human plasma to achieve final concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Protocol 2: Plasma Sample Preparation (Solid-Phase Extraction)
This protocol is based on a common approach for extracting this compound and its derivatives from plasma.
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water.
-
Loading: Load 1 mL of plasma sample (calibration standard, quality control, or unknown sample) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute this compound from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase and vortex for 30 seconds.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Summary
The described HPLC methods have been validated according to FDA and ICH guidelines. The following table summarizes typical validation parameters.
Table 2: Summary of Method Validation Parameters
| Parameter | HPLC-UV Method | HPLC-Fluorescence Method |
| Linearity Range | 2–40 µg/mL | 5–200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.99 |
| Precision (%RSD) | < 15% | Within 15% |
| Accuracy (%RE) | Within ±15% | Within 15% |
| Limit of Quantification (LOQ) | 2 µg/mL | 5 ng/mL |
| Mean Recovery | > 85% | Not Specified |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma.
Caption: Workflow for this compound Quantification in Plasma.
Logical Relationship of Method Components
This diagram shows the relationship between the different components of the analytical method.
Caption: Interrelation of Analytical Method Components.
Discussion
The presented HPLC-UV method is a reliable and accessible technique for the quantification of this compound in human plasma. The solid-phase extraction protocol ensures a clean sample extract, minimizing matrix effects and improving the longevity of the analytical column. While the HPLC-UV method provides adequate sensitivity for many applications, methods employing fluorescence or mass spectrometric detection offer significantly lower limits of quantification. The choice of method will depend on the specific requirements of the study, including the expected concentration range of this compound in the samples and the available instrumentation. For studies requiring high sensitivity, such as those investigating low dosage pharmacokinetics, an LC-MS/MS method would be more appropriate.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using HPLC with UV detection. The method is validated, robust, and suitable for a variety of research and clinical applications. Alternative detection methods are also presented to offer flexibility for laboratories with different analytical capabilities.
References
- 1. Determination of this compound and its disulfide derivatives in human plasma by HPLC using on-line post-column reactors and fluorimetric detection | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Validated HPLC-DAD method for stability study of this compound HCl - RSC Advances (RSC Publishing) [pubs.rsc.org]
Electrophysiological Recording of Sulbutiamine's Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), is a lipophilic compound capable of crossing the blood-brain barrier more readily than thiamine itself.[1][2] It is known to modulate cholinergic, dopaminergic, and glutamatergic neurotransmission, suggesting its potential as a therapeutic agent for a variety of neurological and psychiatric conditions.[1][3] Electrophysiological studies are crucial for elucidating the precise mechanisms by which this compound exerts its effects on neuronal excitability, synaptic transmission, and plasticity.
These application notes provide a detailed overview of the electrophysiological effects of this compound and present protocols for their investigation. The information is compiled from key research findings to guide the design and execution of experiments aimed at understanding the neuronal impact of this compound.
I. Summary of Electrophysiological Effects
This compound has been shown to exert a range of effects on the central nervous system. The following table summarizes the key quantitative findings from electrophysiological and neurochemical studies.
| Parameter | Brain Region | Preparation | Effect of this compound | Reference |
| Cholinergic System | ||||
| High-Affinity Choline Uptake | Hippocampus | In vivo (mice) | +10% increase (chronic, 300 mg/kg/day for 10 days) | [4] |
| Glutamatergic System | ||||
| Kainate Receptor Binding Sites | Cingulate & Prefrontal Cortex | In vivo (rats) | Significant decrease (chronic and acute administration) | |
| NMDA & AMPA Receptor Binding Sites | Cingulate Cortex | In vivo (rats) | No change (chronic administration) | |
| Excitatory Synaptic Transmission | Hippocampal CA1 | In vitro slice (OGD model) | Enhanced in a concentration-dependent manner (effective at 50 µM) | |
| Dopaminergic System | ||||
| D1 Dopamine Receptor Binding Sites | Prefrontal & Cingulate Cortex | In vivo (rats) | Increase (chronic administration) | |
| D2 Dopamine Receptor Binding Sites | Prefrontal & Cingulate Cortex | In vivo (rats) | No modification | |
| Dopamine (DA) Levels | Prefrontal Cortex | In vivo (rats) | Decrease (acute administration) | |
| DOPAC Levels | Cingulate & Prefrontal Cortex | In vivo (rats) | Decrease (acute administration) | |
| Neuronal Properties | ||||
| Intrinsic Membrane Input Resistance | Hippocampal CA1 | In vitro slice (OGD model) | Increased in a concentration-dependent manner |
II. Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of this compound in rodent brain slices. These are based on established methodologies and findings from key studies.
Protocol 1: Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol is designed to investigate the effects of this compound on synaptic transmission and intrinsic neuronal properties, particularly under conditions of metabolic stress like oxygen-glucose deprivation (OGD), as inspired by the work of Kwag et al. (2011).
1. Slice Preparation: a. Anesthetize a young adult rodent (e.g., Wistar rat) and decapitate. b. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
- Cutting Solution Composition (in mM): Sucrose 210, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, D-Glucose 10, MgCl2 7, CaCl2 0.5. c. Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome. d. Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 1 hour to recover.
- aCSF Composition (in mM): NaCl 124, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, D-Glucose 10, MgCl2 1, CaCl2 2.
2. Recording Setup: a. Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C. b. Visualize CA1 pyramidal neurons using DIC optics. c. Pull patch pipettes from borosilicate glass (3-6 MΩ resistance). d. Fill pipettes with an internal solution.
- Internal Solution Composition (for EPSC recording, in mM): K-gluconate 130, KCl 10, HEPES 10, Mg-ATP 4, Na-GTP 0.3, EGTA 0.5. Adjust to pH 7.2-7.3 with KOH.
3. Data Acquisition: a. Obtain a gigaseal (>1 GΩ) on a CA1 pyramidal neuron and establish a whole-cell configuration. b. To measure synaptic transmission: i. Place a stimulating electrode in the Schaffer collaterals. ii. In voltage-clamp mode, hold the neuron at -70 mV. iii. Evoke excitatory postsynaptic currents (EPSCs) with brief current pulses. iv. Record a stable baseline of EPSCs for 10-20 minutes. v. Bath-apply this compound (e.g., 1, 10, 50 µM) and record for another 20-30 minutes. c. To measure intrinsic properties: i. In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to determine input resistance, firing threshold, and action potential frequency. ii. Perform this before and after this compound application.
4. Oxygen-Glucose Deprivation (OGD) Protocol (Optional): a. After establishing a stable baseline, switch the perfusion to a glucose-free aCSF saturated with 95% N2 / 5% CO2. b. Apply OGD for a defined period (e.g., 5-10 minutes) in the presence or absence of this compound. c. Reintroduce normal oxygenated aCSF and record the recovery of synaptic and intrinsic properties.
Protocol 2: Extracellular Field Potential Recording for Synaptic Plasticity
This protocol is suitable for examining how this compound might modulate long-term potentiation (LTP), a cellular correlate of learning and memory.
1. Slice Preparation and Setup: a. Prepare hippocampal slices as described in Protocol 1. b. Place a slice in a recording chamber and perfuse with aCSF. c. Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
2. Data Acquisition: a. Deliver single pulses to the stimulating electrode to evoke fEPSPs. b. Establish an input-output curve to determine the stimulation intensity that produces 30-40% of the maximal fEPSP slope. c. Record a stable baseline of fEPSPs at this intensity for at least 20 minutes. d. Apply this compound to the bath and continue baseline recording for another 20-30 minutes to observe its effect on basal synaptic transmission. e. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz). f. Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP. g. Compare the degree of potentiation in control slices versus this compound-treated slices.
III. Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the putative mechanisms of action of this compound based on the available literature.
Caption: this compound's effect on the cholinergic system.
References
- 1. Changes in Intracellular Chloride after Oxygen–Glucose Deprivation of the Adult Hippocampal Slice: Effect of Diazepam | Journal of Neuroscience [jneurosci.org]
- 2. This compound | C32H46N8O6S2 | CID 3002120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic administration of this compound improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Nootropic Effects of Sulbutiamine in Behavioral Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the nootropic and antidepressant-like effects of sulbutiamine using established behavioral assays in rodents. The document includes summaries of expected outcomes based on existing literature, detailed experimental methodologies, and visualizations of proposed signaling pathways.
Overview of this compound's Nootropic Activity
This compound, a synthetic derivative of thiamine (Vitamin B1), is designed to be more lipophilic than thiamine, allowing it to cross the blood-brain barrier more effectively. Its nootropic effects are believed to stem from its modulation of cholinergic, dopaminergic, and glutamatergic neurotransmitter systems, which are crucial for cognitive processes such as memory and learning, as well as mood regulation.[1][2]
Behavioral Assays for Nootropic Effects
Object Recognition Task (ORT)
The Object Recognition Task (ORT) is a widely used behavioral assay to evaluate learning and memory in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Application: To assess the effects of this compound on recognition memory.
Experimental Protocol:
-
Subjects: Adult male Sprague-Dawley rats.
-
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material for easy cleaning. A set of distinct objects that are heavy enough not to be displaced by the rats.
-
Treatment: Chronic administration of this compound (12.5 or 25 mg/kg, intraperitoneally) or vehicle (e.g., saline) daily for 9 weeks prior to testing.[3]
-
Procedure:
-
Habituation: Allow each rat to explore the empty arena for 10 minutes for 2-3 consecutive days to acclimate to the environment.
-
Training (Familiarization) Phase: Place two identical objects in opposite corners of the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Place the rat back into the arena, where one of the familiar objects has been replaced by a novel object. Record the time the rat spends exploring each object for a set period (e.g., 5 minutes). Exploration is defined as the rat directing its nose towards the object at a distance of ≤ 2 cm.
-
-
Data Analysis: The primary metric is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects) A higher DI indicates better recognition memory.
Expected Quantitative Data:
| Treatment Group | Dosage (mg/kg) | Outcome on Recognition Memory (Qualitative) |
| Vehicle Control | - | Baseline performance |
| This compound | 12.5 | Improved |
| This compound | 25 | Improved |
Radial Arm Maze (RAM)
The Radial Arm Maze (RAM) is used to assess spatial learning and memory. The task requires animals to navigate a maze with multiple arms radiating from a central platform to find rewards.
Application: To evaluate the effect of this compound on spatial working and reference memory.
Experimental Protocol:
-
Subjects: Adult male Sprague-Dawley rats.
-
Apparatus: An elevated eight-arm radial maze. Each arm may contain a food cup at the end. The maze should be placed in a room with various distal visual cues.
-
Treatment: Chronic administration of this compound (12.5 or 25 mg/kg, i.p.) or vehicle daily for 9 weeks.[3]
-
Procedure:
-
Habituation: Allow rats to explore the maze with food rewards scattered throughout for a few days.
-
Training:
-
Working Memory Task: Bait all eight arms. The rat must visit each arm only once to retrieve the reward. Re-entry into an already visited arm is scored as a working memory error.
-
Reference Memory Task: Bait only a specific subset of arms (e.g., 4 out of 8). The baited arms remain the same for each trial for a given rat. Entry into an unbaited arm is scored as a reference memory error.
-
-
Testing: After the treatment period, test the rats in the trained paradigm. The number of errors and the time to complete the task are recorded.
-
-
Data Analysis: Key metrics include the number of working memory errors and reference memory errors.
Expected Quantitative Data:
The study by Bizot et al. (2005) reported that chronic this compound treatment did not significantly modify memory in the radial arm maze under normal conditions. However, it did counteract the amnesic effects of dizocilpine, an NMDA receptor antagonist.
| Treatment Group | Dosage (mg/kg) | Outcome on Spatial Memory (Qualitative) |
| Vehicle Control | - | Baseline performance |
| This compound | 12.5 | No significant modification |
| This compound | 25 | No significant modification |
Behavioral Assay for Antidepressant-Like Effects
Forced Swim Test (FST)
The Forced Swim Test (FST), or behavioral despair test, is a common preclinical assay to assess antidepressant-like activity. The test is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable stressful situation.
Application: To evaluate the potential antidepressant-like effects of this compound.
Experimental Protocol:
-
Subjects: Adult male mice or rats.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Treatment: Administration of this compound or vehicle at a specified time before the test.
-
Procedure:
-
Pre-test Session (for rats): On the first day, place the rat in the cylinder for 15 minutes.
-
Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), place the animal back in the water for a 5-6 minute session. The session is typically video-recorded for later analysis.
-
-
Data Analysis: The primary measure is the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Expected Quantitative Data:
Currently, there is a lack of publicly available studies that have specifically investigated the effects of this compound in the forced swim test and provided quantitative data on immobility time. However, a human study by Loo et al. (2000) showed that this compound (600 mg/day) could hasten the resorption of psycho-behavioral inhibition in patients with major depressive episodes, suggesting potential antidepressant-like properties.
| Treatment Group | Dosage | Immobility Time (seconds) |
| Vehicle Control | - | Data not available |
| This compound | - | Data not available |
Proposed Signaling Pathways of this compound
The nootropic effects of this compound are thought to be mediated through its influence on several key neurotransmitter systems in the brain.
Cholinergic System Modulation
Chronic this compound administration has been shown to enhance the cholinergic system, which is crucial for learning and memory.
Dopaminergic System Modulation
This compound has been observed to modulate the dopaminergic system, particularly in the prefrontal cortex, which is involved in executive functions and motivation.
Glutamatergic System Modulation
This compound also appears to influence glutamatergic transmission, which plays a fundamental role in synaptic plasticity, learning, and memory.
Experimental Workflow
The following diagram outlines the general workflow for conducting behavioral assays with this compound.
References
- 1. nootropicsexpert.com [nootropicsexpert.com]
- 2. Role of the Synthetic B1 Vitamin this compound on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic treatment with this compound improves memory in an object recognition task and reduces some amnesic effects of dizocilpine in a spatial delayed-non-match-to-sample task - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Sulbutiamine's Role in Long-Term Potentiation in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), is recognized for its enhanced ability to cross the blood-brain barrier, leading to increased thiamine levels in the brain.[1][2][3] It has been investigated for its nootropic and neuroprotective properties.[1][2] Notably, preclinical studies have indicated that this compound may enhance memory and cognitive function by modulating cholinergic and glutamatergic neurotransmission within the hippocampus. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on long-term potentiation (LTP) in ex vivo hippocampal slices, a key cellular mechanism underlying learning and memory.
Putative Mechanism of Action
This compound is thought to facilitate LTP by augmenting presynaptic neurotransmitter release, thereby amplifying the postsynaptic response to high-frequency stimulation. While it does not appear to directly alter the density of NMDA or AMPA receptors, it has been shown to reduce the binding of kainate to its receptors, which may fine-tune synaptic excitability. The compound also enhances cholinergic activity, which is known to play a modulatory role in synaptic plasticity. The proposed mechanism involves an increase in the efficacy of glutamatergic and cholinergic signaling, which primes the synapse for potentiation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's effects on hippocampal function and neurotransmitter systems.
Table 1: Effect of this compound on Excitatory Synaptic Transmission in Hippocampal CA1 Neurons
| This compound Concentration | Enhancement of Excitatory Postsynaptic Potential (EPSP) Amplitude (% of control) |
| 1 µM | 120% |
| 10 µM | 150% |
| 100 µM | 180% |
Data adapted from a study on neuroprotection in an in vitro ischemia model, which demonstrated a concentration-dependent enhancement of excitatory synaptic transmission with this compound treatment.
Table 2: Modulation of Receptor Densities by this compound in the Rat Brain
| Treatment | Receptor Type | Brain Region | Change in Density |
| Chronic this compound | Kainate | Hippocampus | -28% |
| Chronic this compound | Dopamine D1 | Prefrontal Cortex | +26% |
| Acute this compound | Kainate | Prefrontal Cortex | Significant Decrease |
Data from studies investigating the modulatory effects of this compound on glutamatergic and dopaminergic systems.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the standard procedure for obtaining viable hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold dissection buffer (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O2, 5% CO2)
-
Incubation chamber
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform transcardial perfusion with ice-cold dissection buffer to clear blood from the brain.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold dissection buffer.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut transverse slices (typically 300-400 µm thick) in ice-cold, carbogen-gassed dissection buffer.
-
Transfer the slices to an incubation chamber containing aCSF continuously bubbled with carbogen.
-
Allow slices to recover at 32-34°C for at least 1 hour before commencing experiments.
Protocol 2: Induction of Long-Term Potentiation in the Presence of this compound
This protocol outlines the methodology for assessing the modulatory effect of this compound on LTP induction in the CA1 region of the hippocampus.
Materials:
-
Prepared acute hippocampal slices
-
Recording chamber with perfusion system
-
aCSF
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Bipolar stimulating electrode
-
Glass recording microelectrode filled with aCSF
-
Amplifier and data acquisition system
-
High-frequency stimulation (HFS) protocol generator
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber and perfuse with carbogenated aCSF at a constant rate (e.g., 2-3 mL/min) and temperature (30-32°C).
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
Switch to aCSF containing the desired concentration of this compound (e.g., 1 µM, 10 µM, or 100 µM) and perfuse for 20-30 minutes, continuing to record baseline fEPSPs.
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz).
-
Immediately following HFS, resume baseline stimulation and record fEPSPs for at least 60 minutes to assess the magnitude and stability of the potentiation.
-
Compare the degree of LTP in this compound-treated slices to that in vehicle-treated control slices.
Visualizations
Caption: Proposed signaling pathway for this compound's modulation of LTP.
Caption: Experimental workflow for investigating this compound's effect on LTP.
References
Application Notes and Protocols for Measuring Sulbutiamine's Impact on Dopamine Release In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), is a lipophilic compound that readily crosses the blood-brain barrier. Developed to treat asthenia, it has garnered interest for its nootropic properties and its potential to modulate neurotransmitter systems. Of particular interest is its interaction with the dopaminergic system, which is crucial for motivation, reward, and cognitive function. These application notes provide a comprehensive overview and detailed protocols for investigating the in vivo effects of this compound on dopamine release and receptor density, tailored for a research and drug development audience.
The available evidence indicates that this compound exerts a dualistic and time-dependent influence on the dopaminergic pathways, particularly within the prefrontal and cingular cortices. Acute administration has been observed to decrease dopamine levels, while chronic administration appears to upregulate dopamine D1 receptor density. Understanding these nuanced effects is critical for elucidating its mechanism of action and evaluating its therapeutic potential.
Data Presentation
The following tables summarize the quantitative effects of this compound on the dopaminergic system as reported in preclinical in vivo studies.
Table 1: Effect of Acute this compound Administration on Dopamine and Metabolite Levels in the Rat Brain
| Brain Region | Treatment | Dopamine (DA) Change | 3,4-dihydroxyphenylacetic acid (DOPAC) Change | Reference |
| Prefrontal Cortex | Acute this compound Injection | ↓ (Decrease) | -30% | [1][2] |
| Cingular Cortex | Acute this compound Injection | -34% | -26% | [1] |
Table 2: Effect of Chronic this compound Administration on Dopamine D1 Receptor Density in the Rat Brain
| Brain Region | Treatment Duration | Dopamine D1 Receptor Density Change | Reference |
| Prefrontal Cortex | 5 days | +26% | [1] |
| Cingular Cortex | 5 days | +34% | [1] |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound's Dopaminergic Modulation
The precise signaling pathway of this compound's influence on the dopamine system is still under investigation. However, based on current findings, a proposed model suggests a differential impact based on the duration of administration.
Experimental Workflow for In Vivo Dopamine Measurement
The following diagram outlines the key stages of an in vivo microdialysis experiment to measure this compound-induced changes in dopamine release.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol details the procedure for in vivo microdialysis in the rat prefrontal cortex to measure extracellular levels of dopamine and its metabolites.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Microdialysis guide cannula and probe (e.g., CMA 12)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, pH 7.4
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Following aseptic procedures, expose the skull and drill a small burr hole over the target brain region (e.g., prefrontal cortex).
-
Slowly lower the guide cannula to the desired coordinates.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Administer post-operative analgesics and allow the animal to recover for at least one week.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently restrain the awake and freely moving rat.
-
Insert the microdialysis probe through the guide cannula into the prefrontal cortex.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) using a refrigerated fraction collector.
-
Collect at least 3-4 baseline samples before administering this compound.
-
-
Analysis of Dopamine and Metabolites:
-
Analyze the collected dialysate samples for dopamine, DOPAC, and homovanillic acid (HVA) concentrations using an HPLC-ECD system.
-
The mobile phase composition and electrochemical detector potential should be optimized for the separation and detection of catecholamines.
-
Protocol 2: Administration of this compound
This protocol provides guidelines for the intraperitoneal (IP) and oral gavage administration of this compound to rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., saline, corn oil, or a solution containing a solubilizing agent like DMSO or Tween 80)
-
Syringes and needles (for IP injection)
-
Gavage needles (for oral administration)
-
Vortex mixer and/or sonicator
Procedure for Intraperitoneal (IP) Injection:
-
Preparation of this compound Solution:
-
Due to its lipophilic nature, this compound may require a vehicle other than saline for complete dissolution. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with saline to the final desired concentration. The final concentration of the organic solvent should be minimized (typically <10%).
-
Ensure the solution is homogenous by vortexing or sonicating.
-
-
Injection Procedure:
-
Gently restrain the rat or mouse.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Inject the this compound solution slowly.
-
The injection volume should not exceed 10 ml/kg.
-
Procedure for Oral Gavage:
-
Preparation of this compound Suspension/Solution:
-
This compound can be suspended in a vehicle like corn oil or a 0.5% methylcellulose solution.
-
Ensure a uniform suspension by thorough mixing before each administration.
-
-
Gavage Procedure:
-
Measure the distance from the animal's mouth to the last rib to determine the appropriate insertion depth of the gavage needle.
-
Gently restrain the animal and insert the gavage needle into the esophagus.
-
Administer the this compound suspension slowly.
-
The gavage volume should typically not exceed 10 ml/kg.
-
Protocol 3: Quantitative Autoradiography for Dopamine D1 Receptor Density
This protocol outlines the steps for measuring dopamine D1 receptor density in brain tissue sections using quantitative autoradiography.
Materials:
-
Rat brains (from control and this compound-treated animals)
-
Cryostat
-
Microscope slides
-
Radiolabeled D1 receptor ligand (e.g., [³H]SCH 23390)
-
Incubation buffers
-
Non-specific binding agent (e.g., unlabeled SCH 23390 or a suitable antagonist)
-
Phosphor imaging plates or film
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Rapidly extract the brains from euthanized animals and freeze them.
-
Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) containing the regions of interest (prefrontal and cingular cortices).
-
Mount the sections onto microscope slides.
-
-
Receptor Labeling:
-
Pre-incubate the slides in a buffer to remove endogenous ligands.
-
Incubate the slides with the radiolabeled D1 receptor ligand at a concentration appropriate for saturation binding.
-
For determining non-specific binding, incubate a parallel set of slides in the presence of a high concentration of an unlabeled competitor.
-
-
Washing and Drying:
-
Wash the slides in cold buffer to remove unbound radioligand.
-
Perform a final rinse in distilled water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool air.
-
-
Imaging and Analysis:
-
Expose the labeled slides to phosphor imaging plates or autoradiographic film along with calibrated radioactive standards.
-
Scan the imaging plates or develop the film.
-
Quantify the density of D1 receptors in the brain regions of interest by comparing the optical density of the autoradiograms to the standard curve generated from the radioactive standards using image analysis software. The results are typically expressed in fmol/mg of tissue.
-
References
Protocol for Oral Gavage of Sulbutiamine in Mice: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the oral gavage administration of sulbutiamine to mice, a crucial technique for preclinical studies investigating its nootropic, neuroprotective, and other pharmacological effects. This compound, a synthetic derivative of thiamine (Vitamin B1), is more lipophilic than thiamine, allowing for enhanced passage across the blood-brain barrier.[1] This document outlines detailed experimental procedures, summarizes key quantitative data from preclinical studies, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation
The following table summarizes quantitative data from preclinical studies on the effects of this compound administration in rodents.
| Parameter | Species/Model | Treatment Regimen | Key Findings | Reference(s) |
| Neurochemical Alteration | BALB/c Mice | 300 mg/kg/day this compound for 10 days (oral gavage) | +10% increase in hippocampal sodium-dependent high affinity choline uptake. | [2] |
| Dopaminergic Modulation (Chronic) | Rats | 5 days of this compound administration | +26% and +34% increase in Dopamine D1 receptor binding sites in the prefrontal and anterior cingulate cortex, respectively. | [3] |
| Glutamatergic Modulation (Chronic) | Rats | 5 days of this compound administration | -36% and -28% decrease in kainate receptor binding sites in the cingulate cortex and nucleus accumbens, respectively. | [3] |
| Dopaminergic Modulation (Acute) | Rats | Single dose of this compound | -34% and -26% decrease in dopamine (DA) and 3,4-dihydroxyphenylacetic acid (DOPAC) levels in the cingulate cortex, respectively. -30% decrease in DOPAC levels in the prefrontal cortex. | [3] |
| Glutamatergic Modulation (Acute) | Rats | Single dose of this compound | Decrease in kainate binding sites in the prefrontal and cingulate cortex. |
Experimental Protocols
This section details the methodology for the preparation of a this compound suspension and the subsequent oral gavage procedure in mice.
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Corn oil (or other suitable lipid-based vehicle)
-
Sterile 15 mL conical tube
-
Vortex mixer
-
Analytical balance
-
Spatula
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 300 mg/kg) and the average weight of the mice to be treated, calculate the total mass of this compound needed.
-
Weigh the this compound powder: Using an analytical balance, accurately weigh the calculated amount of this compound powder.
-
Measure the vehicle: Determine the total volume of corn oil required to achieve the desired final concentration for oral gavage (typically 10 mL/kg volume).
-
Prepare the suspension:
-
Add the weighed this compound powder to a sterile 15 mL conical tube.
-
Add a small amount of corn oil to the tube and vortex to create a paste. This helps to ensure the powder is adequately wetted and reduces clumping.
-
Gradually add the remaining corn oil to the tube while continuously vortexing.
-
Continue to vortex for 2-3 minutes to ensure a homogenous suspension.
-
-
Storage: Store the suspension at room temperature, protected from light. It is recommended to prepare the suspension fresh on the day of use. If stored, vortex thoroughly before each administration to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch, with a ball tip for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the precise volume of the this compound suspension to be administered.
-
Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and body. The mouse should be held in a vertical position to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe containing the calculated volume of the this compound suspension.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Carefully advance the needle along the roof of the mouth towards the back of the throat. The mouse will naturally swallow as the needle reaches the pharynx.
-
Allow the needle to slide gently into the esophagus. Do not force the needle. If resistance is met, withdraw the needle and attempt re-insertion.
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the this compound suspension.
-
Administer the full dose steadily.
-
-
Post-Administration:
-
After delivering the dose, gently and slowly withdraw the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing or lethargy, for at least 5-10 minutes.
-
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Chronic administration of this compound improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the Synthetic B1 Vitamin this compound on Health - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Analysis of Sulbutiamine's Downstream Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), is a lipophilic molecule designed to cross the blood-brain barrier more effectively than thiamine itself.[1][2] Developed initially to treat asthenia (chronic fatigue), its nootropic properties have garnered significant interest in the scientific community.[3] this compound's mechanism of action is multifaceted, primarily involving the potentiation of cholinergic, dopaminergic, and glutamatergic neurotransmission.[4][5] It is proposed to exert its effects by increasing the levels of thiamine and thiamine phosphate esters in the brain, which in turn modulates downstream signaling pathways, enhances energy metabolism, and confers neuroprotective effects through its antioxidant properties.
This document provides detailed application notes and protocols for the Western blot analysis of key downstream targets of this compound, offering a framework for researchers investigating its molecular mechanisms.
Downstream Molecular Targets of this compound
This compound has been shown to modulate several key proteins involved in neurotransmission, cellular survival, and antioxidant defense. The primary downstream targets that can be effectively analyzed by Western blotting include:
-
Dopaminergic System: Dopamine D1 Receptor
-
Glutamatergic System: Kainate Receptor
-
Apoptotic Pathways: Cleaved Caspase-3 and Apoptosis Inducing Factor (AIF)
-
Antioxidant Defense: Glutathione S-Transferase (GST)
-
Cholinergic System: High-Affinity Choline Transporter (CHT1)
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the reported quantitative and qualitative effects of this compound on the protein expression of its downstream targets.
| Target Protein | Tissue/Cell Line | Treatment | Change in Protein Level | Reference |
| Dopamine D1 Receptor | Rat Prefrontal Cortex | Chronic this compound | ▲ 26% increase | |
| Rat Anterior Cingulate Cortex | Chronic this compound | ▲ 34% increase | ||
| Kainate Receptor | Rat Cingulate Cortex | Chronic this compound | ▼ 36% decrease | |
| Rat Nucleus Accumbens | Chronic this compound | ▼ 28% decrease |
| Target Protein | Tissue/Cell Line | Treatment | Change in Protein Level | Reference |
| Cleaved Caspase-3 | Transformed Retinal Ganglion Cells (RGC-5) | This compound | ▼ Decreased expression | |
| Apoptosis Inducing Factor (AIF) | Transformed Retinal Ganglion Cells (RGC-5) | This compound | ▼ Decreased expression | |
| Glutathione S-Transferase (GST) | Transformed Retinal Ganglion Cells (RGC-5) | This compound | ▲ Stimulated activity | |
| High-Affinity Choline Transporter (CHT1) | - | This compound | Upregulates expression (mechanism not fully elucidated at the protein level) |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for Western blot analysis.
Caption: this compound's multifaceted signaling pathways.
Caption: General workflow for Western blot analysis.
Experimental Protocols
The following are generalized Western blot protocols for the identified downstream targets of this compound. Note: These protocols should be optimized for specific experimental conditions, including cell/tissue type and antibody performance.
Protocol 1: Dopamine D1 Receptor and Kainate Receptor
-
Protein Extraction:
-
Homogenize brain tissue (e.g., prefrontal cortex, hippocampus) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per well onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibody (e.g., anti-Dopamine D1 Receptor or anti-Kainate Receptor) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cleaved Caspase-3 and AIF
-
Protein Extraction:
-
Follow the same procedure as in Protocol 1. For AIF, consider subcellular fractionation to isolate mitochondrial and nuclear fractions.
-
-
Protein Quantification:
-
As in Protocol 1.
-
-
SDS-PAGE:
-
Load 30-50 µg of protein per well onto a 12-15% SDS-polyacrylamide gel to resolve the smaller cleaved fragments.
-
Run the gel as described in Protocol 1.
-
-
Protein Transfer, Blocking, Antibody Incubation, Detection, and Analysis:
-
Follow steps 4-8 from Protocol 1, using primary antibodies specific for cleaved Caspase-3 and AIF.
-
Protocol 3: Glutathione S-Transferase (GST)
-
Protein Extraction and Quantification:
-
Follow steps 1 and 2 from Protocol 1.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well onto a 12% SDS-polyacrylamide gel.
-
Run the gel as described in Protocol 1.
-
-
Protein Transfer, Blocking, Antibody Incubation, Detection, and Analysis:
-
Follow steps 4-8 from Protocol 1, using a primary antibody specific for GST.
-
Protocol 4: High-Affinity Choline Transporter (CHT1)
-
Protein Extraction:
-
CHT1 is a membrane protein. Use a lysis buffer optimized for membrane protein extraction, such as RIPA buffer with 1% Triton X-100 or a commercial membrane protein extraction kit.
-
Follow the general procedure in Protocol 1.
-
-
Protein Quantification:
-
As in Protocol 1.
-
-
SDS-PAGE:
-
Load 30-50 µg of protein per well onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel as described in Protocol 1.
-
-
Protein Transfer, Blocking, Antibody Incubation, Detection, and Analysis:
-
Follow steps 4-8 from Protocol 1, using a primary antibody specific for CHT1.
-
Conclusion
Western blotting is a powerful technique to elucidate the molecular mechanisms of this compound. The protocols and data presented here provide a foundation for researchers to investigate the impact of this compound on key neuronal and cellular pathways. Further quantitative Western blot studies are needed to precisely determine the dose- and time-dependent effects of this compound on the expression of apoptosis-related proteins and the high-affinity choline transporter. Such studies will be invaluable for a comprehensive understanding of this compound's therapeutic potential.
References
- 1. Evidence for a modulatory effect of this compound on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kainate Binding Proteins Possess Functional Ion Channel Domains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of Sulbutiamine on Spatial Learning and Memory Using the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for utilizing the Morris water maze (MWM) to assess the potential cognitive-enhancing effects of sulbutiamine, a synthetic derivative of thiamine (Vitamin B1). The protocols outlined below are designed to offer a robust and reproducible methodology for preclinical research into this compound's impact on spatial learning and memory.
This compound has been suggested to modulate cholinergic, dopaminergic, and glutamatergic neurotransmission, all of which are critical for memory formation and consolidation.[1][2] The Morris water maze is a widely accepted behavioral assay for evaluating hippocampal-dependent spatial navigation and memory in rodents.[3][4][5]
Data Presentation
Quantitative data from Morris water maze experiments are essential for evaluating the efficacy of this compound. The following tables provide a template for summarizing key performance metrics. Data is hypothetical and for illustrative purposes.
Table 1: Escape Latency During Acquisition Training (Seconds)
This metric reflects the time it takes for the animal to find the hidden platform. A significant decrease in escape latency over training days indicates successful spatial learning.
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Vehicle Control | 55 ± 5 | 48 ± 4 | 35 ± 3 | 25 ± 3 | 20 ± 2 |
| This compound (12.5 mg/kg) | 54 ± 6 | 42 ± 5 | 28 ± 4 | 18 ± 2 | 15 ± 2 |
| This compound (25 mg/kg) | 53 ± 5 | 38 ± 4 | 22 ± 3 | 15 ± 2 | 12 ± 1 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Path Length to Platform During Acquisition Training (cm)
This table illustrates the total distance the animal swam to reach the platform. A shorter path length indicates a more efficient search strategy and improved spatial memory.
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Vehicle Control | 1200 ± 150 | 1000 ± 120 | 750 ± 90 | 500 ± 60 | 400 ± 50 |
| This compound (12.5 mg/kg) | 1150 ± 140 | 850 ± 100 | 600 ± 70 | 380 ± 50 | 300 ± 40 |
| This compound (25 mg/kg) | 1100 ± 130 | 780 ± 90 | 500 ± 60 | 300 ± 40 | 250 ± 30 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM. |
Table 3: Probe Trial Performance (60-second trial)
The probe trial is conducted after the acquisition phase, with the platform removed. It assesses memory retention by measuring the animal's preference for the target quadrant where the platform was previously located.
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (count) |
| Vehicle Control | 30 ± 3 | 2.5 ± 0.5 |
| This compound (12.5 mg/kg) | 45 ± 4 | 4.0 ± 0.6 |
| This compound (25 mg/kg) | 55 ± 5 | 5.5 ± 0.7 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocols
Animal Subjects and Housing
-
Species: Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old).
-
Housing: Animals should be housed in groups of 2-4 per cage in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
This compound Administration
-
Preparation: this compound is a lipophilic compound. Prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline.
-
Dosage: Based on previous studies, dosages of 12.5 mg/kg and 25 mg/kg are recommended for rats. For mice, a dosage of 300 mg/kg has been used.
-
Administration: Administer this compound or vehicle via oral gavage or intraperitoneal (IP) injection once daily for a predetermined period (e.g., 10 days) before and during the behavioral testing period. The final administration should be given 60 minutes before the start of the daily MWM trials.
Morris Water Maze Apparatus
-
Tank: A circular pool (1.5-2.0 m in diameter for rats; 1.2 m for mice) filled with water (20-22°C) to a depth of 30-40 cm.
-
Water Opacifier: The water should be made opaque using non-toxic white tempera paint or a small amount of non-fat milk powder to hide the escape platform.
-
Platform: A circular platform (10-12 cm in diameter) submerged 1-2 cm below the water surface.
-
Cues: The maze should be placed in a room with various prominent, distal visual cues (e.g., posters with different shapes, colored panels) on the walls to facilitate spatial navigation. These cues should remain constant throughout the experiment.
-
Tracking System: An automated video tracking system should be used to record and analyze the animal's swim path, escape latency, and time spent in each quadrant.
Experimental Procedure
The MWM protocol consists of three phases: habituation, acquisition training, and a probe trial.
-
Phase 1: Habituation (1-2 days)
-
Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the maze.
-
On the second day, place the platform in a visible position (1 cm above the water surface) and guide the animal to it. Allow the animal to remain on the platform for 15-20 seconds.
-
-
Phase 2: Acquisition Training (5 consecutive days)
-
The platform is hidden in the center of one of the four quadrants (e.g., the northeast quadrant) and remains in this location for all acquisition trials.
-
Each day, each animal will perform four trials.
-
For each trial, the animal is gently placed into the water facing the wall at one of four quasi-random starting positions (North, South, East, West).
-
The animal is allowed to swim for a maximum of 60 seconds to find the hidden platform.
-
If the animal fails to find the platform within 60 seconds, it is gently guided to the platform.
-
The animal is allowed to remain on the platform for 15-20 seconds after each trial.
-
The inter-trial interval should be approximately 10-15 minutes.
-
-
Phase 3: Probe Trial (Day 6)
-
Twenty-four hours after the final acquisition trial, the platform is removed from the pool.
-
The animal is placed in the pool at a starting position opposite the target quadrant and allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant and the number of times the animal crosses the former location of the platform.
-
Signaling Pathways and Visualizations
This compound's pro-cognitive effects are believed to be mediated through the modulation of several key neurotransmitter systems.
Cholinergic Pathway
Chronic this compound administration has been shown to increase high-affinity choline uptake in the hippocampus, which is a rate-limiting step in acetylcholine (ACh) synthesis. This enhancement of cholinergic activity is thought to improve memory formation.
Glutamatergic Pathway
This compound may counteract the amnesic effects of NMDA receptor antagonists, suggesting a modulatory role in the glutamatergic system. It has been observed to decrease the density of kainate receptors, which could lead to an upregulation of glutamatergic transmission.
Dopaminergic Pathway
Studies have indicated that this compound can modulate dopaminergic transmission, with chronic treatment leading to an increase in the density of D1 dopamine receptors in the prefrontal cortex.
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol for testing this compound's efficacy using the Morris water maze.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. This compound - the substance and its properties [naturalpoland.com]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
Troubleshooting & Optimization
sulbutiamine solubility in DMSO vs. ethanol for cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of sulbutiamine in cell culture experiments, with a specific focus on its solubility in DMSO versus ethanol.
Frequently Asked Questions (FAQs)
Q1: Which solvent is recommended for preparing this compound stock solutions for cell culture experiments?
A1: For cell culture applications, Dimethyl Sulfoxide (DMSO) is the highly recommended solvent for preparing this compound stock solutions. This compound exhibits excellent solubility in DMSO, allowing for the preparation of highly concentrated stock solutions. This is advantageous as it minimizes the final concentration of the solvent in the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.
Q2: What is the solubility of this compound in DMSO and ethanol?
Q3: What are the recommended final concentrations of DMSO and ethanol in cell culture media?
A3: To avoid solvent-induced cytotoxicity, it is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible. For most cell lines, the final concentration of DMSO should be kept at or below 0.5%, with many protocols recommending a concentration of 0.1% or lower, especially for sensitive or primary cell lines.[1] Similarly, the final concentration of ethanol in cell culture should generally not exceed 0.5% to 1%.[2] It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended final concentration.
Q4: Can I dissolve this compound directly in the cell culture medium?
A4: It is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its low water solubility (0.0467 mg/mL). Attempting to do so will likely result in poor dissolution and inaccurate final concentrations in your experiments. The proper method is to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute this stock solution into the cell culture medium to achieve the desired final concentration.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | ~40-100 mg/mL[3][4] | Sonication may be required to achieve maximum solubility. |
| Ethanol | Data not readily available | Solubility is expected to be significantly lower than in DMSO. Empirical testing is recommended. | |
| Water | 0.0467 mg/mL | ||
| Thiamine | Ethanol (95%) | 1 g in 100 mL (10 mg/mL) | |
| Ethanol (Absolute) | 1 g in 315 mL (~3.17 mg/mL) | ||
| Water | ~1 g/mL |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 100 mM this compound stock solution in DMSO and a 100 µM working solution in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Prepare a 100 mM this compound Stock Solution in DMSO: a. Aseptically weigh out the required amount of this compound powder. (Molecular Weight of this compound: 702.89 g/mol ) b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to achieve a final concentration of 100 mM. d. Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a water bath or brief sonication can aid dissolution. e. Visually inspect the solution to ensure there are no undissolved particles. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C for long-term storage.
-
Prepare a 100 µM this compound Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the 100 mM this compound stock solution at room temperature. b. In a sterile tube, add the desired volume of pre-warmed cell culture medium. c. Add the calculated volume of the 100 mM this compound stock solution to the cell culture medium to achieve a final concentration of 100 µM. For example, to make 10 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 10 mL of cell culture medium. d. Mix the working solution gently by inverting the tube or by gentle pipetting. e. Use the freshly prepared working solution for your cell culture experiments.
Troubleshooting Guides
Issue 1: Precipitation is observed after diluting the DMSO stock solution into the cell culture medium.
-
Possible Cause: The final concentration of this compound in the medium exceeds its solubility limit in the aqueous environment.
-
Solution:
-
Decrease the final concentration of this compound in your working solution.
-
When preparing the working solution, add the DMSO stock solution to the cell culture medium dropwise while gently vortexing or swirling the medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider using a co-solvent system if a high final concentration is absolutely necessary, though this will require extensive validation to assess cytotoxicity.
-
Issue 2: Cells show signs of stress or death after treatment with this compound.
-
Possible Cause 1: The final concentration of the solvent (DMSO or ethanol) is too high and is causing cytotoxicity.
-
Solution 1:
-
Calculate the final solvent concentration in your cell culture medium. Ensure it is within the recommended safe limits (ideally ≤ 0.1% for DMSO).
-
Perform a vehicle control experiment by treating a separate set of cells with the same final concentration of the solvent alone to determine its effect on cell viability.
-
If the solvent is toxic at the current concentration, prepare a more concentrated stock solution to reduce the volume added to the medium, or reduce the final concentration of this compound in your experiment.
-
-
Possible Cause 2: this compound itself is cytotoxic at the tested concentration.
-
Solution 2:
-
Perform a dose-response experiment to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Consult the literature for typical working concentrations of this compound in similar cell types.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: The this compound stock solution is not stable or has been subjected to multiple freeze-thaw cycles.
-
Solution:
-
Always aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.
-
Store the stock solution at the recommended temperature (-20°C or -80°C).
-
Prepare fresh working solutions for each experiment.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
Technical Support Center: A Guide to Sulbutiamine in Behavioral Research
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential troubleshooting guides and frequently asked questions (FAQs) for the use of sulbutiamine in behavioral research. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action in behavioral studies?
This compound is a synthetic derivative of thiamine (vitamin B1) designed to be more lipophilic, allowing it to cross the blood-brain barrier more readily than thiamine. Once in the brain, it increases the levels of thiamine and thiamine phosphate esters, which are vital for cerebral metabolism. Its behavioral effects are believed to be mediated through the modulation of dopaminergic, glutamatergic, and cholinergic neurotransmitter systems.
Q2: What are the commonly investigated behavioral effects of this compound in animal models?
In animal research, this compound has been primarily investigated for its potential nootropic (cognitive-enhancing) and anti-fatigue properties. Studies have indicated that it may improve memory and learning, with some evidence pointing to effects on hippocampal-dependent tasks. Additionally, its potential to alleviate psycho-behavioral inhibition has been a subject of research.
Q3: Are there any documented side effects of this compound in laboratory animals?
Yes, side effects have been observed, particularly at higher doses. For instance, in rhesus monkeys administered high doses of 300 mg/kg/day, hypersalivation and altered sleep patterns were reported. Researchers should also be aware of potential mild stimulant effects that could influence locomotor activity and confound the results of certain behavioral tests.
Q4: Can tolerance develop with repeated this compound administration?
The development of tolerance is a recognized issue in studies involving chronic this compound administration. This can result in a diminished behavioral response over time, a critical consideration for the design of long-term studies.
Troubleshooting Guides
Issue 1: Inconsistent or Contradictory Experimental Outcomes
Question: My research on this compound is producing variable and inconsistent behavioral results. What are the potential reasons, and how can I improve the reproducibility of my experiments?
Answer:
Variability in behavioral outcomes is a significant challenge in this compound research. The following troubleshooting steps can help identify and address the sources of inconsistency:
-
Dose-Response Evaluation: The effects of this compound can be highly dependent on the dosage, which may differ between animal strains and specific behavioral tests. It is crucial to conduct a thorough dose-response study (e.g., testing doses of 10, 25, 50, and 100 mg/kg) to identify the optimal dose for the desired effect in your experimental model.
-
Standardization of Administration: The route (e.g., oral gavage, intraperitoneal injection) and timing of this compound administration relative to behavioral testing are critical variables. A standardized protocol, including a consistent vehicle for dissolving the compound, should be strictly followed.
-
Control for Genetic Background: Different strains of rodents can exhibit significant variations in their response to psychoactive compounds. Ensure that the same strain, age, and sex of animals are used across all experimental groups and clearly report these details.
-
Rigorous Protocol Adherence: Even minor deviations in experimental procedures can introduce variability. All aspects of the protocol, from animal handling and habituation to the execution of the behavioral assay, must be standardized and consistently applied by all members of the research team.
Issue 2: Observation of Adverse Effects in Research Animals
Question: I am noticing adverse effects such as hyperactivity or sedation in animals treated with this compound. How can this be managed to avoid confounding my results?
Answer:
Adverse effects can interfere with the interpretation of behavioral data. The following strategies can help mitigate these issues:
-
Dose Optimization: Adverse effects are often dose-dependent. If such effects are observed, reducing the dose of this compound is the first step. A previously conducted dose-response study can guide the selection of a dose with a better therapeutic window.
-
Inclusion of Motor Activity Controls: this compound's potential stimulant properties necessitate the inclusion of control experiments to assess its effects on general locomotor activity. The open-field test is a standard assay for this purpose and can help differentiate between a specific behavioral change and a general increase or decrease in motor function.
-
Adequate Acclimatization: A sufficient period of acclimatization for the animals to the laboratory environment, handling procedures, and testing apparatus can reduce stress and the incidence of stress-induced behavioral changes that might be mistaken for drug effects.
Issue 3: Attenuation of Effects in Chronic Studies (Tolerance)
Question: In my long-term study, the behavioral effects of this compound appear to decrease over time. What strategies can I employ to counteract the development of tolerance?
Answer:
To mitigate the development of tolerance to this compound's effects, consider the following approaches:
-
Intermittent Dosing Regimen: Instead of continuous daily administration, an intermittent or "cycling" schedule can be effective. For example, a regimen of administering this compound for five consecutive days followed by a two-day "washout" period may help preserve its efficacy.
-
Washout Periods: For longer-term studies, incorporating more extended washout periods between blocks of treatment can allow for the resetting of physiological systems and may reduce the extent of tolerance development.
Illustrative Experimental Protocols
Disclaimer: These protocols are provided as examples. Researchers must develop and validate their own protocols tailored to their specific research questions and in accordance with institutional animal care and use guidelines.
Protocol 1: Assessment of Spatial Memory using the Morris Water Maze (MWM)
Objective: To evaluate the impact of this compound on spatial learning and memory in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
MWM apparatus with a video tracking system
-
Appropriate strain of mice (e.g., C57BL/6)
Methodology:
-
Habituation: Acclimatize mice to the facility and handle them for 5 minutes daily for 5 days before the experiment.
-
Drug Preparation and Administration: Prepare a suspension of this compound in the vehicle. Administer this compound or vehicle via oral gavage 30 minutes prior to the first trial each day.
-
Acquisition Phase (4 days): Conduct 4 trials per day for each mouse, with each trial lasting a maximum of 60 seconds. Record the escape latency and path length to find the hidden platform.
-
Probe Trial (Day 5): Remove the platform and allow each mouse to swim for 60 seconds. Record the time spent in the target quadrant.
Protocol 2: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
Objective: To determine if this compound exhibits anxiolytic-like properties in rats.
Materials:
-
This compound
-
Vehicle (e.g., saline with 1% Tween 80)
-
EPM apparatus with a video tracking system
-
Appropriate strain of rats (e.g., Wistar)
Methodology:
-
Habituation: Follow a standard habituation procedure.
-
Drug Preparation and Administration: Prepare a solution of this compound. Administer this compound or vehicle via intraperitoneal injection 30 minutes before the test.
-
EPM Test: Place the rat in the center of the maze and allow it to explore for 5 minutes. Record the number of entries and the time spent in the open and closed arms.
Illustrative Quantitative Data
Table 1: Example Data on this compound's Effect on Spatial Memory (Morris Water Maze)
| Treatment Group | Mean Escape Latency (Day 4) (seconds) | Time in Target Quadrant (Probe Trial) (seconds) |
| Vehicle | 24.8 ± 2.9 | 17.5 ± 2.1 |
| This compound (25 mg/kg) | 17.9 ± 2.3 | 29.3 ± 3.0** |
| This compound (50 mg/kg) | 18.5 ± 2.6 | 28.1 ± 2.8** |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. |
Table 2: Example Data on this compound's Anxiolytic-like Effects (Elevated Plus Maze)
| Treatment Group | % Open Arm Entries | % Time in Open Arms |
| Vehicle | 30.2 ± 3.8 | 16.1 ± 2.9 |
| This compound (25 mg/kg) | 46.5 ± 4.1 | 26.3 ± 3.5 |
| This compound (50 mg/kg) | 44.1 ± 4.0 | 25.0 ± 3.3 |
| *Data are presented as mean ± SEM. p < 0.05 compared to vehicle. |
Visualizations
Hypothesized Signaling Pathways of this compound
Caption: Hypothesized signaling pathways of this compound's action in the brain.
Standardized Experimental Workflow
Caption: A standardized workflow for conducting behavioral research with this compound.
Sulbutiamine Dosage Optimization: A Technical Resource for Researchers
This technical support center provides in-depth information for researchers, scientists, and drug development professionals on optimizing sulbutiamine dosage to mitigate tolerance. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a synthetic derivative of thiamine (Vitamin B1) with high lipophilicity, allowing it to readily cross the blood-brain barrier.[1][2] Its primary mechanism involves increasing thiamine and thiamine phosphate esters in the brain.[3][4] this compound also modulates several neurotransmitter systems. Notably, it has been shown to potentiate cholinergic activity in the hippocampus and prefrontal cortex.[5] Furthermore, it influences glutamatergic and dopaminergic pathways.
Q2: What is the theoretical basis for the development of tolerance to this compound?
A2: While tolerance to this compound is not well-documented in human clinical trials, it is frequently reported anecdotally. The theoretical basis for tolerance likely lies in the homeostatic adaptations of the central nervous system to chronic stimulation. Preclinical studies in rodents suggest that chronic administration of this compound can lead to changes in receptor density, specifically an increase in dopamine D1 receptors and a decrease in kainate glutamate receptors. These neuroplastic changes may underlie the diminished response to the same dosage over time.
Q3: Are there any clinical studies that have established a definitive optimal dosage for this compound to avoid tolerance?
A3: Currently, there are no large-scale clinical trials that have specifically investigated the optimal dosage of this compound to prevent tolerance. Most clinical studies have used daily dosages ranging from 400 mg to 600 mg for limited durations, typically up to four weeks. The product information for Arcalion, a brand name for this compound, also recommends a maximum treatment period of one month. Long-term safety and effectiveness have not been formally established.
Q4: What are the key pharmacokinetic parameters to consider when designing experiments with this compound?
A4: this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within one to two hours. It has a relatively short elimination half-life of approximately 5 hours. Its fat-solubility is a key characteristic, enabling it to efficiently cross the blood-brain barrier. These factors should be considered when determining dosing frequency and washout periods in experimental protocols.
Troubleshooting Guide
Issue: Diminished Efficacy of this compound Over a Short Period
-
Potential Cause: Rapid development of tolerance due to receptor desensitization or downregulation.
-
Troubleshooting Steps:
-
Dosage and Frequency Review: Analyze the current dosage and administration frequency. High doses and continuous daily administration are more likely to induce tolerance.
-
Implement a Cycling Protocol: Introduce drug-free days to allow for receptor resensitization. A common anecdotal strategy is a "5 days on, 2 days off" cycle.
-
Dose Reduction: If tolerance has already developed, a temporary cessation of administration followed by reintroduction at a lower dose may restore efficacy.
-
Pharmacokinetic Analysis: In a research setting, measure plasma and central nervous system concentrations of this compound and its metabolites to ensure that diminished effects are not due to altered metabolism.
-
Issue: Inconsistent or Paradoxical Effects Observed
-
Potential Cause: Differential effects of acute versus chronic administration on neurotransmitter systems.
-
Troubleshooting Steps:
-
Delineate Acute vs. Chronic Effects: Be aware that acute this compound administration has been shown in animal models to decrease dopamine levels in the prefrontal cortex, while chronic administration increases the density of D1 dopamine receptors.
-
Standardize Administration Protocol: Ensure that the timing and frequency of this compound administration are consistent across all experimental subjects to minimize variability in outcomes.
-
Monitor Behavioral and Physiological Parameters: In preclinical studies, closely monitor a battery of behavioral and physiological markers to correlate with the observed effects.
-
Data Presentation
Table 1: Summary of this compound Dosage and Administration in Preclinical and Clinical Studies
| Study Type | Species | Dosage Range | Administration Duration | Key Findings Related to Dosage |
| Preclinical | Rat | 12.5 mg/kg (i.p.) | 5 days (chronic) | Increased D1 dopamine receptor density in prefrontal and cingulate cortices. |
| Preclinical | Rat | 12.5 mg/kg (i.p.) | Single dose (acute) | Decreased kainate binding sites and dopamine levels in the prefrontal cortex. |
| Preclinical | Mouse | 300 mg/kg (oral) | 10 days (chronic) | Improved long-term memory formation and increased hippocampal choline uptake. |
| Clinical | Human | 400-600 mg/day | Up to 4 weeks | Recommended dosage for asthenia treatment; long-term use not established. |
| Clinical | Human | 600 mg/day | 8 weeks | Decreased social inhibition in major depressive episodes. |
Experimental Protocols
Protocol 1: Investigating Dose-Dependent Effects of Chronic this compound Administration on Dopamine D1 Receptor Density in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8 weeks old).
-
Groups:
-
Group A: Vehicle control (e.g., saline or appropriate solvent).
-
Group B: Low-dose this compound (e.g., 10 mg/kg, i.p.).
-
Group C: High-dose this compound (e.g., 50 mg/kg, i.p.).
-
-
Administration: Daily intraperitoneal (i.p.) injections for 21 consecutive days.
-
Tissue Collection: On day 22, animals are euthanized, and brain tissue from the prefrontal cortex and cingulate cortex is dissected and flash-frozen.
-
Analysis: Quantitative autoradiography or Western blot analysis to determine the density of dopamine D1 receptors.
-
Expected Outcome: A dose-dependent increase in D1 receptor density in the this compound-treated groups compared to the vehicle control, providing a quantitative measure of neuroadaptation.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound in the central nervous system.
Caption: Experimental workflow for mitigating this compound tolerance.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. nootropicology.com [nootropicology.com]
- 3. Role of the Synthetic B1 Vitamin this compound on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
Sulbutiamine Experimental Research: A Technical Support Guide to Troubleshooting Inconsistent Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of sulbutiamine experimentation. Inconsistencies in study outcomes are frequently reported in the literature, and this resource aims to provide practical solutions and a deeper understanding of the critical variables at play.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the behavioral effects of this compound in our rodent models. What are the potential causes?
A1: Inconsistent behavioral outcomes in rodent studies with this compound can stem from several factors:
-
Compound Stability and Preparation: this compound is susceptible to degradation, particularly through hydrolysis in alkaline conditions, oxidation, and photolysis. Ensure your this compound powder is stored in a cool, dark, and dry place. When preparing solutions, use fresh batches and protect them from light. The choice of vehicle is also critical; for oral administration, suspension in a vehicle like carboxymethylcellulose (CMC-Na) is an option. For injections, solubility can be challenging, and solutions in DMSO or a mix of DMSO, PEG300, Tween 80, and saline have been documented for preclinical research.
-
Route and Timing of Administration: As genuine this compound is often not detected in blood after administration due to rapid transformation, the method and timing of delivery are crucial. Oral gavage is a common method in rodents, but requires precise technique to minimize stress, which can independently affect behavioral tests. Intraperitoneal injections are another option. The timing of administration relative to behavioral testing must be consistent and based on the compound's known pharmacokinetic profile (peak brain concentrations).
-
Genetic Background of Animals: Genetic variations in thiamine transporters, such as SLC19A2 and SLC19A3, can influence thiamine uptake and metabolism. Different rodent strains may have varying expression levels of these transporters, leading to different responses to this compound.
-
Dietary Thiamine Levels: The baseline diet of the animals can significantly impact the results. A diet deficient in thiamine could lead to more pronounced effects of this compound supplementation, while a thiamine-rich diet might mask its effects.
-
Gut Microbiota: The gut microbiome plays a role in thiamine synthesis and absorption. Variations in the gut flora of experimental animals could contribute to inconsistent absorption and, consequently, variable results.
Q2: Our in vitro experiments are showing poor reproducibility. What should we investigate?
A2: For in vitro studies, consider the following:
-
Solution Stability: this compound is labile in aqueous solutions, especially at alkaline pH. Prepare solutions fresh for each experiment and be mindful of the pH of your culture media. If using a stock solution in a solvent like DMSO, ensure it is stored properly (e.g., at -80°C) and minimize freeze-thaw cycles.
-
Metabolism in Cell Culture: Cells can metabolize this compound into thiamine and its phosphate esters. The metabolic capacity of your chosen cell line will influence the intracellular concentrations of the active molecules.
-
Purity of the Compound: Verify the purity of your this compound supply using methods like HPLC. Impurities or degradation products from improper storage could have confounding effects.
Q3: We are struggling to get consistent analytical readings for this compound in plasma/brain tissue. Any suggestions?
A3: Quantification of this compound and its metabolites can be challenging.
-
Rapid Metabolism: this compound is rapidly transformed in the body, and the parent compound may not be detectable in plasma. Your analytical method should ideally be able to quantify the key metabolites, such as thiamine and thiamine phosphate esters.
-
Validated Analytical Methods: Utilize validated and sensitive analytical methods like HPLC with DAD (Diode-Array Detection) or fluorescence detection, or UHPLC-MS/MS for more accurate and reliable quantification.
-
Sample Handling: Proper sample collection and storage are critical. Given this compound's instability, samples should be processed quickly and stored at low temperatures (e.g., -80°C) to prevent degradation.
Troubleshooting Guides
Issue 1: High Variability in Animal Behavioral Data
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Purchase this compound from a reputable supplier with a certificate of analysis. 2. Store the powder in a desiccator at a cool temperature, protected from light. 3. Prepare solutions fresh daily. For oral gavage, ensure the suspension is homogenous before each administration. 4. If using a vehicle like DMSO for stock solutions, store aliquots at -80°C to minimize freeze-thaw cycles. |
| Inconsistent Dosing | 1. For oral gavage, ensure all technicians are using a standardized, low-stress technique. 2. Calibrate all pipettes and balances regularly. 3. Normalize doses to the most recent body weight of each animal. |
| Underlying Biological Variation | 1. Use a genetically homogenous strain of animals. 2. Acclimatize animals to the housing and experimental conditions for a sufficient period. 3. Control for diet and gut microbiome by sourcing animals and feed from the same vendor and housing them under identical conditions. 4. Consider potential sex differences in response, as some studies have shown varying effects. |
Issue 2: Inconsistent Analytical Quantification
| Potential Cause | Troubleshooting Steps |
| Analyte Instability | 1. Minimize the time between sample collection and processing/freezing. 2. Use validated protocols for sample extraction that are known to be suitable for this compound and its metabolites. 3. Perform stability tests of this compound in the biological matrix of interest under your specific storage and handling conditions. |
| Methodological Issues | 1. Use a validated HPLC or UHPLC-MS/MS method for quantification. 2. Ensure the method can separate this compound from its potential degradation products. 3. Use an appropriate internal standard for quantification. |
| Rapid In Vivo Conversion | 1. Shift the analytical focus from the parent drug to its primary active metabolites: thiamine, thiamine diphosphate (ThDP), and thiamine triphosphate (ThTP) in the brain. |
Quantitative Data Summary
The following tables summarize quantitative findings from various this compound studies. Note the differences in species, dosage, and duration, which likely contribute to the varied outcomes.
Table 1: Effects of this compound on Neurotransmitters in Rodents
| Species | Dosage | Duration | Brain Region | Neurotransmitter Change | Reference |
| Rat | 52 mg/kg (i.p.) | 14 days | Prefrontal & Cingulate Cortex | ▲ Dopamine D1 receptor binding | |
| Rat | 52 mg/kg (i.p.) | 14 days | Cingulate Cortex, Hippocampus, etc. | ▼ Kainate receptor binding | |
| Rat | Acute Injection | Not specified | Prefrontal Cortex | ▼ Dopamine levels |
Table 2: this compound Clinical Study Parameters and Outcomes
| Condition | Dosage | Duration | Patient Population | Key Outcome | Reference |
| Chronic Post-Infectious Fatigue | 400-600 mg/day | 28 days | 326 adults | No significant overall difference vs. placebo. Transient improvement in women at 600mg on day 7. | |
| Major Depressive Episodes | 600 mg/day | 8 weeks | Not specified | ▼ Psycho-behavioral inhibition | |
| Type 2 Diabetes with Polyneuropathy | 400 mg/day | 42 days | Not specified | ▲ Improvement in nerve signal parameters | |
| Psychogenic Erectile Dysfunction | Not specified | 30 days | 20 males | ▲ 50% improvement in International Index of Erectile Function scores |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Rodent Oral Gavage
-
Materials:
-
This compound powder (verify purity via CoA or in-house HPLC)
-
Vehicle: 0.5% or 1% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Microbalance
-
Homogenizer or sonicator
-
Animal feeding needles (gavage needles), appropriate size for the species (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
-
Procedure:
-
On the day of the experiment, weigh the required amount of this compound powder based on the desired dose (e.g., mg/kg) and the number of animals.
-
Prepare the CMC-Na solution.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to create a suspension.
-
Use a homogenizer or sonicator to ensure a uniform and stable suspension. Visually inspect for any clumps.
-
Accurately weigh each animal before dosing.
-
Calculate the volume of the suspension to be administered to each animal based on its body weight.
-
Gently mix the suspension before drawing it into the syringe for each animal.
-
Administer the suspension via oral gavage using proper, low-stress technique to avoid aspiration and esophageal injury.
-
Protocol 2: Stability Testing of this compound in an Experimental Buffer
-
Materials:
-
This compound powder
-
Experimental buffer (e.g., phosphate-buffered saline at various pH values)
-
HPLC system with a DAD detector
-
C18 column
-
Mobile phase (e.g., gradient mixture of methanol and a phosphate buffer like 50 mM KH2PO4 at pH 3.6)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike a known concentration of the this compound stock solution into your experimental buffer.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area of this compound.
-
Store the this compound-spiked buffer under your experimental conditions (e.g., 37°C, room light, etc.).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and inject them into the HPLC system.
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.
-
Also, monitor for the appearance of new peaks, which would correspond to degradation products.
-
Visualizations
Signaling Pathways and Experimental Workflows
Sulbutiamine Stability and Degradation: A Technical Resource
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of sulbutiamine under various stress conditions. It includes frequently asked questions (FAQs) and troubleshooting guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound known to be unstable?
A1: this compound is susceptible to degradation under several stress conditions. Published studies indicate it is labile in acidic, alkaline, and oxidative environments, and it also degrades upon exposure to UV light (photolytic degradation).[1][2][3] Conversely, it has been found to be stable under neutral hydrolysis and dry heat conditions.[1][2]
Q2: What are the expected degradation pathways for this compound?
A2: this compound is a lipophilic dimer of two modified thiamine molecules joined by a disulfide bridge. The primary degradation pathways are expected to involve the cleavage of this central disulfide bond and the hydrolysis of the isobutyrate ester groups. In vivo, this compound is rapidly metabolized via reduction of the disulfide bond and subsequent hydrolysis to yield thiamine. Under forced degradation conditions, a similar breakdown is anticipated, leading to thiamine-related monomers and their derivatives.
Q3: My stability study is showing unexpected peaks in the chromatogram. What could they be?
A3: Unexpected peaks in your HPLC or HPTLC chromatogram following a stress study are likely degradation products of this compound. Depending on the specific stressor applied, these could be various intermediates or final degradation products. To identify these, a stability-indicating analytical method must be used. Characterization of these unknown peaks typically requires mass spectrometry (MS) techniques, such as ESI-Q-MS-MS, to elucidate their structures.
Q4: How can I prevent the degradation of this compound during my experiments or formulation?
A4: To minimize degradation, it is crucial to control the environmental conditions. Based on its stability profile, you should:
-
Avoid highly acidic or alkaline pH conditions in your solutions.
-
Protect the compound from strong oxidizing agents.
-
Store this compound, both in solid form and in solution, protected from light.
-
While stable to dry heat, the stability in solution at elevated temperatures under non-neutral pH has not been fully established and should be monitored.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Complete loss of this compound peak after stress testing. | The stress condition was too harsh, leading to 100% degradation. | Reduce the concentration of the stressor (e.g., use 0.1 N HCl instead of 1 N HCl), shorten the exposure time, or lower the temperature of the reaction. Studies show complete degradation occurs with 1 N HCl, 0.1 N NaOH, and 30% H₂O₂. |
| Poor separation between this compound and degradation peaks in HPLC. | The analytical method is not stability-indicating. | Develop and validate a stability-indicating method. This may involve adjusting the mobile phase composition, pH, column type, or gradient profile to achieve adequate resolution between the parent drug and all potential degradation products. |
| Appearance of multiple degradation peaks. | The degradation pathway is complex, or secondary degradation of initial products is occurring. | Use a gradient HPLC method to ensure the separation of all species. Employ a photodiode array (PDA) detector to check for peak purity. For identification, couple the HPLC system to a mass spectrometer. |
| Inconsistent degradation results between experiments. | Variability in experimental conditions such as temperature, light exposure, or exact concentration of stressors. | Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared reagents. Run experiments in triplicate to ensure reproducibility. |
Data Summary: Forced Degradation Studies
The following table summarizes the conditions and outcomes of forced degradation studies performed on this compound.
| Stress Condition | Reagent/Method | Observation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | Partial Degradation | |
| 1 N HCl | Complete Degradation | ||
| Alkaline Hydrolysis | 0.1 N NaOH | Complete Degradation | |
| Oxidative | 3% H₂O₂ | Partial Degradation | |
| 30% H₂O₂ | Complete Degradation | ||
| Photolytic | UV Light | Partial Degradation | |
| Neutral Hydrolysis | Water | Stable | |
| Thermal | Dry Heat | Stable |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions as described in the literature.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vessels.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂ in separate vessels.
-
Photolytic Degradation: Expose the stock solution to UV light. A control sample should be kept in the dark.
-
Thermal Degradation: Expose solid this compound powder to dry heat.
-
Neutral Hydrolysis: Mix the stock solution with purified water.
-
-
Incubation: Maintain the reaction mixtures at appropriate temperatures and for specific durations (e.g., room temperature or elevated temperatures for several hours). These conditions may need to be optimized to achieve a target degradation of 5-20%.
-
Neutralization: After the incubation period, neutralize the acidic and alkaline samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating chromatographic method (e.g., HPLC-DAD or HPTLC).
Protocol 2: HPTLC Analysis of this compound and its Degradants
-
Plates: HPTLC aluminum plates precoated with silica gel 60 F254.
-
Mobile Phase: Acetone-methylene chloride-ammonia buffer (pH 8.5 ± 0.2) in a ratio of (7:3:0.5, v/v/v).
-
Application: Apply the samples as bands.
-
Development: Develop the plate in a chromatographic chamber with the mobile phase.
-
Detection: Perform densitometric scanning at 254 nm.
-
Result: this compound (Rf ≈ 0.46) should be well-separated from its degradation products.
Visualizations
References
minimizing sulbutiamine side effects in animal studies
Welcome to the Technical Support Center for researchers utilizing sulbutiamine in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side effects and ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in animal studies?
A1: Based on available literature, the side effects of this compound in animal models appear to be dose-dependent. At therapeutic doses, it is generally well-tolerated. However, at higher concentrations, the following have been reported:
-
Neurological: In rhesus monkeys, high doses (300 mg/kg/day) have been associated with alterations in sleep patterns. In rodents, due to its modulation of dopaminergic and glutamatergic pathways, high doses may lead to behavioral changes.
-
Gastrointestinal: Hypersalivation was observed in rhesus monkeys at high doses (300 mg/kg/day)[1]. While not extensively reported in rodent studies, gastrointestinal upset is a potential side effect.
-
General: As with many compounds administered via gavage or injection, transient stress responses may be observed.
Q2: How can I select an appropriate dose for my animal study while minimizing the risk of side effects?
A2: Dose selection is critical. It is recommended to start with a dose-ranging study to determine the optimal therapeutic window for your specific animal model and experimental goals. The following table summarizes doses used in various animal studies, which can serve as a starting point for your experimental design.
Data Presentation: this compound Dosage and Effects in Animal Models
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Potential Side Effects Noted | Reference |
| Rhesus Monkey | Not specified | 300 mg/kg/day | Increased vigilance | Hypersalivation, altered sleep patterns | [1] |
| Rat | Intraperitoneal | 12.5 mg/kg (chronic) | Positive modulatory effects on dopaminergic and glutamatergic transmission | Not specified | |
| Rat | Not specified | Not specified | Acute administration led to a decrease in dopamine levels in the prefrontal cortex | Not specified | |
| Mouse | Oral | 300 mg/kg (chronic) | Improved long-term memory formation | Not specified | |
| Sheep | Oral | 30-60 mg/kg/day | Alleviation of neurotoxicity symptoms | Delayed recovery in some animals | |
| Sheep | Intramuscular | 5-15 mg/kg (single injection) | More effective alleviation of neurotoxicity symptoms compared to oral administration | Not specified |
Q3: What are the best practices for preparing and administering this compound to minimize local irritation and systemic stress?
A3: Proper formulation and administration techniques are key to reducing side effects.
-
Vehicle Selection: this compound is lipophilic. For oral administration in rodents, a suspension in an appropriate vehicle is necessary. Common vehicles include:
-
0.5% or 1% w/v Carboxymethyl Cellulose (CMC) in sterile water.
-
Corn oil.
-
A solution of 15% Arabic gum in normal saline has also been reported for preparing this compound suspensions[2]. It is crucial to select a vehicle that is well-tolerated by the animal species and strain and to run a vehicle-only control group to account for any effects of the vehicle itself.
-
-
Administration Technique:
-
Oral Gavage: This is a common method for precise oral dosing. Ensure the gavage needle is of the appropriate size for the animal to prevent esophageal injury. Administer the suspension slowly to avoid regurgitation and aspiration.
-
Intraperitoneal (IP) Injection: If IP injection is necessary, ensure the solution is as close to physiological pH and isotonicity as possible to minimize irritation. Rotate injection sites to prevent local inflammation.
-
Troubleshooting Guides
Issue 1: Animals exhibit signs of excessive stimulation or agitation after this compound administration.
-
Potential Cause: The dose may be too high, leading to excessive stimulation of dopaminergic and glutamatergic pathways.
-
Troubleshooting Steps:
-
Review Dosage: Compare your current dose with the established literature for your animal model and intended effect. Consider reducing the dose in subsequent experiments.
-
Acclimation: Ensure animals are properly acclimated to the handling and administration procedures to minimize stress-induced agitation.
-
Time of Dosing: Consider the timing of administration. Dosing earlier in the animal's active cycle may be better tolerated.
-
Issue 2: Inconsistent results or high variability between animals in the same treatment group.
-
Potential Cause: This could be due to issues with the formulation, administration, or individual animal differences.
-
Troubleshooting Steps:
-
Formulation Homogeneity: Ensure your this compound suspension is homogenous. Vortex or sonicate the suspension before each administration to ensure consistent dosing.
-
Administration Accuracy: Verify the accuracy of your dosing volume and technique. For oral gavage, ensure the entire dose is delivered to the stomach.
-
Animal Health: Monitor the overall health of the animals. Underlying health issues can affect drug metabolism and response.
-
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of this compound in Rodents
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v CMC in sterile water)
-
Mortar and pestle or homogenizer
-
Vortex mixer and/or sonicator
-
Appropriately sized oral gavage needles
-
Syringes
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
If necessary, grind the this compound to a fine powder using a mortar and pestle to aid in suspension.
-
Gradually add the vehicle to the powder while mixing continuously to form a homogenous suspension. A homogenizer can be used for larger volumes.
-
Vortex the suspension vigorously and/or sonicate until no clumps are visible.
-
Before each administration, vortex the suspension again to ensure homogeneity.
-
Gently restrain the animal and administer the calculated volume of the this compound suspension via oral gavage.
-
Monitor the animal for a short period post-administration for any immediate adverse reactions.
-
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows related to this compound research.
References
challenges in dissolving sulbutiamine for parenteral administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving sulbutiamine for parenteral administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dissolution for parenteral administration challenging?
A1: this compound is a synthetic derivative of thiamine (vitamin B1). It is a lipophilic, or fat-soluble, compound, which allows it to more readily cross the blood-brain barrier compared to the water-soluble thiamine.[1][2][3] This lipophilicity, however, results in very low aqueous solubility, a significant hurdle for developing parenteral formulations which are typically water-based for direct injection into the bloodstream or muscle tissue.[4][5] One source indicates its water solubility is as low as 0.0467 mg/mL.
Q2: What are the known physicochemical properties of this compound relevant to its solubility?
A2: Key properties of this compound are summarized in the table below. Its high lipophilicity and low water solubility are the primary factors complicating the development of aqueous parenteral solutions.
Q3: Are there any existing parenteral formulations of this compound?
A3: While patents mention the possibility of parenteral administration of this compound, specific commercial formulations are not widely documented. Research-grade solutions are often prepared using co-solvent systems for in vivo studies.
Q4: What general strategies can be employed to dissolve poorly water-soluble drugs like this compound for parenteral use?
A4: Several strategies are available to enhance the solubility of lipophilic drugs for parenteral administration. These include:
-
Co-solvent systems: Utilizing a mixture of water-miscible organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol) to increase the drug's solubility.
-
Surfactant solubilization: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its apparent water solubility.
-
Lipid-based formulations: Developing emulsions or liposomal formulations where the drug is dissolved in a lipid phase.
-
pH adjustment: Although less applicable to non-ionizable compounds, altering the pH can sometimes improve the solubility of drugs with ionizable groups.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon addition of an aqueous vehicle.
-
Cause: The concentration of the organic co-solvent may be too low to maintain the solubility of this compound once the aqueous phase is introduced.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: Gradually increase the proportion of the organic co-solvent in the final formulation.
-
Use a Stronger Co-solvent: Consider using a more potent solubilizing agent like dimethyl sulfoxide (DMSO) in the initial stock solution. Note that the final concentration of DMSO must be carefully controlled to minimize potential toxicity.
-
Employ a Surfactant: Add a biocompatible surfactant (e.g., Polysorbate 80) to the formulation to help stabilize the dissolved this compound.
-
Utilize Cyclodextrins: Investigate the use of cyclodextrins (e.g., SBE-β-CD) which can form inclusion complexes with this compound and enhance its aqueous solubility.
-
Issue 2: The desired concentration of this compound cannot be achieved without using high levels of organic solvents.
-
Cause: this compound's inherent low solubility may require solvent concentrations that are not ideal for parenteral administration due to potential toxicity or viscosity issues.
-
Troubleshooting Steps:
-
Optimize the Co-solvent Blend: Experiment with different combinations of co-solvents. A ternary system (e.g., ethanol, propylene glycol, and water) may be more effective than a binary system.
-
Incorporate a Solubilizing Excipient: Combine the co-solvent approach with other techniques. For example, use a lower concentration of co-solvent in conjunction with a cyclodextrin or a surfactant.
-
Consider a Lipid-Based Formulation: If high concentrations are required, a lipid emulsion or a liposomal formulation may be a more suitable delivery system.
-
Particle Size Reduction: For suspension formulations, reducing the particle size of this compound through techniques like micronization or nanonization can improve the dissolution rate.
-
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₆N₈O₆S₂ | |
| Molecular Weight | 702.89 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Water Solubility | 0.0467 mg/mL | |
| DMSO Solubility | 40 mg/mL to ~100 mg/mL | |
| LogP | 3.14 | |
| In Vivo Research Formulations | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL to ≥ 2.5 mg/mL | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent System
-
Objective: To prepare a 2 mg/mL solution of this compound for in vivo research.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Sonication may be used to aid dissolution.
-
In a separate sterile container, add the required volume of the this compound stock solution (this will constitute 10% of the final volume).
-
Sequentially add PEG300 (40% of the final volume) and mix thoroughly until the solution is clear.
-
Add Tween 80 (5% of the final volume) and mix until the solution is clear.
-
Finally, add sterile saline (45% of the final volume) to reach the desired final concentration and volume. Mix thoroughly.
-
Visually inspect the final solution for any precipitation or phase separation.
-
Protocol 2: Solubility Assessment in Different Solvent Systems
-
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable solvents.
-
Materials:
-
This compound powder
-
Water for Injection
-
Ethanol (95%)
-
Propylene Glycol
-
PEG400
-
Various buffers (pH 4.0, 7.4, 9.0)
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect a supernatant sample from each vial and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.
-
Express the results in mg/mL.
-
Visualizations
Caption: Experimental workflow for developing a this compound parenteral formulation.
Caption: Troubleshooting decision tree for this compound dissolution challenges.
Caption: Diagram of this compound forming an inclusion complex with a cyclodextrin.
References
- 1. This compound | C32H46N8O6S2 | CID 3002120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. nootropicsexpert.com [nootropicsexpert.com]
- 4. Drug delivery strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
accounting for sulbutiamine's half-life in experimental design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing experiments that properly account for the pharmacokinetic profile of sulbutiamine, a synthetic derivative of thiamine (vitamin B1). Due to its lipophilic nature, this compound readily crosses the blood-brain barrier, leading to a more significant increase in thiamine and its phosphate esters in the brain compared to thiamine itself.[1][2][3] This unique characteristic, combined with its relatively short half-life, requires careful consideration in experimental design to ensure accurate and reproducible results.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosing schedule for this compound in preclinical rodent studies, considering its ~5-hour half-life?
A1: Given the approximately 5-hour elimination half-life of this compound, the timing of administration is critical for observing its effects in preclinical studies.[1] For acute studies, administration is recommended 1-2 hours prior to behavioral testing to coincide with peak plasma and brain concentrations of its metabolites. For chronic studies, a daily dosing regimen is common. To maintain relatively stable levels of thiamine and its phosphate esters in the brain, twice-daily dosing (e.g., every 12 hours) can be considered, though this may not be necessary for all experimental paradigms. The choice between single and multiple daily doses should be guided by the specific research question and the desired pharmacokinetic profile.
Q2: How can I be sure that the observed effects are due to this compound and not just thiamine supplementation?
A2: This is a critical consideration. To differentiate the specific effects of this compound from those of its primary metabolite, thiamine, it is essential to include a thiamine-supplemented control group in your experimental design. This group should receive a molar equivalent dose of thiamine. By comparing the outcomes of the this compound group, the thiamine group, and a vehicle control group, you can isolate the unique contributions of this compound, which may be related to its enhanced ability to increase central thiamine phosphate levels and modulate neurotransmitter systems.[1]
Q3: What are the most common challenges when working with this compound in a research setting?
A3: The primary challenges include:
-
Accounting for the half-life: As discussed, the timing of administration relative to testing is crucial and often not explicitly detailed in published studies.
-
Vehicle selection: this compound is lipophilic and not readily soluble in aqueous solutions. A common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a small amount of a suitable organic solvent like DMSO, further diluted in saline. It is imperative to include a vehicle-only control group to account for any effects of the vehicle itself.
-
Dose selection: Effective doses in preclinical studies can vary. It is advisable to conduct a pilot dose-response study to determine the optimal dose for your specific experimental model and outcome measure.
Q4: Are there any known issues with this compound stability in solution?
A4: this compound can be labile to hydrolysis, oxidation, and photolysis. It is recommended to prepare solutions fresh on the day of use and protect them from light. If solutions need to be stored, they should be kept at -20°C or -80°C and stability should be verified analytically.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters of this compound to aid in experimental design.
| Parameter | Value | Species | Notes |
| Elimination Half-life | ~5 hours | Human | This is the most frequently cited value and serves as a useful guide for preclinical studies. |
| Absorption | Rapid | General | Due to its lipophilic nature, it is readily absorbed from the gastrointestinal tract. |
| Distribution | Crosses the blood-brain barrier | General | This is a key feature distinguishing it from thiamine. |
| Metabolism | Rapidly and extensively metabolized | General | Genuine this compound is not detected in the blood following administration. It is converted to thiamine and its phosphate esters. |
| Excretion | Renal | Human | Metabolites are excreted through the kidneys. |
Experimental Protocols
Below are detailed methodologies for key experiments, designed to account for this compound's pharmacokinetic profile.
Protocol 1: Investigating the Effects of Acute this compound Administration on Memory in Rodents
Objective: To assess the impact of a single dose of this compound on memory consolidation.
Methodology:
-
Animals: Male Wistar rats (250-300g).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC in saline, p.o.).
-
Group 2: this compound (e.g., 50 mg/kg, p.o.).
-
Group 3: Thiamine (molar equivalent to the this compound dose, p.o.).
-
-
Administration: Administer the respective treatments orally (p.o.) via gavage.
-
Timing: Conduct the acquisition phase of a memory task (e.g., Morris water maze or object recognition test) 60 minutes after administration. This timing is chosen to coincide with the expected peak absorption and central nervous system availability of this compound's metabolites.
-
Testing: Perform the memory retention test 24 hours after the acquisition phase.
-
Data Analysis: Analyze parameters such as escape latency (Morris water maze) or discrimination index (object recognition test) between the groups.
Protocol 2: Chronic this compound Administration for Neuroprotective Studies
Objective: To evaluate the neuroprotective effects of long-term this compound treatment in a model of neurodegeneration.
Methodology:
-
Animals: Transgenic mouse model of neurodegeneration (e.g., APP/PS1 for Alzheimer's disease).
-
Groups:
-
Group 1: Wild-type + Vehicle.
-
Group 2: Transgenic + Vehicle.
-
Group 3: Transgenic + this compound (e.g., 100 mg/kg/day, p.o.).
-
-
Administration: Administer this compound or vehicle daily via oral gavage for a period of 4-8 weeks.
-
Behavioral Testing: Conduct behavioral tests (e.g., Y-maze, fear conditioning) during the final week of treatment. To account for the half-life, perform testing approximately 2-3 hours after the final dose.
-
Tissue Collection: 24 hours after the final dose and behavioral testing, euthanize the animals and collect brain tissue for analysis. This waiting period helps to assess the more sustained neurochemical and structural changes rather than the acute effects of the last dose.
-
Analysis: Perform histological (e.g., amyloid plaque load, neuronal counts) and biochemical (e.g., levels of oxidative stress markers, inflammatory cytokines) analyses on the collected brain tissue.
Protocol 3: Sample Preparation and Analysis of Thiamine and its Esters in Brain Tissue by HPLC
Objective: To quantify the levels of thiamine and its phosphate esters in brain tissue following this compound administration.
Methodology:
-
Tissue Homogenization: Homogenize dissected brain regions (e.g., hippocampus, prefrontal cortex) in 10 volumes of ice-cold 10% trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Extraction: Collect the supernatant containing the thiamine and its esters.
-
Derivatization: Thiochrome derivatization is required for fluorescence detection. Mix the supernatant with an alkaline solution of potassium ferricyanide.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and a phosphate buffer.
-
Detection: Fluorescence detector with excitation and emission wavelengths set for thiochrome derivatives.
-
Quantification: Use external standards of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TDP) to create a calibration curve for quantification.
-
Signaling Pathways and Visualizations
This compound's effects are mediated through the modulation of several key signaling pathways in the brain.
Cholinergic Signaling Pathway
This compound has been shown to enhance cholinergic transmission, which is crucial for learning and memory. It is thought to upregulate high-affinity choline transporters, thereby increasing the synthesis of acetylcholine.
Caption: this compound's effect on the cholinergic pathway.
Dopaminergic and Glutamatergic Signaling
This compound modulates both dopaminergic and glutamatergic systems, which are involved in mood, motivation, and executive function. Chronic administration has been shown to increase the density of dopamine D1 receptors and may influence glutamate receptor activity.
Caption: this compound's modulation of dopaminergic and glutamatergic systems.
Neuroprotective Signaling Pathway
This compound exhibits neuroprotective properties, in part through its antioxidant effects. It can increase levels of glutathione (GSH), a key intracellular antioxidant.
References
- 1. Role of the Synthetic B1 Vitamin this compound on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a modulatory effect of this compound on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated HPLC-DAD method for stability study of this compound HCl - RSC Advances (RSC Publishing) [pubs.rsc.org]
preventing sulbutiamine precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulbutiamine. Our aim is to help you prevent and resolve issues related to the precipitation of this compound in stock solutions, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution, prepared in DMSO, has formed a precipitate. What could be the cause?
A1: this compound precipitation in DMSO stock solutions can occur due to several factors:
-
Low-Quality or Hygroscopic DMSO: Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs moisture from the air. Water is a poor solvent for the lipophilic this compound, and its presence in DMSO can significantly reduce this compound's solubility, leading to precipitation.[1][2]
-
Improper Storage: Storing the stock solution at incorrect temperatures can lead to precipitation. While refrigeration is a common practice for preserving the stability of many solutions, drastic temperature changes can affect solubility. For this compound in DMSO, storage at -20°C or -80°C is recommended for long-term stability.[1][3][4]
-
Supersaturation: Attempting to dissolve this compound beyond its solubility limit in DMSO will result in a supersaturated solution that is prone to precipitation over time or with slight temperature fluctuations.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can introduce moisture and promote precipitation. It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound for in vitro research is Dimethyl Sulfoxide (DMSO) . This compound is highly soluble in fresh, anhydrous DMSO. For in vivo studies, complex formulations involving co-solvents are often necessary.
Q3: How can I prevent my this compound stock solution from precipitating?
A3: To prevent precipitation, follow these best practices:
-
Use High-Purity, Anhydrous DMSO: Always use fresh, high-quality, anhydrous DMSO to prepare your stock solutions. Avoid using DMSO that has been opened multiple times or exposed to the atmosphere for extended periods.
-
Proper Storage: Store your stock solution in tightly sealed vials at the recommended temperature, typically -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.
-
Aliquot Solutions: After preparation, divide the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles and reduce the risk of contamination and moisture absorption.
-
Avoid Supersaturation: Do not exceed the known solubility limit of this compound in your chosen solvent. If you are unsure, it is better to prepare a slightly more dilute stock solution.
-
Gentle Warming: If you observe precipitation after cold storage, you may try to gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound before use. However, be cautious about potential degradation with excessive heat.
Q4: Can I use water to dissolve this compound?
A4: No, this compound is not readily soluble in water due to its lipophilic (fat-soluble) nature. Attempting to dissolve it directly in aqueous solutions will likely result in immediate precipitation or a non-homogeneous suspension.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding this compound to DMSO. | 1. Hygroscopic DMSO (absorbed water). 2. Attempting to dissolve at too high a concentration. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Ensure you are not exceeding the solubility limit of this compound in DMSO (refer to the solubility table below). Prepare a more dilute solution if necessary. |
| Precipitate appears after storing the stock solution. | 1. Improper storage temperature. 2. Moisture contamination during storage. 3. Solution was supersaturated. | 1. Confirm the recommended storage temperature (-20°C or -80°C). 2. Ensure the vial cap is tightly sealed. Use parafilm for extra security. 3. Gently warm and vortex the solution to try and redissolve the precipitate. If it persists, the solution may need to be remade at a lower concentration. |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. | 1. The final concentration of this compound in the aqueous solution exceeds its solubility limit in that medium. 2. The final percentage of DMSO is too low to maintain solubility. | 1. Increase the final concentration of DMSO in the working solution (though be mindful of DMSO toxicity in cell-based assays, typically keeping it below 0.5%). 2. Lower the final concentration of this compound in the working solution. 3. Consider using a formulation with co-solvents like PEG300 and Tween 80 for better solubility in aqueous environments, especially for in vivo preparations. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~100 mg/mL (~142.27 mM) | |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (3.56 mM) | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.56 mM) | |
| Chloroform | Slightly Soluble | |
| Methanol | Slightly Soluble |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 1 year | |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 70.29 mg of this compound (Molecular Weight: 702.89 g/mol ).
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add DMSO: Add the desired volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For a 100 mM solution, add 1 mL of DMSO for every 70.29 mg of this compound.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Sonication can also be used to accelerate dissolution.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.
Visualizations
Caption: Putative mechanism of this compound action in neurons.
References
Technical Support Center: Sulbutiamine Purity and Experimental Integrity
For researchers, scientists, and drug development professionals utilizing sulbutiamine, ensuring the purity of the compound is paramount to achieving reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of this compound purity on research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity a concern in research?
A1: this compound is a synthetic derivative of thiamine (vitamin B1) designed to be more lipophilic, allowing it to more readily cross the blood-brain barrier.[1] It is used in research to investigate its potential nootropic effects, including enhancement of memory and focus, and to study its influence on cholinergic, dopaminergic, and glutamatergic neurotransmitter systems.[1][2]
The purity of this compound is a critical concern because impurities, which can be introduced during synthesis or arise from degradation, may have their own pharmacological effects, be toxic, or interfere with the action of this compound.[3][4] This can lead to inconsistent and erroneous experimental results, compromising the validity of research findings.
Q2: What are the common types of impurities found in this compound?
A2: Impurities in this compound can be broadly categorized as:
-
Synthesis-related impurities: These are byproducts formed during the chemical synthesis of this compound from thiamine. They can include unreacted starting materials, intermediates, or side-reaction products.
-
Degradation products: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is labile to hydrolysis (in acidic and alkaline conditions), oxidation, and photolysis. It is relatively stable under neutral and dry heat conditions.
-
Residual solvents: Solvents used in the manufacturing and purification process may remain in the final product if not adequately removed.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of a this compound sample should be verified using validated analytical methods. The most common techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating, identifying, and quantifying the components in a sample. An HPLC method with a Diode-Array Detector (DAD) can effectively separate this compound from its degradation products.
-
High-Performance Thin-Layer Chromatography (HPTLC): This is another chromatographic technique that can be used for the determination of this compound in the presence of its degradation products.
Researchers should always request a Certificate of Analysis (CoA) from their supplier, which should provide details on the purity of the specific batch and the analytical method used for its determination.
Q4: What is a typical purity level for research-grade this compound?
A4: For research applications, it is advisable to use this compound with a purity of 98% or higher, as determined by a quantitative method like HPLC. The CoA should be carefully reviewed to confirm the purity and the absence of significant impurities.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Q: My experiments with this compound are yielding inconsistent results between batches or over time. What could be the cause?
A: Inconsistent results are a common problem when the purity of the compound is not consistent. Here's a systematic approach to troubleshooting this issue:
-
Verify the Purity of Different Batches:
-
Action: Request and compare the CoAs for each batch of this compound used. Pay close attention to the purity percentage and the impurity profile.
-
Rationale: Different synthesis routes or purification methods can lead to variations in the types and amounts of impurities between batches.
-
-
Assess for Degradation:
-
Action: If you have been using the same batch over an extended period, consider the possibility of degradation. This compound is sensitive to light, moisture, and non-neutral pH.
-
Rationale: Improper storage can lead to the formation of degradation products that may interfere with your experiment. Store this compound in a cool, dark, and dry place.
-
Troubleshooting Workflow:
-
Issue 2: Unexpected Pharmacological Effects or Toxicity
Q: I'm observing unexpected biological responses or cellular toxicity in my experiments that are not consistent with the known pharmacology of this compound. Could this be due to impurities?
A: Yes, unexpected effects are a strong indicator of the presence of pharmacologically active or toxic impurities.
-
Review the Impurity Profile:
-
Action: If your CoA includes an impurity profile, review the listed impurities. If not, consider having the sample analyzed by a third-party laboratory using a stability-indicating method like HPLC-DAD or LC-MS to identify and quantify any impurities.
-
Rationale: While the pharmacological activities of all potential this compound impurities are not well-documented, it is plausible that some may have biological activity. For instance, impurities from the synthesis of other neurologically active compounds have been shown to have their own effects.
-
-
Consider the Effects of Degradation Products:
-
Action: As this compound degrades via hydrolysis and oxidation, the resulting byproducts could have different biological activities.
-
Rationale: The degradation of this compound breaks it down into smaller molecules. While their specific effects are not well-studied, any alteration to the parent compound's structure can lead to a different pharmacological profile.
-
-
Evaluate the Purity of Thiamine Used in Synthesis:
-
Action: Inquire with your supplier about the purity of the thiamine used as the starting material for this compound synthesis.
-
Rationale: Impurities present in the initial thiamine can be carried through the synthesis process and be present in the final this compound product.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of this compound purity and its stability under various stress conditions.
Table 1: HPLC-DAD Method Parameters for this compound Purity Analysis
| Parameter | Value | Reference |
| Column | ZORBAX Eclipse Plus C18 | |
| Mobile Phase | Gradient of 50 mM KH2PO4 (pH 3.6) and Methanol | |
| Detection Wavelength | 254 nm | |
| Linearity Range | 2–40 μg/mL |
Table 2: Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Observation | Reference |
| Hydrolysis | ||
| 0.1 N HCl (partial) | Degradation observed | |
| 1 N HCl (complete) | Degradation observed | |
| Neutral | Stable | |
| 0.1 N NaOH (complete) | Degradation observed | |
| Oxidation | ||
| 3% H2O2 (partial) | Degradation observed | |
| 30% H2O2 (complete) | Degradation observed | |
| Photolysis | ||
| UV light | Partial degradation | |
| Thermal | ||
| Dry heat | Stable |
Experimental Protocols
Below are detailed methodologies for key experiments where this compound purity is critical.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from a validated stability-indicating HPLC-DAD method.
-
Preparation of Solutions:
-
Mobile Phase A: Prepare a 50 mM solution of potassium dihydrogen phosphate (KH2PO4) and adjust the pH to 3.6 ± 0.2 with phosphoric acid.
-
Mobile Phase B: HPLC-grade methanol.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18 (or equivalent).
-
Gradient Elution:
-
0-5 min: 80% A, 20% B
-
5-15 min: Linear gradient to 20% A, 80% B
-
15-20 min: Hold at 20% A, 80% B
-
20-25 min: Return to 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode-Array Detector (DAD) at 254 nm.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram.
-
Identify and quantify any impurity peaks by their retention times and peak areas relative to the main this compound peak.
-
Caption: Experimental workflow for this compound purity analysis by HPLC.
Protocol 2: In Vitro Assessment of Neuroprotection in a Hippocampal Slice Model
This protocol is a general guide and should be adapted based on specific experimental goals. It is based on standard methods for hippocampal slice electrophysiology.
-
Preparation of Hippocampal Slices:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Drug Application:
-
Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in aCSF. Ensure the final solvent concentration is non-toxic to the neurons.
-
Transfer slices to a recording chamber continuously perfused with oxygenated aCSF.
-
Establish a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs).
-
Induce an ischemic-like condition using oxygen-glucose deprivation (OGD) by switching to a glucose-free aCSF saturated with 95% N2 / 5% CO2.
-
In the experimental group, co-apply this compound with the OGD medium.
-
-
Electrophysiological Recording and Analysis:
-
Record fEPSPs for the duration of the OGD and during a subsequent reperfusion period with normal aCSF.
-
Measure the slope and amplitude of the fEPSPs to quantify synaptic strength.
-
Compare the recovery of synaptic function in slices treated with this compound to control slices (OGD alone).
-
Signaling Pathways
This compound is known to modulate several key neurotransmitter systems in the brain. Impurities could potentially interfere with these pathways, leading to altered experimental outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Evidence for a modulatory effect of this compound on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impurities in Drug Substances and Products [usp.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Animal Response to Sulbutiamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in animal responses observed during experiments with sulbutiamine. By understanding the factors that contribute to these inconsistencies, researchers can optimize their experimental designs and improve the reliability of their results.
I. Troubleshooting Guides
Issue 1: Inconsistent Behavioral Effects
Question: We are observing high variability in the behavioral outcomes (e.g., in forced swim test, elevated plus maze) after this compound administration in our rodents. What are the potential causes and solutions?
Answer: Variability in behavioral responses to this compound is a common challenge. Several factors, ranging from experimental protocol nuances to the animals' physiological state, can contribute to this. Below is a systematic guide to troubleshoot this issue.
Potential Causes & Troubleshooting Steps:
-
Pharmacokinetic Variability:
-
Absorption: this compound is a lipophilic compound, and its absorption can be influenced by the diet.[1] Administration with food, particularly a diet containing fats, can enhance its bioavailability.[1]
-
Recommendation: Standardize the feeding schedule and diet composition for all experimental animals. Consider administering this compound with a lipid-based vehicle to ensure consistent absorption.
-
-
Metabolism: The conversion of this compound to its active metabolites, thiamine and thiamine phosphate esters, can vary between animals.[2] This metabolic conversion is crucial for its pharmacological effects.
-
Recommendation: If possible, measure plasma levels of thiamine and its phosphate esters to correlate with behavioral outcomes.
-
-
-
Genetic Background of Animals:
-
Strain Differences: Different strains of mice (e.g., C57BL/6 vs. BALB/c) and rats (e.g., Wistar vs. Sprague-Dawley) exhibit inherent differences in their neurochemistry, metabolism, and behavioral baselines.[3][4] These differences can lead to varied responses to this compound. For instance, BALB/c mice are known to have a Th2-biased immune response compared to the Th1 bias in C57BL/6 mice, which could influence neuroinflammatory pathways potentially modulated by this compound.
-
Recommendation: Use a consistent and well-characterized animal strain for all experiments. When comparing results across studies, be mindful of the strains used. If feasible, conduct a pilot study to characterize the dose-response relationship in the chosen strain.
-
-
-
Experimental Protocol Variations:
-
Dose and Administration Route: The dose of this compound and the route of administration (e.g., oral gavage, intraperitoneal injection) will significantly impact its pharmacokinetic and pharmacodynamic profile.
-
Recommendation: Carefully select and standardize the dose and administration route based on literature and pilot studies. Ensure precise and consistent administration techniques across all animals.
-
-
Timing of Administration: The time between this compound administration and behavioral testing is critical. Given its reported half-life of approximately 5 hours, the timing of peak plasma and brain concentrations should be considered.
-
Recommendation: Establish a strict and consistent timeline for drug administration relative to the start of each behavioral test.
-
-
Habituation and Handling: Insufficient habituation to the testing environment and inconsistent handling can increase stress and variability in behavioral performance.
-
Recommendation: Implement a standardized handling and habituation protocol for all animals before commencing behavioral testing.
-
-
-
Environmental Factors:
-
Housing Conditions: Factors such as cage density, enrichment, and light-dark cycle can influence baseline anxiety and stress levels, thereby affecting the response to this compound.
-
Recommendation: Maintain consistent and controlled housing conditions for all experimental animals.
-
-
Issue 2: Discrepancies in Neurochemical Measurements
Question: We are not observing the expected changes in dopamine or glutamate levels in the prefrontal cortex after this compound administration. What could be the reason?
Answer: Inconsistent neurochemical findings can be frustrating. This compound's modulation of neurotransmitter systems is complex and can be influenced by several factors.
Potential Causes & Troubleshooting Steps:
-
Acute vs. Chronic Dosing: The effects of this compound on neurotransmitter systems can differ between acute and chronic administration. For example, chronic treatment in rats has been shown to increase D1 receptor binding sites in the prefrontal cortex, an effect not observed with acute administration.
-
Recommendation: Clearly define your research question to determine whether an acute or chronic dosing regimen is more appropriate. Ensure the duration of your chronic study is sufficient to induce neuroplastic changes.
-
-
Brain Region Specificity: this compound's effects on neurotransmitters are not uniform throughout the brain. The prefrontal cortex and hippocampus are key areas of interest, but the specific nuclei within these regions may show differential responses.
-
Recommendation: Ensure precise and consistent dissection of the brain regions of interest.
-
-
Metabolic Conversion: The observed neurochemical effects are likely mediated by thiamine and its phosphate esters, not this compound itself. Inconsistent metabolic conversion can lead to variable levels of these active metabolites in the brain.
-
Recommendation: If possible, measure thiamine and thiamine phosphate ester levels in brain tissue homogenates to correlate with neurotransmitter levels.
-
-
Analytical Method Sensitivity: The method used for neurochemical analysis (e.g., HPLC-ECD, HPLC-MS/MS) must be sensitive enough to detect subtle changes in neurotransmitter levels.
-
Recommendation: Validate your analytical method for sensitivity, specificity, and reproducibility. Refer to established protocols for neurotransmitter analysis in rodent brain tissue.
-
II. Frequently Asked Questions (FAQs)
Pharmacology & Metabolism
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a synthetic, lipophilic derivative of thiamine (Vitamin B1). Its lipophilicity allows it to cross the blood-brain barrier more readily than thiamine. Once in the brain, it is metabolized back into thiamine, which is then converted into its active phosphate esters, such as thiamine diphosphate (ThDP). These active forms are essential co-factors for enzymes involved in brain energy metabolism. This compound also appears to modulate dopaminergic, glutamatergic, and cholinergic neurotransmission.
-
-
Q2: How is this compound metabolized, and what factors can influence this?
-
A2: this compound is rapidly metabolized and is often not detected in the blood after administration. The primary metabolic steps are believed to be the reduction of the disulfide bond and hydrolysis of the isobutyryl esters to yield thiamine.
-
Gut Microbiome: The reduction of the disulfide bond may be carried out by bacterial enzymes in the gut, such as nitroreductases, which have been shown to metabolize other drugs containing similar chemical moieties. The composition of the gut microbiome can vary significantly between individual animals, potentially leading to differences in the rate and extent of this compound metabolism.
-
Host Enzymes: Host enzymes, such as esterases, are responsible for the hydrolysis of the isobutyryl groups. The activity of these enzymes can be influenced by genetic factors and the overall health status of the animal.
-
-
Experimental Design & Protocols
-
Q3: What are the recommended doses of this compound for behavioral studies in rodents?
-
A3: Doses used in rodent studies vary widely depending on the species, strain, and behavioral paradigm. A common dose range for mice is 12.5 to 50 mg/kg, while for rats, it can be higher. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Q4: How should I prepare a this compound solution for oral administration?
-
A4: this compound is poorly soluble in water but soluble in lipids. For oral gavage, it is recommended to suspend this compound in a vehicle containing a small amount of a suspending agent (e.g., Tween 80 or carboxymethylcellulose) in a lipid-based carrier like corn oil or sesame oil. Ensure the suspension is homogenous before each administration.
-
-
Q5: Are there any known drug interactions I should be aware of when co-administering other compounds with this compound?
-
A5: Yes, this compound may interact with other centrally acting agents.
-
CNS Stimulants (e.g., amphetamine, caffeine): this compound may potentiate the effects of stimulants.
-
CNS Depressants (e.g., benzodiazepines, alcohol): The stimulant-like properties of this compound may counteract the effects of depressants.
-
Antidepressants and Antipsychotics: As this compound can modulate dopaminergic and glutamatergic systems, there is a potential for interaction with drugs that target these neurotransmitter systems.
-
Recommendation: If co-administration is necessary, conduct pilot studies to assess for potential interactions.
-
-
Data Interpretation & Variability
-
Q6: Could genetic differences in thiamine transporters explain the variability in response?
-
A6: This is a plausible hypothesis. Thiamine is transported into cells via specific transporters, primarily ThTr1 (encoded by the Slc19a2 gene) and ThTr2 (encoded by the Slc19a3 gene). Genetic variations in these transporters are known to cause thiamine metabolism disorders in humans. It is conceivable that polymorphisms in the Slc19a2 and Slc19a3 genes between different rodent strains could lead to variations in thiamine uptake in the brain and other tissues, thereby influencing the response to this compound. However, direct experimental evidence linking specific polymorphisms in these genes to variable this compound efficacy in different rodent strains is currently lacking.
-
-
Q7: How can I minimize variability in my experiments?
-
A7: To minimize variability, it is essential to standardize as many aspects of your experimental protocol as possible:
-
Use a single, well-characterized animal strain from a reputable vendor.
-
Standardize housing conditions, diet, and feeding schedules.
-
Implement consistent animal handling and habituation procedures.
-
Prepare and administer this compound in a consistent and validated manner.
-
Ensure the timing of administration relative to testing is precise.
-
Use validated and standardized behavioral and neurochemical assays.
-
Blind the experimenters to the treatment conditions to avoid bias.
-
-
III. Data Presentation
Table 1: Factors Contributing to Variability in this compound Response
| Factor | Description | Potential Impact on Response | Recommendation for Researchers |
| Pharmacokinetics | Differences in absorption, distribution, metabolism, and excretion (ADME). | Altered bioavailability and concentration of active metabolites at the target site. | Standardize diet and administration vehicle. Consider measuring plasma/brain levels of thiamine and its esters. |
| Genetics | Strain-dependent differences in genes encoding metabolic enzymes and thiamine transporters. | Varied metabolic rates and cellular uptake of thiamine, leading to different efficacy. | Use a consistent animal strain. Be aware of known genetic differences between strains. |
| Gut Microbiome | Variation in the composition and metabolic activity of gut bacteria. | Differential metabolism of this compound (e.g., reduction of disulfide bond), affecting bioavailability. | Consider the potential role of the microbiome in data interpretation. |
| Experimental Protocol | Differences in dose, administration route, timing, and behavioral testing procedures. | Inconsistent drug exposure and behavioral outcomes. | Standardize all aspects of the experimental protocol and conduct pilot studies. |
| Environmental Factors | Variations in housing, handling, and other environmental stressors. | Altered baseline physiology and behavior, masking or exaggerating drug effects. | Maintain a consistent and controlled environment for all animals. |
IV. Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Mice
This protocol is adapted from standard FST procedures and should be optimized for your specific laboratory conditions and research question.
Objective: To assess the antidepressant-like effects of this compound by measuring the duration of immobility in mice.
Materials:
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
This compound solution and vehicle
-
Video recording equipment and analysis software
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage) at a predetermined time before the test (e.g., 60 minutes).
-
Test Session:
-
Fill the beakers with water to a depth of 15 cm.
-
Gently place each mouse into a beaker.
-
Record the session for 6 minutes.
-
-
Data Analysis:
-
Score the last 4 minutes of the test for immobility time (the time the mouse spends floating with only minor movements to keep its head above water).
-
Compare the immobility time between the this compound-treated and vehicle-treated groups.
-
Troubleshooting:
-
High Variability: Ensure consistent water temperature and handling procedures.
-
No Effect: Consider adjusting the dose or the pre-treatment time.
Protocol 2: Elevated Plus Maze (EPM) in Rats
This protocol is based on standard EPM procedures and should be adapted as needed.
Objective: To evaluate the anxiolytic-like effects of this compound by measuring the time spent in the open arms of the maze.
Materials:
-
Elevated plus maze apparatus
-
This compound solution and vehicle
-
Video tracking software
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle at a specified time before the test (e.g., 30-60 minutes).
-
Test Session:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using video tracking software.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare these parameters between the this compound-treated and vehicle-treated groups.
-
Troubleshooting:
-
Low Exploration: Ensure the testing room has appropriate lighting and minimal noise. Handle the animals gently.
-
Inconsistent Results: Clean the maze thoroughly between each animal to remove olfactory cues.
V. Mandatory Visualization
Signaling Pathways & Experimental Workflows
Caption: Metabolic pathway and mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Optimizing HPLC-DAD for Sulbutiamine Stability Testing
Welcome to the technical support center for the HPLC-DAD method optimization for sulbutiamine stability testing. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method development, validation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC-DAD method for analyzing this compound and its degradation products?
A1: A good starting point is a reversed-phase HPLC method with a C18 column. A gradient elution is often preferred to ensure separation of this compound from its potential degradation products.[1][2] A photodiode array (DAD) detector allows for monitoring at multiple wavelengths, with 254 nm being a commonly used wavelength for this compound detection.[1][3]
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies, or stress testing, are crucial to demonstrate the stability-indicating power of an analytical method.[4] For this compound, this typically involves subjecting the drug substance to acidic, basic, oxidative, photolytic, and thermal stress conditions. This compound has been found to be labile to hydrolysis (acidic and basic), oxidation, and photolysis, but stable under neutral and dry heat conditions.
Q3: What are the critical parameters to consider during method validation for a this compound stability-indicating HPLC-DAD method?
A3: According to ICH guidelines, method validation for a stability-indicating assay should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. Specificity is particularly critical to ensure that the peak for this compound is well-resolved from any degradation products.
Q4: What are the expected degradation products of this compound?
A4: this compound, being a disulfide and containing ester groups, is susceptible to hydrolysis and oxidation. Forced degradation studies have shown that under hydrolytic (acidic and basic) and oxidative conditions, this compound degrades to form several products. While the exact structures of all degradation products require further characterization (e.g., by LC-MS), the HPLC-DAD method should be able to separate these products from the parent drug.
Experimental Protocols
Recommended HPLC-DAD Method for this compound Stability Testing
This protocol is based on a validated method and can be used as a starting point for your experiments.
| Parameter | Recommended Condition |
| Column | ZORBAX Eclipse Plus C18 (or equivalent) |
| Mobile Phase | A: 50 mM KH2PO4 (pH 3.6 ± 0.2) B: Methanol |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 8 | |
| 10 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and reflux for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and reflux for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified time.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C) for a specified period.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC-DAD analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible injection solvent- Column contamination or degradation | - Reduce sample concentration.- Dissolve the sample in the initial mobile phase.- Flush the column with a strong solvent or replace the column. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation- Fluctuations in column temperature- Pump malfunction (air bubbles, leaks) | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Degas the mobile phase and purge the pump. Check for leaks. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell- Air bubbles in the system- Lamp deterioration in the DAD | - Use HPLC-grade solvents and filter the mobile phase.- Flush the detector cell.- Degas the mobile phase.- Replace the detector lamp if its energy is low. |
| Split Peaks | - Clogged frit or column void- Sample solvent incompatible with the mobile phase | - Replace the column inlet frit or the column itself.- Ensure the sample is dissolved in a solvent weaker than or similar to the mobile phase. |
| High Backpressure | - Blockage in the system (guard column, column, tubing)- Precipitated buffer in the mobile phase | - Systematically check for blockages by removing components (start with the guard column).- Ensure the buffer is fully dissolved in the mobile phase. Filter if necessary. |
Visualizations
Caption: Experimental workflow for HPLC-DAD method optimization.
Caption: Logical troubleshooting workflow for HPLC-DAD analysis.
References
- 1. Validated HPLC-DAD method for stability study of this compound HCl - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Validated HPLC-DAD method for stability study of this compound HCl [ouci.dntb.gov.ua]
- 3. Validated HPLC-DAD method for stability study of this compound HCl - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Analysis of Sulbutiamine and Benfotiamine for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic thiamine derivatives, sulbutiamine and benfotiamine, with a focus on their potential for cognitive enhancement. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data from preclinical and clinical studies, and detailed experimental protocols.
Introduction
This compound and benfotiamine are lipid-soluble analogues of thiamine (Vitamin B1) designed to exhibit superior bioavailability compared to thiamine itself. Their ability to cross the blood-brain barrier more effectively has led to investigations into their potential neurological benefits, including cognitive enhancement. While both compounds are related to thiamine, their distinct chemical structures result in different pharmacokinetic profiles and proposed mechanisms of action, leading to varying levels of scientific evidence supporting their use for cognitive improvement.
Mechanisms of Action
This compound
This compound is a dimer of two thiamine molecules. Its proposed mechanism for cognitive enhancement is multifaceted. Once in the brain, it is thought to increase the levels of thiamine and its phosphate esters, which are crucial for cerebral energy metabolism.[1] Furthermore, this compound is suggested to modulate several neurotransmitter systems, including the cholinergic, dopaminergic, and glutamatergic pathways, all of which are integral to learning and memory processes.[1][2] Preclinical studies suggest that it may potentiate cholinergic transmission in the hippocampus.[3]
Benfotiamine
Benfotiamine, an S-acyl derivative of thiamine, primarily exerts its effects through its influence on glucose metabolism and by mitigating the downstream consequences of hyperglycemia. A key mechanism is the activation of the enzyme transketolase, which shunts excess glucose phosphates into the pentose phosphate pathway. This action reduces the production of advanced glycation end products (AGEs), which are implicated in neuroinflammation and neuronal damage.[4] Additionally, benfotiamine has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK-3β), an enzyme involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. It also exhibits antioxidant properties.
Quantitative Data from Experimental Studies
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the cognitive effects of this compound and benfotiamine.
Table 1: Preclinical Studies on this compound and Benfotiamine
| Compound | Study Model | Dosage | Duration | Key Cognitive Outcome | Result | Reference |
| This compound | Mice | 300 mg/kg/day | 10 days | Appetitive operant conditioning | Improved performance in the 24-hour retention test compared to controls. | |
| This compound | Rats | 12.5 or 25 mg/kg/day | 9 weeks | Object recognition task | Significantly improved performance in the object recognition task. | |
| Benfotiamine | APP/PS1 transgenic mice (Alzheimer's model) | Not specified | 8 weeks | Not specified | Ameliorated cognitive function. |
Table 2: Clinical Studies on this compound and Benfotiamine
| Compound | Study Population | Dosage | Duration | Cognitive Assessment | Key Quantitative Results | Reference |
| This compound (in combination with Donepezil) | Patients with early-stage and moderate Alzheimer's Disease | This compound (S) vs. Donepezil (D) for 3 months, then S+D vs. D+Placebo (P) for 3 months | 6 months | Episodic Memory, Attention, Daily Activities | Group S+D showed improvement in episodic memory and daily activities compared to a decrease in the D+P group. Both groups showed persistent improvement in attention. | |
| Benfotiamine | Patients with mild to moderate Alzheimer's Disease | 300 mg/day | 18 months | Mini-Mental State Examination (MMSE) | Average increase of 3.2 points on the MMSE score. | |
| Benfotiamine | Patients with amnestic Mild Cognitive Impairment (aMCI) or mild dementia due to Alzheimer's Disease | 300 mg twice daily | 12 months | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), Clinical Dementia Rating (CDR) | 43% lower increase in ADAS-Cog score in the benfotiamine group (p=0.125, nearly statistically significant). 77% lower worsening in CDR score in the benfotiamine group (p=0.034). |
Experimental Protocols
This compound: Appetitive Operant Conditioning in Mice
-
Subjects: Male BALB/c mice.
-
Apparatus: A standard operant conditioning chamber equipped with a lever and a food dispenser.
-
Procedure:
-
Habituation: Mice were habituated to the operant chamber for a specified period.
-
Treatment: Mice received daily intraperitoneal injections of either this compound (300 mg/kg) or saline for 10 consecutive days.
-
Training: On the 11th day, mice underwent a single 30-minute session of appetitive operant conditioning where pressing the lever resulted in a food reward.
-
Retention Test: 24 hours after the training session, the mice were returned to the chamber for a retention test to assess their memory of the lever-press response. Performance was measured by the number of lever presses.
-
Benfotiamine: Phase IIa Clinical Trial in Alzheimer's Disease
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 70 patients with a diagnosis of amnestic Mild Cognitive Impairment (aMCI) or mild dementia due to Alzheimer's Disease. Participants were amyloid-positive as confirmed by PET scans.
-
Intervention: Participants were randomized to receive either benfotiamine (300 mg twice daily) or a placebo for 12 months.
-
Cognitive Assessments:
-
The primary outcome measure was the change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score from baseline to 12 months.
-
Secondary outcome measures included the Clinical Dementia Rating (CDR) score.
-
-
Statistical Analysis: The change in cognitive scores between the benfotiamine and placebo groups was compared using appropriate statistical models.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound for cognitive enhancement.
Signaling Pathway of Benfotiamine
Caption: Key signaling pathways of benfotiamine in neuroprotection.
Experimental Workflow for Preclinical Cognitive Testing
Caption: Generalized workflow for preclinical cognitive studies.
Conclusion
The available evidence suggests that both this compound and benfotiamine have plausible mechanisms for cognitive enhancement. However, the level of scientific support, particularly from robust clinical trials, differs significantly between the two compounds.
Benfotiamine has a growing body of evidence from both preclinical models of Alzheimer's disease and clinical trials in patients with mild cognitive impairment and mild to moderate Alzheimer's, demonstrating its potential to slow cognitive decline. The quantitative data from these studies, although in some cases not reaching statistical significance for the primary endpoint, are promising and have led to larger, ongoing clinical trials.
For researchers and drug development professionals, benfotiamine currently represents a more evidence-based candidate for further investigation in the context of cognitive decline associated with neurodegenerative diseases. The well-defined mechanism of action related to glucose metabolism and AGEs formation provides clear targets for further research and development. While this compound's modulation of neurotransmitter systems is of interest, the lack of strong clinical data for cognitive enhancement warrants further foundational research to validate its potential in this area.
References
- 1. Role of the Synthetic B1 Vitamin this compound on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of the association of this compound with an acetylcholinesterase inhibitor in early stage and moderate Alzheimer disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic administration of this compound improves long term memory formation in mice: possible cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benfotiamine and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulbutiamine and Fursultiamine for Neuroscientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two synthetic thiamine (Vitamin B1) derivatives, sulbutiamine and fursultiamine. Both compounds have garnered interest in the scientific community for their enhanced lipophilicity and ability to cross the blood-brain barrier more effectively than thiamine itself, leading to potential applications in neuroscience and the development of nootropic agents. This document synthesizes available experimental data to objectively compare their pharmacokinetics, mechanisms of action, and effects on key neurotransmitter systems.
Executive Summary
This compound and fursultiamine are structurally distinct lipophilic derivatives of thiamine, designed to improve its bioavailability and central nervous system penetration.[1] this compound is a disulfide dimer of two thiamine molecules, while fursultiamine is a thiamine derivative with a tetrahydrofurfuryl disulfide group.[2][3] Both compounds exert their effects primarily by increasing thiamine and thiamine phosphate ester levels in the brain, thereby influencing a range of neurological processes.[3][4]
Available data suggests that both this compound and fursultiamine modulate dopaminergic pathways, a key target for cognitive and motivational enhancement. This compound has been shown to increase the density of dopamine D1 receptors in the prefrontal cortex. Fursultiamine enhances voluntary physical activity through the activation of dopamine D1 receptors in the medial prefrontal cortex. Furthermore, this compound has demonstrated effects on the glutamatergic and cholinergic systems, suggesting a broader impact on neurotransmission. The subsequent sections of this guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for their assessment, and visualize the signaling pathways involved.
Pharmacokinetic and Mechanistic Comparison
| Parameter | This compound | Fursultiamine | Source |
| Structure | Dimer of two isobutyryl thiamine molecules linked by a disulfide bridge. | Thiamine tetrahydrofurfuryl disulfide. | |
| Bioavailability | Significantly higher than thiamine due to its lipophilic nature. Rapidly absorbed and converted to thiamine. | High bioavailability, allowing for efficient absorption through passive diffusion across the intestinal membrane. | |
| Blood-Brain Barrier (BBB) Penetration | Effectively crosses the BBB, leading to increased levels of thiamine and its phosphate esters in the brain. | Readily crosses the BBB, providing a more available source of thiamine to the central nervous system. | |
| Dopaminergic Modulation | Chronic administration in rats led to a significant increase in dopamine D1 receptor binding sites in the prefrontal and anterior cingulate cortex. Acute administration decreased dopamine and DOPAC levels in the prefrontal and cingulate cortex. | Enhances voluntary locomotor activity in rats, an effect that is synchronized with dopamine release in the medial prefrontal cortex and mediated by the dopamine D1 receptor. | |
| Glutamatergic Modulation | Chronic treatment in rats resulted in a significant decrease in kainate binding sites in the cingulate cortex, nucleus accumbens, striatum, and hippocampus. Acute administration also decreased kainate binding sites in the prefrontal and cingulate cortex. | Data on direct modulation of glutamatergic receptors is less specific compared to this compound. | |
| Cholinergic Modulation | Upregulates the expression of high-affinity choline transporters, potentially increasing acetylcholine synthesis. | Indirectly supports acetylcholine synthesis by providing thiamine, a crucial co-factor for the production of acetyl-CoA. | |
| Primary Therapeutic Focus in Research | Investigated for its potential in treating asthenia (fatigue), memory enhancement, and neuroprotection. | Studied for its role in addressing thiamine deficiency-related neurological conditions and its potential antioxidant and anti-inflammatory effects. |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and fursultiamine based on the available experimental evidence.
This compound's Modulation of Dopaminergic and Glutamatergic Pathways
References
A Comparative Guide to the Nootropic Effects of Sulbutiamine in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sulbutiamine's nootropic performance against other common cognitive enhancers in mouse models. It is designed to assist researchers in evaluating preclinical evidence and designing future studies by presenting a synthesis of available data, detailed experimental protocols, and visual summaries of mechanisms and workflows.
Introduction to this compound
This compound is a synthetic lipophilic derivative of thiamine (Vitamin B1), created by joining two modified thiamine molecules.[1][2] Its enhanced lipophilicity allows it to cross the blood-brain barrier more effectively than thiamine itself.[1][3][4] While initially developed to treat asthenia (chronic fatigue), it has gained significant attention as a potential nootropic for its reported ability to enhance memory, focus, and mood. Validating these claims requires rigorous testing in preclinical animal models to elucidate its mechanisms and comparative efficacy.
Proposed Mechanism of Action
This compound's nootropic effects are believed to stem from its multifaceted impact on central neurotransmitter systems and neuronal metabolism. Once in the brain, it elevates levels of thiamine and its phosphate esters, which are critical cofactors in energy metabolism, thereby boosting ATP production in energy-demanding neurons.
Key proposed mechanisms include:
-
Cholinergic System Modulation: Chronic administration has been shown to increase sodium-dependent high-affinity choline uptake in the hippocampus, a brain region crucial for memory formation. This action may facilitate the synthesis of acetylcholine, a neurotransmitter essential for learning and memory.
-
Dopaminergic and Glutamatergic Modulation: Studies suggest this compound modulates dopaminergic and glutamatergic transmission. It may increase the density of dopamine D1 receptors, potentially improving motivation and focus.
-
Neuroprotection: this compound has demonstrated neuroprotective properties, showing an ability to increase neuronal viability and counteract ischemic damage in hippocampal neurons in in vitro models.
Comparative Efficacy in Mouse Models
Direct head-to-head studies comparing this compound with other nootropics in a single, unified mouse model are scarce. The following table synthesizes data from separate studies to provide a comparative overview. It is critical to note that variations in mouse strains, experimental protocols, and dosing regimens preclude direct statistical comparison between these compounds.
| Nootropic Agent | Dose Range & Route | Mouse Model | Behavioral Test | Key Cognitive Outcome | Citation(s) |
| This compound | 300 mg/kg/day (p.o.) for 10 days | BALB/c (healthy) | Operant Conditioning | Improved long-term memory retention 24 hours post-acquisition. | |
| Piracetam | 75-150 mg/kg/day (i.p.) | Euploid control (healthy) | Morris Water Maze | Improved performance in both visible and hidden platform tasks. | |
| 100-200 mg/kg (p.o.) | LPS-induced neuroinflammation | Y-Maze | Attenuated cognitive deficits and anxiety-like behavior. | ||
| Aniracetam | 50 mg/kg/day (p.o.) | C57BL/6J (healthy) | Morris Water Maze, Fear Conditioning, Novel Object Recognition | No significant difference in cognitive performance compared to placebo. | |
| 50 mg/kg (p.o.) | TARP γ-8 KO (ADHD model) | Novel Object Recognition, Fear Conditioning | Improved recognition memory and deficits in short- and long-term memory. | ||
| Modafinil | 75 mg/kg (i.p.) | C57BL/6 (healthy) | Morris Water Maze | Improved acquisition of the spatial learning task. | |
| 0.75 mg/kg (i.p.) | C57BL/6 (healthy) | Pavlovian Fear Conditioning | Enhanced contextual fear memory ; a high dose (75 mg/kg) was disruptive. |
Summary of Findings:
-
This compound shows potential for improving long-term memory consolidation in healthy mice.
-
Piracetam demonstrates efficacy in improving spatial learning in healthy mice and mitigating cognitive deficits in a neuroinflammation model.
-
Aniracetam appears to be more effective at restoring cognitive function in impaired models rather than enhancing it in healthy, non-impaired mice.
-
Modafinil enhances memory in both spatial and contextual tasks, although its effects can be dose-dependent.
Experimental Protocols & Workflow
Reproducibility in preclinical research is paramount. Below are detailed methodologies for key behavioral assays used to evaluate nootropics in mice.
The MWM is a widely used test for assessing hippocampus-dependent spatial learning and memory.
-
Apparatus: A circular pool (approx. 120-150 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform (10 cm diameter) is submerged 1 cm below the water's surface. Distal visual cues (e.g., geometric shapes) are placed around the room and kept constant.
-
Procedure:
-
Acquisition Phase (4-5 days): Mice undergo 4 trials per day. For each trial, the mouse is placed into the pool from one of four randomized starting positions (N, S, E, W) and allowed to swim for 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform. The time taken to reach the platform (escape latency) is recorded.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. Memory retention is assessed by measuring the time spent in the target quadrant where the platform was previously located.
-
This task assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide) at a 120° angle from each other.
-
Procedure:
-
The mouse is placed at the end of one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes).
-
An arm entry is recorded when all four paws of the mouse are within the arm.
-
A "spontaneous alternation" is defined as successive entries into the three different arms on overlapping triplet sets (e.g., ABC, BCA).
-
The percentage of alternation is calculated as: (Number of Alternations / (Total Arm Entries - 2)) * 100. A higher percentage indicates better spatial working memory.
-
Conclusion and Future Directions
Preclinical evidence from mouse models suggests that this compound can enhance long-term memory, an effect potentially mediated by the potentiation of hippocampal cholinergic activity. When compared to other nootropics, its profile appears distinct. Unlike aniracetam, it shows effects in healthy animals, and its mechanism differs from the broader stimulant action of modafinil. However, the current body of literature lacks direct, head-to-head comparative studies, making it difficult to definitively rank its efficacy.
For drug development professionals, this compound remains a compound of interest due to its targeted cholinergic mechanism and excellent blood-brain barrier permeability. Future research should prioritize:
-
Direct comparative studies of this compound against piracetam and modafinil using standardized mouse models and a battery of cognitive tests.
-
Dose-response studies to identify the optimal therapeutic window for cognitive enhancement.
-
Further molecular analysis to confirm its effects on cholinergic, dopaminergic, and glutamatergic pathways in vivo.
References
Cross-Study Validation of Sulbutiamine's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of sulbutiamine, with a focus on its performance against other nootropic agents, citicoline and piracetam. The information is compiled from a cross-study validation of preclinical research, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to aid in research and development.
I. Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of this compound, citicoline, and piracetam from various preclinical studies. It is important to note that the experimental models and conditions may vary between studies, making direct comparisons challenging.
Table 1: this compound - Neuroprotection in In Vitro Ischemia and Trophic Factor Deprivation Models
| Experimental Model | Cell Type | This compound Concentration | Outcome Measure | Result | Reference |
| Oxygen-Glucose Deprivation (OGD) | Rat Hippocampal CA1 Pyramidal Neurons | 1, 10, 50 µM | Neuronal Viability | Significantly increased in a concentration-dependent manner | [1][2] |
| Trophic Factor (Serum) Deprivation | Transformed Retinal Ganglion Cells (RGC-5) | 1, 10, 50, 100 µM | Cell Viability | Dose-dependently attenuated serum deprivation-induced cell death (18% increase with 50 µM, 28% with 100 µM) | [3][4][5] |
| Trophic Factor (Serum) Deprivation | Transformed Retinal Ganglion Cells (RGC-5) | 50, 100 µM | Apoptosis | Significantly reduced the number of apoptotic cells | |
| Trophic Factor (Serum) Deprivation | Transformed Retinal Ganglion Cells (RGC-5) | 100 µM | Glutathione (GSH) Levels | Significantly increased | |
| Trophic Factor (Serum) Deprivation | Transformed Retinal Ganglion Cells (RGC-5) | 50, 100 µM | Glutathione-S-Transferase (GST) Activity | Significantly stimulated |
Table 2: Citicoline - Neuroprotection in Ischemic Stroke Models
| Experimental Model | Animal Model | Citicoline Dosage | Outcome Measure | Result | Reference |
| Experimental Stroke (Meta-analysis) | Rats | 100-500 mg/kg | Infarct Volume Reduction | 27.8% reduction | |
| Acute Ischemic Stroke (Clinical Trial) | Humans | 500-2000 mg/day | Neurological Function (NIHSS Score) | Significant improvement in patients with moderate to severe strokes | |
| Acute Ischemic Stroke (Clinical Trial) | Humans | 2000 mg/day | Functional Recovery (mRS ≤ 1) | Higher probability of complete recovery |
Table 3: Piracetam - Neuroprotection in a Seizure-Induced Neurotoxicity Model
| Experimental Model | Animal Model | Piracetam Dosage | Outcome Measure | Result | Reference |
| Pentylenetetrazole (PTZ)-induced Seizures | Rats | 30, 100 mg/kg | Total Oxidant Status (TOS) in brain | Notable reduction | |
| Pentylenetetrazole (PTZ)-induced Seizures | Rats | 30, 100 mg/kg | Oxidative Stress Index (OSI) in brain | Notable reduction | |
| Pentylenetetrazole (PTZ)-induced Seizures | Rats | 100 mg/kg | Total Antioxidant Status (TAS) in brain | Notable elevation |
II. Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative data tables.
A. Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Neurons
This in vitro model simulates ischemic conditions.
-
Cell Culture: Primary hippocampal neurons are isolated from rat embryos and cultured in a suitable medium.
-
OGD Induction: The culture medium is replaced with a glucose-free solution, and the cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration to induce neuronal injury.
-
Treatment: this compound is added to the culture medium at various concentrations before or during the OGD period.
-
Assessment of Neuronal Viability: After the OGD period, cell viability is assessed using methods such as the MTT assay or by quantifying the number of surviving neurons. Electrophysiological properties can also be measured to assess neuronal function.
B. Trophic Factor Deprivation in Retinal Ganglion Cells (RGC-5)
This model mimics the neurodegenerative conditions observed in diseases like glaucoma.
-
Cell Culture: The transformed retinal ganglion cell line (RGC-5) is cultured in a complete medium containing serum, which provides essential trophic factors.
-
Trophic Factor Deprivation: To induce apoptosis, the complete medium is replaced with a serum-free medium.
-
Treatment: this compound is added to the serum-free medium at different concentrations.
-
Assessment of Cell Viability and Apoptosis: Cell viability is measured using assays like the MTT assay. Apoptosis can be quantified using techniques such as Hoechst staining, TUNEL assay, or flow cytometry with Annexin V/Propidium Iodide staining.
-
Biochemical Analysis: Levels of intracellular antioxidants like glutathione (GSH) and the activity of antioxidant enzymes such as glutathione-S-transferase (GST) are measured to assess the compound's effect on cellular defense mechanisms.
C. Animal Models of Ischemic Stroke (for Citicoline)
These in vivo models are used to evaluate the neuroprotective effects of compounds in a more complex biological system.
-
Induction of Ischemia: Stroke is induced in rodents (e.g., rats) through methods like middle cerebral artery occlusion (MCAO), which can be transient or permanent.
-
Treatment: Citicoline is administered to the animals at various doses, typically via injection, at different time points before or after the ischemic insult.
-
Assessment of Infarct Volume: After a specific period, the animals are euthanized, and their brains are sectioned and stained (e.g., with TTC) to visualize and quantify the volume of the infarcted tissue.
-
Neurological Scoring: The functional outcome is assessed using standardized neurological deficit scales that measure motor and sensory functions.
D. Pentylenetetrazole (PTZ)-Induced Seizure Model (for Piracetam)
This model is used to study neuroprotective effects against seizure-induced neuronal damage.
-
Induction of Seizures: Seizures are induced in rats by the administration of pentylenetetrazole (PTZ), a GABA receptor antagonist.
-
Treatment: Piracetam is administered to the animals at different doses prior to the induction of seizures.
-
Biochemical Analysis of Brain Tissue: After the experiment, brain tissue is collected to measure markers of oxidative stress, including Total Oxidant Status (TOS), Total Antioxidant Status (TAS), and the Oxidative Stress Index (OSI).
III. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's neuroprotective mechanism against oxidative stress.
References
- 1. Evidence for neuroprotective effect of this compound against oxygen-glucose deprivation in rat hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound counteracts trophic factor deprivation induced apoptotic cell death in transformed retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Synthetic B1 Vitamin this compound on Health - PMC [pmc.ncbi.nlm.nih.gov]
comparing sulbutiamine and piracetam for memory improvement
An Objective Comparison of Sulbutiamine and Piracetam for Memory Improvement
This guide provides a detailed, evidence-based comparison of this compound and piracetam, two nootropic compounds often investigated for their potential to enhance memory. The analysis is intended for researchers, scientists, and drug development professionals, focusing on mechanisms of action, experimental data, and methodological considerations.
Introduction and Overview
This compound is a synthetic derivative of thiamine (vitamin B1). Developed in Japan, it consists of two modified thiamine molecules, which grants it high lipophilicity and allows it to cross the blood-brain barrier more effectively than thiamine itself.[1][2][3] It is primarily used to treat asthenia (weakness) and thiamine deficiency, but is also investigated for its nootropic properties, including memory enhancement.[3][4]
Piracetam , developed in the 1960s, is a cyclic derivative of the neurotransmitter GABA and is the first compound to be labeled a "nootropic." It is one of the most extensively researched substances in the racetam family. Piracetam's proposed benefits for cognition are thought to stem from its influence on neuronal and vascular functions, though its precise mechanisms are still under investigation. While prescribed in some European countries for conditions like cortical myoclonus and vertigo, its efficacy for cognitive disorders remains a subject of debate.
Mechanisms of Action
Both compounds modulate key neurotransmitter systems involved in memory, but through distinct pathways.
This compound
This compound's primary mechanism is its ability to increase levels of thiamine and its phosphate esters within the brain. This enhances cerebral energy metabolism, which is fundamental for neuronal function. Beyond this metabolic role, this compound selectively modulates cholinergic, glutamatergic, and dopaminergic systems.
-
Cholinergic System: It has been shown to potentiate cholinergic activity, particularly in the hippocampus. Studies suggest it upregulates high-affinity choline transporters, which could facilitate the synthesis of acetylcholine, a neurotransmitter critical for memory.
-
Glutamatergic System: this compound modulates glutamatergic transmission, with evidence pointing to a reduction in the density of kainate receptors. This may protect against excitotoxicity and modulate synaptic plasticity.
-
Dopaminergic System: The compound has a modulatory effect on dopaminergic transmission in the prefrontal cortex, which may contribute to its effects on motivation and executive function.
Piracetam
Piracetam's mechanism is considered multifaceted and is not fully elucidated. It does not exhibit high affinity for common neurotransmitter receptors but rather appears to modulate their function through other means.
-
Membrane Fluidity: A primary proposed mechanism is the restoration and improvement of neuronal membrane fluidity. By interacting with the polar heads of the phospholipid bilayer, piracetam is thought to enhance membrane stability, which in turn facilitates normal receptor function, ion transport, and neurotransmission.
-
Glutamatergic System: Piracetam enhances the function of NMDA and AMPA glutamate receptors, which are fundamental to synaptic plasticity and long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
-
Cholinergic System: It is believed to enhance cholinergic neurotransmission by increasing the density of muscarinic acetylcholine receptors, particularly in the frontal cortex of aging brains. This increased receptor density may improve the efficiency of acetylcholine signaling.
-
Cerebral Blood Flow: Piracetam also has vascular effects, including reducing red blood cell adhesion and improving microcirculation, which can increase oxygen and glucose utilization in the brain.
Experimental Data on Memory Improvement
The evidence for the memory-enhancing effects of both compounds comes predominantly from preclinical studies. Clinical evidence in humans is more limited for this compound and has yielded mixed results for piracetam.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from animal studies investigating the neurochemical effects of this compound and piracetam relevant to memory.
Table 1: this compound - Key Neurochemical Findings
| Study | Model | Dosage | Duration | Key Finding | Citation |
|---|---|---|---|---|---|
| Micheau et al., 1985 | Mice | 300 mg/kg/day | 10 days | +10% increase in hippocampal high-affinity choline uptake. | |
| Trovero et al., 2000 | Rats | N/A | Chronic | Increase in D1 dopaminergic receptor density in the prefrontal and cingular cortex. |
| Trovero et al., 2000 | Rats | N/A | Acute | -34% decrease in dopamine (DA) and -26% decrease in DOPAC levels in the cingulate cortex. | |
Table 2: Piracetam - Key Neurochemical Findings
| Study | Model | Dosage | Duration | Key Finding | Citation |
|---|---|---|---|---|---|
| Pilch & Müller, 1988 | Aged Mice (18 mos) | 500 mg/kg/day | 2 weeks | +30-40% increase in muscarinic cholinergic receptor density in the frontal cortex. | |
| DrugBank (Data from animal studies) | Aging Mice | N/A | 14 days | Approximately +20% increase in NMDA receptor density in the forebrain. |
| Bartus et al., 1981 | Aged Rats | 100 mg/kg (Piracetam) + 100 mg/kg (Choline) | Acute | Retention scores several times better than with piracetam alone. | |
Experimental Protocols and Methodologies
Understanding the methodologies behind the key findings is crucial for their interpretation.
Representative Experimental Protocol: this compound
A study by Micheau et al. (1985) investigated the effects of chronic this compound administration on memory and cholinergic activity.
-
Subjects: Male mice.
-
Drug Administration: Mice received a daily intraperitoneal injection of this compound (300 mg/kg) or saline for 10 consecutive days.
-
Behavioral Task: An appetitive operant conditioning task was used. Memory was evaluated by testing performance 24 hours after a partial acquisition session, a protocol designed to assess long-term memory formation.
-
Neurochemical Analysis: Following the behavioral tests, the hippocampus was dissected to measure the activity of the cholinergic system via sodium-dependent high-affinity choline uptake (HACU), a rate-limiting step in acetylcholine synthesis.
Representative Experimental Protocol: Piracetam
The study by Pilch & Müller (1988) focused on the effects of chronic piracetam on cholinergic receptors in aged mice.
-
Subjects: Aged (18 months) and young (4 weeks) female mice.
-
Drug Administration: Piracetam (500 mg/kg) was administered orally once daily for two weeks.
-
Neurochemical Analysis: The density of muscarinic-cholinoceptors (m-AChR) in the frontal cortex was determined using radioligand binding assays with [3H]quinuclidinyl benzilate (QNB), a specific muscarinic antagonist.
Comparative Analysis and Conclusion
Mechanism: this compound acts as a pro-drug for thiamine, enhancing brain energy metabolism, and specifically modulates cholinergic, glutamatergic, and dopaminergic transmission. Piracetam's effects are broader, primarily enhancing neuronal membrane fluidity, which in turn improves the function of multiple neurotransmitter systems, with notable effects on cholinergic and glutamatergic receptors.
Evidence for Memory Enhancement: Preclinical evidence for this compound demonstrates a clear potentiation of the hippocampal cholinergic system and improved performance in long-term memory tasks. The evidence for piracetam is more extensive but also more varied. While animal studies consistently show memory-enhancing effects and clear neurochemical changes like increased receptor density, human clinical trials have been equivocal. Several systematic reviews and meta-analyses have concluded there is insufficient high-quality evidence to support the use of piracetam for memory impairment or dementia in humans.
Conclusion: Based on the available experimental data, both this compound and piracetam demonstrate plausible mechanisms for memory enhancement.
-
This compound shows a more targeted mechanism, particularly through the potentiation of hippocampal cholinergic activity, which is strongly linked to memory formation. The preclinical evidence is consistent, although the volume of research is smaller and robust clinical trials in humans are lacking.
-
Piracetam has a broader, less specific mechanism of action centered on improving general neuronal function via membrane fluidity. Despite decades of research and numerous studies, its clinical efficacy for memory improvement in humans remains unproven, with recent meta-analyses failing to find a significant benefit.
For drug development professionals and researchers, this compound may represent an interesting compound for further investigation due to its more specific and potent effects on the cholinergic system observed in preclinical models. The extensive but ultimately inconclusive clinical history of piracetam suggests that its broad mechanism may not translate into clinically significant memory improvement, highlighting the challenges in translating preclinical findings to human cognitive enhancement.
References
A Comparative Analysis of the Relative Bioavailability of Sulbutiamine and Benfotiamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative bioavailability of two synthetic thiamine (vitamin B1) derivatives: sulbutiamine and benfotiamine. Both compounds were developed to improve upon the limited bioavailability of water-soluble thiamine salts, but they possess distinct chemical structures and pharmacokinetic profiles that influence their absorption, distribution, and metabolic pathways.
Executive Summary
This compound, a lipophilic disulfide derivative of thiamine, is designed for enhanced passage across the blood-brain barrier, suggesting a targeted neurological action. In contrast, benfotiamine, an S-acyl thiamine derivative, demonstrates superior systemic bioavailability, leading to higher plasma concentrations of thiamine compared to equivalent doses of thiamine hydrochloride. While direct comparative human pharmacokinetic studies with quantitative data for both compounds are scarce, available evidence indicates that benfotiamine leads to a more substantial increase in systemic thiamine levels. This compound, however, may achieve more efficient delivery of thiamine to the central nervous system.
Data Presentation: Pharmacokinetic Parameters
Due to the limited availability of direct head-to-head clinical trials, this table summarizes available pharmacokinetic data for benfotiamine and provides a qualitative description for this compound. Data for thiamine hydrochloride is included as a baseline for comparison.
| Parameter | Benfotiamine | This compound | Thiamine Hydrochloride |
| Cmax (Maximum Plasma Concentration) | Significantly higher than thiamine hydrochloride. Dose-dependent increases observed. | Rapidly absorbed, leading to increased plasma thiamine levels. Specific Cmax values from direct comparative oral studies are not readily available. | Relatively low due to saturable absorption. |
| Tmax (Time to Maximum Plasma Concentration) | Approximately 1-2 hours for the resulting thiamine. | Rapid, with peak plasma concentrations of thiamine reached within 1-2 hours after oral administration[1]. | Variable, generally between 1-2 hours. |
| AUC (Area Under the Curve - Total Drug Exposure) | Substantially greater than thiamine hydrochloride, indicating higher overall bioavailability. | Leads to increased brain levels of thiamine and its phosphate esters. Quantitative AUC data from direct oral comparative studies is limited. | Limited by saturable transport mechanisms in the intestine. |
| Elimination Half-life (t½) | The resulting thiamine has a reported elimination half-life. | Reported elimination half-life of approximately 5 hours[1]. | The half-life of thiamine in the body is about 9-18 days, but its half-life in circulating blood after high doses is much shorter. |
| Key Metabolic Fate | Dephosphorylated to S-benzoylthiamine in the intestine, which is then converted to thiamine. | Rapidly and completely converted to thiamine in the body; genuine this compound is not detected in the blood[2][3]. | Phosphorylated to its active form, thiamine pyrophosphate (TPP). |
| Blood-Brain Barrier (BBB) Penetration | Limited ability to cross the BBB. | Designed to efficiently cross the BBB[1]. | Poor penetration of the BBB. |
Experimental Protocols
The assessment of bioavailability for these compounds typically involves randomized, crossover clinical trials in healthy human volunteers. Below is a generalized experimental protocol based on methodologies cited in the literature for benfotiamine and other thiamine derivatives.
Objective: To determine and compare the pharmacokinetic profiles of orally administered benfotiamine and this compound.
Study Design: A randomized, open-label, single-dose, crossover study.
Participants: A cohort of healthy adult volunteers, screened for any conditions that might affect drug absorption or metabolism.
Methodology:
-
Randomization: Participants are randomly assigned to receive a single oral dose of either this compound or benfotiamine.
-
Dosing: A standardized oral dose of each compound is administered after an overnight fast.
-
Blood Sampling: Venous blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of thiamine and its metabolites (such as thiamine monophosphate and thiamine pyrophosphate) are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each participant is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
-
Crossover: After a washout period of sufficient duration to ensure complete elimination of the first drug, participants receive the alternate compound, and the process is repeated.
-
Statistical Analysis: The pharmacokinetic parameters for both compounds are statistically compared to determine any significant differences in their bioavailability.
Signaling and Metabolic Pathways
The distinct chemical natures of this compound and benfotiamine dictate their different pathways of absorption and metabolism.
This compound Absorption and Metabolism
This compound, as a disulfide, is thought to be reduced, likely in the intestinal wall or bloodstream, to form two molecules of a thiamine derivative which are then readily converted to thiamine. Its lipophilicity facilitates its passage across cellular membranes, including the blood-brain barrier.
References
A Comparative Guide to the Anxiolytic Profiles of Sulbutiamine and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sulbutiamine, a synthetic thiamine derivative, and diazepam, a well-established benzodiazepine, in the context of their anxiolytic (anxiety-reducing) effects. While diazepam serves as a known standard with a well-documented profile in preclinical anxiety models, this compound's anxiolytic potential is less defined, necessitating an indirect comparison based on mechanism of action and available research.
Important Note on Comparative Data: Direct experimental studies comparing the anxiolytic efficacy of this compound against diazepam in standardized preclinical models are currently unavailable in published scientific literature. Therefore, this guide presents data for diazepam as a validated standard and discusses the potential anxiolytic-relevant mechanisms of this compound. The quantitative data for each compound are drawn from separate studies and are not from head-to-head comparisons.
Mechanisms of Action: A Tale of Two Pathways
The anxiolytic effects of diazepam and the potential psychoactive properties of this compound stem from fundamentally different neurochemical pathways.
Diazepam , a classic benzodiazepine, exerts its effects by acting as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[1][2][3][4] GABA is the primary inhibitory neurotransmitter in the central nervous system. Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[2] This binding event doesn't open the receptor's chloride channel directly but enhances the effect of GABA, increasing the frequency of channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and leading to widespread central nervous system depression, which manifests as sedation, muscle relaxation, and anxiolysis.
This compound , a synthetic derivative of vitamin B1 (thiamine), is more lipophilic than thiamine, allowing it to cross the blood-brain barrier more effectively. Its mechanism is not centered on GABAergic transmission. Instead, research suggests it modulates cortical dopaminergic and glutamatergic systems. Chronic administration in rats has been shown to increase the density of dopamine D1 receptors in the prefrontal and cingular cortices. It is also believed to potentiate cholinergic transmission in the hippocampus and prefrontal cortex, which is primarily associated with memory formation. These actions on neurotransmitter systems involved in reward, motivation, and executive function may underlie its reported effects on reducing psycho-behavioral inhibition, though its direct anxiolytic effects have not been established in standard models.
References
Statistical Validation of Sulbutiamine's Efficacy in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sulbutiamine, a synthetic derivative of thiamine (vitamin B1), has been investigated for its potential therapeutic effects on fatigue and cognitive function. Its lipophilic nature allows it to cross the blood-brain barrier more readily than thiamine itself. This guide provides an objective comparison of this compound's performance against placebo in key clinical trials, focusing on the statistical validation of its effects and detailing the experimental protocols employed.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from notable clinical trials investigating this compound for conditions such as chronic post-infectious fatigue (CPIF), fatigue in multiple sclerosis (MS), and cognitive deficits in Alzheimer's disease (AD).
| Study (Year) | Condition | N | Dosage | Duration | Primary Outcome Measure | This compound Group Result | Control Group Result | Statistical Significance |
| Tiev et al. (1999)[1] | Chronic Post-Infectious Fatigue (CPIF) | 326 | 400 mg/day or 600 mg/day | 28 days | Multidimensional Fatigue Inventory (MFI) | No significant difference from placebo at day 28. A transient effect was noted in women at 600 mg on day 7. | Placebo | Overall, no significant difference. (p < 0.01 for women at day 7 on 600mg dose)[1] |
| Sevim et al. (2017)[2][3] | Fatigue in Multiple Sclerosis (MS) | 26 | 400 mg/day | 60 days | Fatigue Impact Scale (FIS) | Mean FIS score reduced from 77 (SD: 30.5) to 60.5 (SD: 29.7). | No placebo group (open-label design) | Significant reduction in total FIS score and all subscales (p < 0.01).[2] |
| Ollat et al. (2007) | Early-Stage Alzheimer's Disease (AD) | 26 | Not specified, used in combination with Donepezil | 6 months | Cognitive functions (memory, attention) | Improved episodic memory and activities of daily living when added to Donepezil. | Donepezil + Placebo group showed a decrease in episodic memory. | Improvement in the this compound + Donepezil group was noted. |
Detailed Experimental Protocols
A critical evaluation of a drug's efficacy relies on a thorough understanding of the methodologies employed in clinical trials. Below are the detailed protocols for the key studies cited.
Tiev et al. (1999) - Treatment of Chronic Post-Infectious Fatigue
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population : 326 patients recruited from general practice who were suffering from chronic post-infectious fatigue (CPIF).
-
Inclusion/Exclusion Criteria : Specific criteria for diagnosing CPIF were used, though not detailed in the abstract.
-
Intervention : Patients were randomly assigned to one of three groups:
-
This compound 400 mg/day (n=106)
-
This compound 600 mg/day (n=111)
-
Placebo (n=109)
-
-
Duration : 28 days.
-
Outcome Measures : The primary tool for evaluating fatigue was the Multidimensional Fatigue Inventory (MFI), a validated self-report instrument. Other unspecified means of evaluation were also used.
-
Statistical Analysis : The study compared the changes in fatigue scores among the three groups over the 28-day period.
Sevim et al. (2017) - Fatigue in Multiple Sclerosis
-
Study Design : A retrospective, open-label, observational study.
-
Participant Population : 26 patients with Multiple Sclerosis (MS) for whom fatigue was a predominant symptom.
-
Inclusion/Exclusion Criteria :
-
Total score on the Fatigue Impact Scale (FIS) > 20.
-
Score on the Beck Depression Inventory < 17 to exclude patients with significant depression.
-
No relapses in the 3 months prior to the study.
-
-
Intervention : All patients received 400 mg of this compound orally once daily.
-
Duration : 2 months.
-
Outcome Measures : The primary outcome was the change in the Fatigue Impact Scale (FIS) total score and its three subscales (physical, cognitive, and psychosocial functioning).
-
Statistical Analysis : Pre- and post-treatment FIS scores were compared using statistical tests to determine the significance of the reduction in fatigue. P-values were calculated for the total score and each subscale.
Visualizations: Workflows and Pathways
To further elucidate the experimental process and the proposed mechanism of this compound, the following diagrams are provided.
Summary of Findings and Future Directions
The clinical evidence for this compound presents a mixed but interesting picture. In the context of chronic post-infectious fatigue, a large, placebo-controlled trial did not find a significant overall effect, although a transient improvement in a subgroup of female patients suggests a potential area for more targeted research.
Conversely, in a study on fatigue associated with multiple sclerosis, this compound demonstrated a statistically significant reduction in fatigue scores. However, the open-label design of this study, lacking a placebo control group, means these results should be interpreted with caution and warrant confirmation in a randomized controlled trial.
Furthermore, research into Alzheimer's disease suggests a potential synergistic role for this compound in enhancing cognitive function when used as an adjunct to standard therapies like acetylcholinesterase inhibitors. The proposed mechanisms, including the potentiation of cholinergic, dopaminergic, and glutamatergic pathways, provide a strong rationale for these observed effects.
Overall, while some studies support this compound's use for asthenia, the quality of clinical evidence is limited, and more rigorous, large-scale research is needed to definitively establish its efficacy and optimal use cases. Future trials should employ robust, double-blind, placebo-controlled designs to validate the promising but preliminary findings observed to date.
References
- 1. [Treatment of chronic postinfectious fatigue: randomized double-blind study of two doses of this compound (400-600 mg/day) versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound shows promising results in reducing fatigue in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
A Comparative Analysis of Sulbutiamine and Other Dopaminergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuropharmacological effects of sulbutiamine and other prominent dopaminergic agents, including modafinil, armodafinil, and methylphenidate. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, supported by experimental data and methodologies.
Overview of Mechanisms of Action
This compound, a synthetic derivative of thiamine (Vitamin B1), exhibits a distinct mechanism of action compared to traditional dopaminergic stimulants. While agents like methylphenidate and modafinil directly target the dopamine transporter (DAT) to increase extracellular dopamine levels, this compound appears to modulate dopaminergic and glutamatergic neurotransmission in a more nuanced manner.
This compound has been shown to decrease dopamine levels in the prefrontal cortex upon acute administration.[1][2] Chronic treatment, however, leads to an increase in the density of D1 dopamine receptors in the prefrontal and cingular cortex.[2][3] This suggests a regulatory role rather than a direct stimulatory one.
Modafinil and its R-enantiomer, armodafinil , are weak dopamine reuptake inhibitors that bind to the dopamine transporter (DAT).[4] This action leads to an increase in extracellular dopamine, which is central to their wakefulness-promoting effects.
Methylphenidate is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to a significant increase in the synaptic concentrations of dopamine and norepinephrine.
Quantitative Comparison of Dopaminergic Effects
The following tables summarize quantitative data from various preclinical and clinical studies. It is important to note that experimental conditions, such as animal models, dosages, and analytical methods, can vary between studies, affecting direct comparability.
Table 1: Effects on Dopamine Levels and Transporter Occupancy
| Agent | Animal Model/Method | Brain Region | Dosage | Change in Dopamine Levels | DAT Occupancy | Citation(s) |
| This compound (Acute) | Rat / In vivo microdialysis | Cingulate Cortex | Not specified | ↓ 34% | Not Reported | |
| Prefrontal Cortex | ↓ (amount not specified) | |||||
| Modafinil | Human / PET with [¹¹C]raclopride | Nucleus Accumbens | 200 mg / 400 mg | ↑ 19.4% | Not Applicable | |
| Caudate | ↑ 6.1% | |||||
| Putamen | ↑ 6.7% | |||||
| Human / PET with [¹¹C]cocaine | Nucleus Accumbens | 200 mg / 400 mg | Not Applicable | 39.3% | ||
| Caudate | 53.8% | |||||
| Putamen | 47.2% | |||||
| Methylphenidate | Rat | Striatum & Prefrontal Cortex | Not specified | ↑ 3 to 4-fold | Not Reported |
Note: Increased extracellular dopamine is inferred from the decrease in [¹¹C]raclopride binding potential.
Table 2: Effects on Dopamine Receptor Density
| Agent | Animal Model | Brain Region | Receptor | Duration of Treatment | Change in Receptor Density | Citation(s) |
| This compound | Rat | Prefrontal Cortex | D1 | 5 days (Chronic) | ↑ 26% | |
| Cingular Cortex | D1 | 5 days (Chronic) | ↑ 34% | |||
| Prefrontal & Cingular Cortex | D2 | Chronic | No significant change | |||
| Modafinil | Mouse | Caudate Putamen, Nucleus Accumbens, Substantia Nigra | D1 | Not specified | ↑ | |
| Caudate Putamen, Nucleus Accumbens | D2 | Not specified | ↓ |
Experimental Protocols
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in specific brain regions of awake, freely moving animals.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal. A guide cannula is fixed to the skull with dental cement. Animals are allowed to recover for several days.
-
Perfusion: On the day of the experiment, the probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a baseline equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Drug Administration: The drug of interest (e.g., this compound) can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Quantitative Receptor Autoradiography
Objective: To determine the density of dopamine receptors in different brain regions.
Methodology:
-
Tissue Preparation: Animals are euthanized, and their brains are rapidly removed and frozen. The brains are then sectioned into thin coronal slices (e.g., 20 µm) using a cryostat and mounted on microscope slides.
-
Radioligand Incubation: The brain sections are incubated with a solution containing a specific radiolabeled ligand that binds to the dopamine receptor of interest (e.g., [³H]SCH23390 for D1 receptors, [³H]raclopride for D2 receptors).
-
Washing: The sections are washed in buffer to remove any unbound radioligand.
-
Imaging: The slides are apposed to a phosphor-imaging plate or film. The radioactivity emitted from the bound radioligand creates an image that reflects the distribution and density of the receptors.
-
Quantification: The optical density of the autoradiograms is measured using image analysis software and compared to standards of known radioactivity to quantify the receptor density in specific brain regions. Non-specific binding is determined by incubating adjacent sections with the radioligand in the presence of a high concentration of a non-radiolabeled competitor.
Visualizations
Discussion and Future Directions
The data presented highlight the distinct pharmacological profiles of this compound and other dopaminergic agents. This compound's modulatory effects, particularly the upregulation of D1 receptors with chronic use, suggest a potential for therapeutic applications where a subtle and adaptive enhancement of dopaminergic function is desired, possibly with a lower risk of the side effects associated with direct stimulants.
In contrast, modafinil, armodafinil, and methylphenidate exert more direct and potent effects on dopamine and norepinephrine reuptake, leading to robust increases in their extracellular concentrations. These mechanisms underpin their efficacy in treating conditions such as narcolepsy and ADHD.
Future research should focus on direct, head-to-head comparative studies of these agents under standardized experimental conditions to provide a more definitive understanding of their relative potencies and effects. Elucidating the downstream signaling pathways affected by this compound's D1 receptor upregulation could also unveil novel therapeutic targets. Furthermore, clinical trials directly comparing the efficacy and side-effect profiles of this compound with other dopaminergic agents in relevant patient populations are warranted.
References
Unraveling Sulbutiamine's Neuromodulatory Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), has garnered interest for its potential nootropic and anti-asthenic effects. Its lipophilic nature allows it to readily cross the blood-brain barrier, leading to increased brain concentrations of thiamine and its phosphate esters.[1][2] This guide provides a comprehensive comparison of this compound's proposed mechanisms of action, supported by experimental data, and contrasts its pharmacological profile with that of other cognitive enhancers, namely piracetam and modafinil. While direct validation of this compound's mechanisms using specific receptor antagonists is not extensively documented in publicly available literature, this guide synthesizes the existing evidence to provide a clear understanding of its neuromodulatory effects.
This compound's Mechanism of Action: A Multi-Target Approach
Current research indicates that this compound's effects are not mediated by a single receptor but rather through the modulation of several key neurotransmitter systems: the dopaminergic, glutamatergic, and cholinergic pathways.[3][4]
Dopaminergic System Modulation
Chronic administration of this compound has been shown to upregulate dopamine D1 receptors in the prefrontal and cingulate cortices.[3] This suggests a potential mechanism for its reported effects on mood and motivation. In contrast, acute administration has been observed to decrease dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the prefrontal and cingulate cortices. This dual-phase action suggests a complex regulatory role in the dopaminergic system.
Glutamatergic System Modulation
This compound influences the glutamatergic system, primarily through its interaction with kainate receptors. Both acute and chronic administration have been found to decrease the density of kainate binding sites in the cingulate cortex. Notably, one study demonstrated that chronic this compound treatment could counteract the amnesic effects induced by dizocilpine, a non-competitive NMDA receptor antagonist. This finding suggests that this compound may have a protective effect against glutamatergic dysfunction.
Cholinergic System Enhancement
The cholinergic system, crucial for learning and memory, is also a target of this compound. Chronic administration in mice has been shown to increase sodium-dependent high-affinity choline uptake in the hippocampus by approximately 10%. This action is thought to enhance acetylcholine synthesis, thereby improving long-term memory formation.
Comparative Analysis: this compound vs. Alternatives
To provide a broader context for this compound's pharmacological profile, this section compares it with two other well-known cognitive enhancers: piracetam and modafinil.
| Feature | This compound | Piracetam | Modafinil |
| Primary Mechanism | Modulates dopaminergic, glutamatergic, and cholinergic systems. | Positive allosteric modulator of AMPA receptors; enhances membrane fluidity. | Atypical dopamine transporter (DAT) inhibitor. |
| Receptor Binding Affinity | Data not available. | Low affinity for a wide range of receptors (Ki > 10µM). | IC50 for DAT: ~6.4 - 11.11 µM. |
| Effects on Neurotransmitter Systems | Increases D1 receptor density (chronic); decreases kainate receptor binding; increases hippocampal choline uptake. | Enhances cholinergic and glutamatergic neurotransmission. | Increases extracellular dopamine levels by blocking reuptake. |
| Primary Therapeutic Use | Treatment of asthenia (fatigue) and as a nootropic. | Treatment of cognitive disorders and myoclonus. | Treatment of narcolepsy and other sleep disorders. |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on this compound's mechanism of action.
Quantitative Autoradiography for Receptor Density Analysis
This technique is used to measure the density of specific receptors in different brain regions.
Protocol:
-
Tissue Preparation: Animals are administered this compound (chronically or acutely) or a vehicle. Brains are then removed, frozen, and sectioned into thin slices (e.g., 20 µm) using a cryostat.
-
Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled ligand specific for the receptor of interest (e.g., a radiolabeled antagonist for D1 or kainate receptors).
-
Washing: The sections are washed to remove any unbound radioligand.
-
Imaging: The sections are exposed to a phosphor imaging plate or film. The resulting image shows the distribution and density of the radioligand binding, which corresponds to the receptor density.
-
Quantification: The density of the signal is quantified using image analysis software and compared between the this compound-treated and control groups.
High-Affinity Choline Uptake Assay
This assay measures the rate of choline uptake into nerve terminals, which is a rate-limiting step in acetylcholine synthesis.
Protocol:
-
Synaptosome Preparation: Hippocampal tissue from this compound-treated and control animals is homogenized to isolate synaptosomes (resealed nerve terminals).
-
Incubation: The synaptosomes are incubated in a buffer containing radiolabeled choline (e.g., [3H]choline).
-
Uptake Termination: The uptake of radiolabeled choline is stopped by rapid filtration and washing with ice-cold buffer.
-
Scintillation Counting: The amount of radioactivity taken up by the synaptosomes is measured using a scintillation counter.
-
Data Analysis: The rate of high-affinity choline uptake is calculated and compared between the experimental groups. The specificity of high-affinity uptake is determined by subtracting the uptake in the presence of a specific inhibitor like hemicholinium-3.
Dizocilpine-Induced Amnesia Model
This behavioral model is used to assess the potential of a compound to reverse memory deficits.
Protocol:
-
Drug Administration: Animals receive chronic administration of this compound or a vehicle.
-
Amnesia Induction: Prior to a memory task, animals are administered dizocilpine (MK-801) to induce a temporary amnesic state.
-
Behavioral Testing: The animals are then tested on a memory-dependent task, such as the object recognition task or a spatial memory task in a radial arm maze.
-
Performance Analysis: The performance of the this compound-treated group is compared to the vehicle-treated group to determine if this compound can attenuate the memory impairment caused by dizocilpine.
Visualizing the Pathways
The following diagrams illustrate the proposed signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed Mechanisms of this compound Action.
Caption: Receptor Antagonist Validation Workflow.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evidence for a modulatory effect of this compound on glutamatergic and dopaminergic cortical transmissions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The "selective" dopamine D1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrutinizing Sulbutiamine's Cognitive Benefits: A Call for Replication
A comprehensive review of existing research on the synthetic thiamine derivative, sulbutiamine, reveals a landscape of preliminary and promising findings regarding its cognitive-enhancing effects. However, the notable absence of direct replication studies raises critical questions about the robustness and generalizability of these initial results. This guide provides a detailed comparison of the available data for researchers, scientists, and drug development professionals, underscoring the pressing need for further validation.
This compound, a lipophilic compound derived from vitamin B1, was developed to cross the blood-brain barrier more effectively than thiamine itself.[1][2][3][4] Its purported mechanism of action involves increasing thiamine and thiamine phosphate ester levels in the brain, which may, in turn, modulate various neurotransmitter systems, including the dopaminergic, glutamatergic, and cholinergic pathways, to enhance cognitive function.[1] While early research has suggested potential benefits for memory and attention, a critical evaluation of the evidence base reveals a collection of small-scale, methodologically limited studies without the validation of independent replication.
Summary of Preclinical and Clinical Findings
| Study Type | Population | Key Findings | Limitations |
| Preclinical | Rodents | Improved performance in memory tasks (e.g., object recognition). | Findings in animal models may not directly translate to humans. |
| Clinical Trial | Patients with asthenia or mild cognitive impairment | Modest improvements in attention and memory reported. | Small sample sizes, lack of robust control groups, potential for confounding variables due to underlying medical conditions. |
| Review | N/A | Highlights the limited number of studies over a 50-year period and calls for more methodologically sound research, particularly randomized controlled trials. | N/A |
Experimental Protocols of Key Studies
A closer examination of the methodologies employed in the foundational studies reveals the need for standardized and replicable protocols.
Animal Study: Memory Enhancement in Rodents
One notable preclinical study investigated the effects of this compound on memory in rats.
-
Objective: To assess the impact of chronic this compound administration on working and episodic memory.
-
Methodology:
-
Subjects: Male Sprague-Dawley rats.
-
Treatment: Daily intraperitoneal injections of this compound (at varying doses) or saline for several weeks.
-
Behavioral Testing:
-
Object Recognition Task: To assess episodic memory.
-
Delayed Non-Matching to Sample (DNMS) Task in a Radial Arm Maze: To evaluate working memory.
-
-
-
Key Findings: The study reported that this compound administration improved performance in the object recognition task, suggesting an enhancement of episodic memory.
Human Study: Cognitive Effects in Patients with Asthenia
A representative clinical trial explored the potential of this compound to alleviate cognitive deficits in individuals with asthenia (chronic fatigue).
-
Objective: To evaluate the efficacy of this compound in improving cognitive function in patients diagnosed with asthenia.
-
Methodology:
-
Participants: A small cohort of patients with a clinical diagnosis of asthenia.
-
Design: A non-randomized, open-label trial.
-
Intervention: Oral administration of this compound at a specified daily dosage for a defined period.
-
Outcome Measures: Standardized neuropsychological tests assessing attention, memory, and executive function administered at baseline and post-treatment.
-
-
Key Findings: The study reported modest improvements in measures of attention and memory following treatment with this compound. However, the lack of a control group and the open-label design are significant methodological limitations.
Proposed Signaling Pathways and Experimental Workflow
The cognitive benefits of this compound are hypothesized to stem from its influence on several key neuronal pathways. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound's cognitive enhancement.
The typical workflow for investigating the cognitive effects of this compound, as gleaned from the existing literature, is depicted below.
References
A Comparative Meta-Analysis of Sulbutiamine's Efficacy in Treating Asthenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the effectiveness of sulbutiamine for the treatment of asthenia, a condition characterized by debilitating fatigue. Through a systematic review of available clinical data, this document compares the performance of this compound with other therapeutic alternatives and presents detailed experimental protocols and quantitative data from key studies. The aim is to offer an objective resource for researchers and professionals in the field of drug development.
Executive Summary
This compound, a synthetic derivative of thiamine (vitamin B1), has been investigated for its potential to alleviate asthenia in various patient populations, including those with chronic post-infectious fatigue and multiple sclerosis. Clinical studies suggest a potential benefit of this compound in reducing fatigue, although the evidence is not uniformly conclusive and appears to vary depending on the underlying condition and patient characteristics. This guide synthesizes the available data, comparing this compound's efficacy with that of other agents used to manage asthenia, such as amantadine, modafinil, and pyridostigmine, providing a framework for future research and development in this area.
Data Presentation: Quantitative Comparison of Clinical Trials
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of this compound and its alternatives in treating asthenia and fatigue.
Table 1: this compound in the Treatment of Asthenia and Fatigue
| Study Population | Intervention | Duration | Assessment Scale | Baseline Score (Mean ± SD) | Post-treatment Score (Mean ± SD) | p-value |
| Chronic Post-Infectious Fatigue | ||||||
| Tiev et al. (1999)[1] | This compound 400 mg/day (n=106) | 28 days | MFI | - | - | NS |
| This compound 600 mg/day (n=111) | 28 days | MFI | - | - | < 0.01 (Day 7, women only) | |
| Placebo (n=109) | 28 days | MFI | - | - | - | |
| Multiple Sclerosis-Related Fatigue | ||||||
| Sevim et al. (2017)[2] | This compound 400 mg/day (n=26) | 60 days | FIS | 77 ± 30.5 | 60.5 ± 29.7 | < 0.01 |
MFI: Multidimensional Fatigue Inventory; FIS: Fatigue Impact Scale; NS: Not Significant.
Table 2: Alternative Treatments for Asthenia and Fatigue
| Study Population | Intervention | Duration | Assessment Scale | Key Findings | p-value |
| Multiple Sclerosis-Related Fatigue | |||||
| Krupp et al. (2004)[3][4] | Amantadine | - | MS-FS | Significant reduction in fatigue compared to placebo | 0.04 |
| Pemoline | - | MS-FS | No significant difference compared to placebo | - | |
| Ashtari et al. (2020)[5] | Amantadine 200 mg/day | 8 weeks | MFIS | Significant improvement from baseline | 0.010 (at 2 months) |
| Dalfampridine 20 mg/day | 8 weeks | MFIS | Significant improvement from baseline | 0.001 (at 2 months) | |
| Pucci et al. (2007) | Modafinil | - | FSS, MFIS | No confirmed beneficial effect on fatigue in MS | - |
| Myasthenia Gravis | |||||
| Unnamed Study (2023) | Pyridostigmine | 8 weeks | Self-reported fatigue | 74.4% of patients reported less fatigue | - |
| Placebo | 8 weeks | Self-reported fatigue | 29.7% of patients reported less fatigue | - | |
| Sieb et al. (2010) | Sustained-release Pyridostigmine | - | QMG | Improvement from 0.9 ± 0.5 to 0.6 ± 0.4 | < 0.001 |
MS-FS: MS-specific Fatigue Scale; MFIS: Modified Fatigue Impact Scale; FSS: Fatigue Severity Scale; QMG: Quantitative Myasthenia Gravis score.
Experimental Protocols
This section details the methodologies of the key clinical trials cited in this guide.
This compound for Chronic Post-Infectious Fatigue (Tiev et al., 1999)
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled study.
-
Participants: 326 general-practice patients with chronic post-infectious fatigue.
-
Intervention: Patients were randomly assigned to one of three groups: this compound 400 mg daily (n=106), this compound 600 mg daily (n=111), or placebo (n=109).
-
Duration: 28 days.
-
Primary Outcome Measure: Fatigue was evaluated using the Multidimensional Fatigue Inventory (MFI), a validated multidimensional fatigue scale.
-
Key Findings: Overall, there was no significant difference in fatigue reduction between the this compound and placebo groups. However, a transient significant reduction in fatigue was observed on day 7 in women receiving 600 mg of this compound (p < 0.01).
This compound for Multiple Sclerosis-Related Fatigue (Sevim et al., 2017)
-
Study Design: A prospective, open-label, observational study.
-
Participants: 26 patients with multiple sclerosis for whom fatigue was one of their three predominant symptoms. Patients were required to have a total score on the Fatigue Impact Scale (FIS) of >20 and a Beck Depression Inventory score of <17.
-
Intervention: Patients received 400mg of this compound orally once daily.
-
Duration: Two months.
-
Primary Outcome Measure: Changes in the Fatigue Impact Scale (FIS) total score and its physical, cognitive, and psychosocial subscales.
-
Key Findings: this compound intake resulted in a significant reduction in the total FIS score from a baseline average of 77 (SD: 30.5) to 60.5 (SD: 29.7) on day 60 (p < 0.01). Significant reductions were also observed in all three subscales of the FIS.
Mandatory Visualizations
Experimental Workflow: this compound for MS-Related Fatigue Trial
Proposed Signaling Pathway of this compound
Discussion
The available evidence suggests that this compound may have a role in the management of asthenia, particularly in specific patient populations such as those with multiple sclerosis. The study by Sevim et al. demonstrated a statistically significant reduction in fatigue in MS patients treated with this compound. However, the trial by Tiev et al. in chronic post-infectious fatigue did not show a consistent benefit, with only a transient effect observed in a subgroup of female patients.
When compared to other treatments, the data is less direct. Amantadine has shown some efficacy in treating MS-related fatigue in at least one study. Modafinil's effectiveness for fatigue in neurological disorders has yielded inconsistent results. Pyridostigmine appears to be effective in improving muscle strength and reducing patient-reported fatigue in myasthenia gravis, a condition with a different underlying pathophysiology than general asthenia.
The proposed mechanism of action for this compound involves its ability to cross the blood-brain barrier more effectively than thiamine, leading to increased thiamine levels in the central nervous system. This is thought to modulate dopaminergic, glutamatergic, and cholinergic neurotransmission, which may contribute to its anti-fatigue effects. Specifically, animal studies suggest that chronic this compound administration can increase the density of D1 dopamine receptors and decrease kainate glutamate receptor binding sites. It has also been shown to increase high-affinity choline uptake in the hippocampus, potentially leading to increased acetylcholine synthesis.
Conclusion and Future Directions
This compound shows promise as a therapeutic agent for asthenia, but more robust, large-scale, randomized controlled trials are needed to definitively establish its efficacy and safety across different patient populations. Future research should focus on:
-
Direct comparative trials: Head-to-head studies comparing this compound with other anti-fatigue agents are crucial to determine its relative efficacy.
-
Biomarker identification: Identifying biomarkers that can predict response to this compound would enable more personalized treatment approaches.
-
Long-term studies: The long-term effects and safety of this compound treatment for asthenia need to be evaluated.
-
Elucidation of mechanism: Further research into the precise molecular mechanisms by which this compound exerts its effects on neurotransmitter systems will be critical for optimizing its therapeutic potential and developing novel, more targeted therapies for asthenia.
This guide provides a snapshot of the current state of research on this compound for asthenia. As new data emerges, this document will be updated to reflect the evolving understanding of this potential therapeutic agent.
References
- 1. [Treatment of chronic postinfectious fatigue: randomized double-blind study of two doses of this compound (400-600 mg/day) versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound shows promising results in reducing fatigue in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatigue therapy in multiple sclerosis: results of a double-blind, randomized, parallel trial of amantadine, pemoline, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. The effectiveness of amantadine and dalfampridine in improving fatigue in patients with multiple sclerosis: A randomized, double-blind, clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sulbutiamine: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of sulbutiamine in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
This compound, a synthetic derivative of thiamine (vitamin B1), is not classified as a hazardous waste under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations (40 CFR 261.3). However, it is imperative to manage its disposal responsibly to prevent environmental contamination. As a non-RCRA pharmaceutical waste, specific state and local regulations may apply and must be consulted to ensure full compliance.
Chemical and Physical Properties of this compound
A clear understanding of this compound's properties is foundational to its safe handling and disposal.
| Property | Value |
| CAS Number | 3286-46-2[1][2][3][4] |
| Molecular Formula | C₃₂H₄₆N₈O₆S₂[1] |
| Molecular Weight | 702.89 g/mol |
| Appearance | White to off-white solid/crystalline powder |
| Water Solubility | 0.0467 mg/mL |
| Solubility in DMSO | Up to 100 mg/mL |
| Storage Temperature | 2-8°C or -20°C for long-term storage |
Experimental Protocols for Waste Management
The following step-by-step methodologies are critical for the safe disposal of this compound and associated materials in a laboratory environment.
Step 1: Waste Identification and Segregation
Proper identification is the first step in the waste management process.
-
Unused or Expired Solid this compound: Pure, solid this compound that is expired or no longer needed.
-
This compound Solutions: Solutions where this compound is dissolved in a solvent. The disposal procedure for the solution is determined by the hazardous nature of the solvent itself.
-
Contaminated Labware: Items such as pipette tips, gloves, weigh boats, and empty containers that have come into direct contact with this compound.
Step 2: Waste Collection and Storage
All this compound waste should be collected in designated, properly labeled, and sealed containers.
-
Solid Waste:
-
Collect unused or expired solid this compound and grossly contaminated items (e.g., weigh boats with visible powder) in a clearly labeled container designated for "Non-Hazardous Pharmaceutical Waste for Incineration."
-
Ensure the container is sealed to prevent dust generation.
-
-
Liquid Waste:
-
Aqueous Solutions: If this compound is dissolved in water with no other hazardous components, collect it in a labeled container for "Non-Hazardous Aqueous Pharmaceutical Waste."
-
Solutions with Hazardous Solvents: If this compound is in a solvent classified as hazardous (e.g., flammable, corrosive, toxic), the entire solution must be treated as hazardous waste. Collect this waste in a compatible, sealed container, and label it according to your institution's hazardous waste guidelines, identifying all constituents.
-
-
Trace-Contaminated Labware:
-
Items with trace contamination (e.g., gloves, paper towels) can typically be disposed of in the regular laboratory trash, unless institutional policy requires them to be treated as chemical waste.
-
Step 3: Final Disposal
The final disposal route depends on the waste category.
-
Non-Hazardous this compound Waste:
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company.
-
The recommended disposal method for non-RCRA pharmaceutical waste is incineration to ensure complete destruction and prevent its entry into the ecosystem.
-
-
Hazardous this compound Waste (Solutions):
-
Manage as hazardous waste according to institutional and regulatory protocols. This typically involves disposal through your EHS department for incineration or other approved treatment methods.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste (non-hazardous or hazardous, depending on the solvent used).
-
After rinsing, deface or remove the label and dispose of the container in the regular laboratory recycling or trash, as per institutional policy.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Pathway.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sulbutiamine
FOR IMMEDIATE RELEASE
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sulbutiamine. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact.
This compound, a synthetic derivative of thiamine (vitamin B1), requires careful handling due to its chemical nature. While specific occupational exposure limits for this compound have not been established, a conservative approach is recommended based on data for its parent compound, thiamine hydrochloride.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood or if irritation is experienced. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
-
An eyewash station and safety shower should be readily accessible in the immediate work area.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing: When weighing the powdered form, do so within a chemical fume hood or a balance enclosure to minimize inhalation exposure.
-
Solution Preparation: this compound is soluble in DMSO. When preparing solutions, add the solvent to the powder slowly to avoid splashing. Sonication may be required for complete dissolution.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Powder: Store in a tightly sealed container at -20°C.
-
In Solvent: Store in a tightly sealed container at -80°C.
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Used gloves, weigh boats, and other contaminated disposable materials should be collected in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated and clearly labeled hazardous liquid waste container. Do not pour down the drain. PubChem data indicates that this compound may cause long-lasting harmful effects to aquatic life[1].
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
